molecular formula C7H5ClINO2 B3039310 2-Amino-3-chloro-5-iodobenzoic acid CAS No. 101012-31-1

2-Amino-3-chloro-5-iodobenzoic acid

Cat. No.: B3039310
CAS No.: 101012-31-1
M. Wt: 297.48 g/mol
InChI Key: DZCKORLNNQYXLL-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-iodobenzoic acid (CAS: 101012-31-1) is a halogen- and amino-substituted benzoic acid derivative with the molecular formula C 7 H 5 ClINO 2 and a molecular weight of 297.48 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring distinct halogen atoms and an amino group, makes it a suitable precursor for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . A primary research application of this compound is its use as a starting material in multi-step synthetic routes. For instance, it can be synthesized from o-chlorobenzoic acid via sequential nitration, reduction, and diazotization-iodination reactions . This synthetic utility highlights its role in exploring novel chemical pathways and producing other functionally complex aromatic compounds . Researchers should note that this chemical is for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are essential. It is recommended to store the compound in a dark place, under an inert atmosphere, and at room temperature to ensure stability . As with all chemicals of this nature, reviewing the full material safety data sheet (MSDS) prior to use is critical to understand specific hazards and safe handling practices.

Properties

IUPAC Name

2-amino-3-chloro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCKORLNNQYXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Amino-3-chloro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Medicinal Utility[1]

Executive Summary

2-Amino-3-chloro-5-iodobenzoic acid is a trisubstituted benzene derivative serving as a high-value scaffold in medicinal chemistry.[1][2] It belongs to the class of halogenated anthranilic acids .[1] Its strategic importance lies in its unique substitution pattern:

  • C-1 Carboxyl / C-2 Amino: A "pincer" motif allowing cyclization into heterocycles (e.g., quinazolinones).[1]

  • C-3 Chlorine: A metabolically stable blocking group that enforces steric conformation.[1]

  • C-5 Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling library expansion at the "tail" of the molecule.[1]

This guide details the physicochemical profile, validated synthetic routes, and downstream applications of this specific isomer.

Part 1: Structural Analysis & Physicochemical Profile[3]

The molecule is defined by a dense functionalization of the benzene ring. The amino group (-NH₂) acts as the primary electron donor, significantly influencing the electronic distribution and reactivity of the ring.[1]

Chemical Identity
PropertyDetail
IUPAC Name 2-Amino-3-chloro-5-iodobenzoic acid
Molecular Formula C₇H₅ClINO₂
Molecular Weight 297.48 g/mol
Core Scaffold Anthranilic Acid (2-Aminobenzoic acid)
Key Isomer Distinction Distinct from the more common 2-amino-5-chloro-3-iodobenzoic acid.[1][2][3][4][5] In the target molecule, the Chlorine is ortho to the amine, and Iodine is para to the amine.
Predicted Physicochemical Properties

Note: Experimental values for this specific isomer are rare in open literature; values below are calculated based on structure-activity relationship (SAR) models of halogenated anthranilic acids.

ParameterValue (Predicted)Significance
pKa (Acid) ~2.5 - 3.0The C-3 Chlorine exerts an inductive electron-withdrawing effect, increasing the acidity of the carboxylic acid compared to unsubstituted anthranilic acid.[1]
pKa (Base) ~1.0 - 1.5The amine is weakly basic due to the electron-withdrawing nature of the ring halogens and the ortho-carboxyl group.[1]
LogP ~2.8 - 3.1Moderate lipophilicity, suitable for drug-like intermediates.[1]
H-Bond Donors 2 (Amino, Hydroxyl)Critical for intramolecular H-bonding (between NH₂ and COOH), stabilizing the planar conformation.[1]
Physical State Solid (Powder)Expected Melting Point: >180°C (with decomposition).
Part 2: Synthetic Methodology

The synthesis of 2-amino-3-chloro-5-iodobenzoic acid relies on Regioselective Electrophilic Aromatic Substitution (EAS) .[1]

The Precursor Strategy

The starting material is 2-amino-3-chlorobenzoic acid (3-chloroanthranilic acid).[1]

  • Why this precursor? The C-3 position is already blocked by Chlorine.[1] The amino group (-NH₂) is a strong ortho, para-director.[1]

  • Regioselectivity:

    • Ortho (C-3): Blocked by Cl.[1]

    • Ortho (C-6): Sterically hindered by the carboxylic acid and less activated than the para position.[1]

    • Para (C-5): Open, highly activated by the amine, and sterically accessible.[1]

    • Result: Iodination occurs almost exclusively at C-5 .[1]

Protocol: Iodination using Iodine Monochloride (ICl)

This method is preferred over elemental iodine (


) for its speed and atom economy.

Reagents:

  • Substrate: 2-Amino-3-chlorobenzoic acid (1.0 eq)[1]

  • Iodinating Agent: Iodine Monochloride (ICl) (1.05 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Temperature: Ambient to 50°C

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-3-chlorobenzoic acid in glacial acetic acid. The solution may require slight warming (40°C) to ensure complete solubility.

  • Addition: Add ICl (dissolved in AcOH) dropwise over 30 minutes.

    • Critical Control: Maintain temperature < 50°C to prevent oxidation of the amine or over-iodination.

  • Reaction: Stir for 2–4 hours. The mixture typically turns dark brown/red.

  • Quenching: Pour the reaction mixture into ice-water containing sodium bisulfite (

    
    ).
    
    • Purpose: Bisulfite reduces excess iodine/ICl, turning the solution from brown to colorless/pale yellow and precipitating the product.

  • Isolation: Filter the precipitate. Wash with water to remove residual acid.[1][5]

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Visualization: Synthetic Pathway

Synthesis Figure 1: Regioselective Iodination Mechanism via Electrophilic Aromatic Substitution Start 2-Amino-3-chlorobenzoic acid (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Nucleophilic Attack (C-5) Reagent ICl / AcOH (Electrophile) Reagent->Intermediate Product 2-Amino-3-chloro-5-iodobenzoic acid (Target) Intermediate->Product -HCl (Re-aromatization)

Part 3: Reactivity & Medicinal Applications

This molecule is a "privileged scaffold" because it offers three distinct points of diversity for drug discovery.

1. The Quinazolinone Cyclization (C-1 & C-2)

The most common application is the synthesis of Quinazolin-4(3H)-ones , a class of heterocycles found in kinase inhibitors (e.g., EGFR inhibitors) and anticonvulsants.[1]

  • Mechanism: Condensation of the amino acid with formamide, urea, or acyl chlorides.

  • Protocol Insight: Reaction with formamide at reflux (Niementowski reaction variant) yields the 8-chloro-6-iodoquinazolin-4(3H)-one core.[1]

2. Suzuki-Miyaura Coupling (C-5)

The C-5 Iodine bond is weak and highly reactive toward Palladium (Pd) oxidative addition.[1]

  • Utility: Allows the attachment of aryl, heteroaryl, or alkyl groups.

  • Selectivity: The C-3 Chlorine bond is much stronger (Ar-Cl bond energy > Ar-I).[1] Under standard Suzuki conditions (Pd(PPh3)4, Na2CO3), coupling occurs exclusively at the Iodine, leaving the Chlorine intact for later modification or as a lipophilic blocker.

Visualization: Reactivity Tree

Reactivity Figure 2: Divergent Synthesis Pathways for Drug Discovery Core 2-Amino-3-chloro-5-iodobenzoic acid Cyclization Cyclization (with Formamide/Urea) Core->Cyclization C1/C2 Reaction Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Suzuki C5-Iodine Displacement Amide Amide Coupling (with Amines) Core->Amide C1-COOH Activation Quin 8-Chloro-6-iodo-quinazolin-4-one (Kinase Inhibitor Scaffold) Cyclization->Quin Biaryl 5-Aryl-anthranilic acid (Library Expansion) Suzuki->Biaryl Benzamide Benzamide Derivatives (HDAC Inhibitor Motif) Amide->Benzamide

Part 4: Experimental Safety & Handling
  • Hazards: As a halogenated aromatic amine, treat as a potential irritant and skin sensitizer.[1]

  • Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light.[1] Store in amber vials.

  • Stability: The compound is stable at room temperature but should be kept dry to prevent hydrolysis of downstream activated esters.

References
  • Synthesis of Quinazolinones

    • Source: BenchChem Application Protocols.[1]

    • Relevance: Describes the general method for converting 2-amino-3-chlorobenzoic acid deriv
    • Link:

  • Iodination of Anthranilic Acids

    • Source: ChemicalBook / Patent CN104193616A.[1]

    • Relevance: Validates the use of Iodine/ICl for iodinating aminobenzoic acids and the directing effects of the amino group.
    • Link:

  • General Properties of Halogenated Benzoic Acids

    • Source: PubChem Compound Summary (Analogous structures).[1]

    • Relevance: Provides physicochemical baselines for 2-amino-5-chloro-3-iodobenzoic acid (isomer) used for property prediction.[1]

    • Link:[1]

Sources

The Strategic Utility of 2-Amino-3-chloro-5-iodobenzoic Acid in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of 2-Amino-3-chloro-5-iodobenzoic acid as a high-value pharmaceutical intermediate. This guide will navigate its physicochemical properties, plausible synthetic routes, and its strategic importance in the development of complex therapeutic agents, particularly in the field of oncology.

Introduction: The Architectural Significance of Polysubstituted Anilines

In the landscape of modern medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired pharmacological activity. Polysubstituted aminobenzoic acids are a class of compounds that offer a rich tapestry of synthetic possibilities, enabling the construction of intricate molecular architectures. 2-Amino-3-chloro-5-iodobenzoic acid (CAS No.: 101012-31-1) is a prime example of such a strategic building block.[1] Its unique substitution pattern, featuring an amine, a carboxylic acid, a chloro group, and an iodo group, provides multiple reactive handles for diverse chemical transformations. This trifecta of functionalities allows for orthogonal chemical strategies, where each functional group can be addressed selectively, a crucial aspect in multi-step drug synthesis.

While specific, publicly available data on the direct applications of 2-Amino-3-chloro-5-iodobenzoic acid in marketed drugs is limited, its structural motifs are prevalent in a range of bioactive molecules. Its role as a key intermediate in the synthesis of targeted cancer therapies is of particular note.[1] The presence of the iodine atom, for instance, makes it an ideal substrate for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex biaryl structures often found in kinase inhibitors and other targeted therapies.

Physicochemical Properties and Structural Attributes

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₇H₅ClINO₂Derived from the chemical structure.
Molecular Weight 329.48 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Likely a solid at room temperature, possibly crystalline.Aromatic carboxylic acids are typically solids.
Solubility Expected to be poorly soluble in water, with better solubility in organic solvents like DMSO, DMF, and alcohols.The aromatic ring and halogen substituents confer lipophilicity, while the amino and carboxylic acid groups provide some polarity.
Acidity (pKa) The carboxylic acid proton is expected to have a pKa in the range of 2-4.The electron-withdrawing effects of the chloro and iodo groups will increase the acidity of the carboxylic acid compared to benzoic acid.
Basicity (pKa) The amino group is expected to be a weak base.The electron-withdrawing effects of the halogens and the carboxylic acid group will decrease the basicity of the aniline nitrogen.

Strategic Synthesis of 2-Amino-3-chloro-5-iodobenzoic Acid: A Plausible Pathway

Conceptual Synthetic Workflow

The proposed synthesis hinges on the regioselective iodination of 2-amino-3-chlorobenzoic acid. The directing effects of the existing substituents on the aromatic ring will be the critical factor in achieving the desired 5-iodo substitution.

G A 2-Amino-3-chlorobenzoic Acid D Electrophilic Aromatic Substitution (Iodination) A->D B Iodination Reagent (e.g., I₂, HIO₃) B->D C Reaction Solvent (e.g., Acetic Acid) C->D E 2-Amino-3-chloro-5-iodobenzoic Acid D->E F Work-up and Purification E->F

Caption: Proposed synthetic workflow for 2-Amino-3-chloro-5-iodobenzoic acid.

Detailed Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is illustrative and based on known methodologies for similar compounds. It has not been experimentally validated for the specific synthesis of 2-Amino-3-chloro-5-iodobenzoic acid and should be adapted and optimized by qualified researchers with appropriate safety precautions.

Objective: To synthesize 2-Amino-3-chloro-5-iodobenzoic acid via electrophilic iodination of 2-amino-3-chlorobenzoic acid.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Molecular iodine (I₂)

  • Iodic acid (HIO₃) or another suitable oxidizing agent

  • Glacial acetic acid

  • Deionized water

  • Sodium thiosulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-chlorobenzoic acid in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add molecular iodine (I₂). Subsequently, add a solution of iodic acid in water dropwise. The iodic acid serves to oxidize the iodine in situ to a more electrophilic species.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and poured into a larger volume of cold water to precipitate the product.

  • Quenching: Any unreacted iodine can be quenched by the addition of a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acetic acid and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield the final 2-Amino-3-chloro-5-iodobenzoic acid.

Causality behind Experimental Choices:

  • Choice of Iodinating Agent: The use of molecular iodine in the presence of an oxidizing agent like iodic acid is a common and effective method for the iodination of activated aromatic rings. The in situ generation of a more potent electrophilic iodine species is crucial for the reaction to proceed efficiently.

  • Solvent Selection: Glacial acetic acid is a common solvent for electrophilic aromatic substitution reactions as it can dissolve the reactants and is relatively inert under the reaction conditions.

  • Regioselectivity: The amino group is a strong activating and ortho-, para-directing group. The chloro group is a deactivating but ortho-, para-directing group. In this case, the powerful activating effect of the amino group will dominate, directing the incoming electrophile (iodine) to the positions ortho and para to it. The position para to the amino group (C5) is sterically more accessible than the ortho position (C6), which is flanked by the bulky chloro and carboxylic acid groups. Therefore, the formation of the 5-iodo isomer is expected to be the major product.

The Role of 2-Amino-3-chloro-5-iodobenzoic Acid in Drug Synthesis

The strategic placement of the functional groups in 2-Amino-3-chloro-5-iodobenzoic acid makes it a versatile intermediate for the synthesis of complex pharmaceutical agents.

G cluster_0 2-Amino-3-chloro-5-iodobenzoic Acid cluster_1 Potential Transformations cluster_2 Resulting Structural Motifs in APIs A Amino Group (NH₂) D Amide Bond Formation A->D G Diazotization A->G B Carboxylic Acid (COOH) B->D E Esterification B->E C Iodo Group (I) F Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) C->F H Amide-linked Scaffolds D->H I Ester-containing Prodrugs E->I J Biaryl Structures F->J K Heterocycle Formation G->K

Sources

Reactivity profile of iodine vs chlorine in 2-Amino-3-chloro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 2-Amino-3-chloro-5-iodobenzoic Acid: A Chemoselectivity Analysis of Iodine vs. Chlorine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chloro-5-iodobenzoic acid is a multifaceted building block in medicinal chemistry and materials science, notable for its differentiated halogen substituents.[1] This guide provides a comprehensive analysis of the comparative reactivity of the iodine and chlorine atoms within this molecule. We will explore the fundamental principles governing C-I versus C-Cl bond reactivity, the intricate interplay of electronic and steric effects imposed by the amino and carboxylic acid functionalities, and the resulting chemoselectivity observed in key synthetic transformations. This document serves as a predictive framework and practical guide for chemists aiming to leverage the unique reactivity of this substrate for targeted molecular design and synthesis.

Introduction: The Strategic Value of Differentiated Halogenation

Polyhalogenated aromatic compounds are pivotal intermediates in organic synthesis, offering multiple reaction handles for the construction of complex molecular architectures. 2-Amino-3-chloro-5-iodobenzoic acid presents a particularly interesting case study in chemoselectivity. The presence of two different halogens, an aryl iodide and an aryl chloride, on the same aromatic scaffold allows for sequential and site-selective functionalization, a highly desirable feature in multi-step synthetic campaigns. Understanding the intrinsic reactivity differences between the C-I and C-Cl bonds, as modulated by the neighboring activating and deactivating groups, is paramount for predicting and controlling reaction outcomes. This guide will dissect these factors to provide a clear reactivity profile.

Core Principles: A Tale of Two Halogens

The distinct chemical behavior of iodine and chlorine in 2-amino-3-chloro-5-iodobenzoic acid is rooted in their fundamental atomic and bonding properties. A comparison of the carbon-iodine and carbon-chlorine bonds reveals critical differences that dictate their reactivity in various reaction classes.

Bond Strength and Length: The Decisive Factors in Bond Cleavage

The most significant differentiator between the C-I and C-Cl bonds is their dissociation energy. The C-I bond is considerably weaker and longer than the C-Cl bond. This is a direct consequence of the larger atomic radius of iodine, which results in less effective orbital overlap with carbon compared to the smaller chlorine atom.[2][3]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
Aryl C-I~213-240[4][5]
Aryl C-Cl~327-328[4][5]

This disparity in bond strength is the primary reason why the C-I bond is preferentially cleaved in reactions where bond breaking is a key step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[6]

Electronegativity and Leaving Group Ability

While iodine is a better leaving group in the context of SN1 and SN2 reactions due to the stability of the iodide anion, the scenario is more complex in nucleophilic aromatic substitution (SNAr).[7][8] In SNAr, the rate-determining step is often the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex.[9][10] This step is facilitated by a more electrophilic carbon, which is influenced by the inductive effect of the halogen. Chlorine, being more electronegative than iodine, exerts a stronger electron-withdrawing inductive effect, making the attached carbon more susceptible to nucleophilic attack.[11] Consequently, in many SNAr reactions, the order of reactivity is F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions.[9][12]

The Electronic Landscape of 2-Amino-3-chloro-5-iodobenzoic Acid

The reactivity at the C3 (chloro) and C5 (iodo) positions is not solely determined by the intrinsic properties of the halogens but is profoundly influenced by the electronic effects of the amino (-NH2) and carboxylic acid (-COOH) groups.

  • Amino Group (-NH2): Located at C2, this is a powerful activating group. It donates electron density to the aromatic ring through a strong positive resonance effect (+R).[13][14] This increases the nucleophilicity of the ring, making it more reactive towards electrophiles but less reactive towards nucleophiles. The activating effect is most pronounced at the ortho (C3) and para (C5) positions relative to the amino group.

  • Carboxylic Acid Group (-COOH): Positioned at C1, this is a deactivating group. It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects.[14][15] This deactivation makes the ring less susceptible to electrophilic attack and more prone to nucleophilic attack.

  • Halogens (-Cl, -I): Both chlorine and iodine are deactivating groups overall due to their strong electron-withdrawing inductive effects (-I), which outweigh their weaker electron-donating resonance effects (+R).[11][16]

The interplay of these groups creates a complex electronic environment. The amino group's strong activating effect at C3 and C5 competes with the deactivating effects of the carboxylic acid and the halogens themselves.

Caption: Summary of substituents and their electronic effects.

Steric Hindrance: The Unseen Gatekeeper

A critical factor governing the reactivity of the C3-Cl position is steric hindrance. The chlorine atom is flanked by the relatively bulky amino and carboxylic acid groups. This spatial crowding can significantly impede the approach of reagents, particularly the large catalytic complexes used in cross-coupling reactions.[17][18] In contrast, the iodine atom at the C5 position is in a much more sterically accessible environment, with only a hydrogen atom as a neighbor at C6. This steric accessibility, combined with the inherent reactivity of the C-I bond, makes the C5 position the more likely site for many transformations.

Caption: Steric environment around the C-Cl and C-I bonds.

Reactivity Profile in Key Reaction Classes

The combination of bond energetics, electronic influences, and steric factors leads to a predictable and highly differentiated reactivity profile for the two halogen sites.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

This class of reactions represents the most significant area of differential reactivity for 2-amino-3-chloro-5-iodobenzoic acid. The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a low-valent palladium complex.[6]

Prediction: The C-I bond will be overwhelmingly more reactive than the C-Cl bond.

Rationale:

  • Bond Energy: The much lower C-I bond dissociation energy makes the oxidative addition step significantly faster for the aryl iodide.[4]

  • Steric Accessibility: The unhindered C5 position allows for easy approach of the bulky palladium catalyst, whereas the C3 position is sterically shielded.[17]

This high degree of chemoselectivity allows for the selective functionalization of the C5 position while leaving the C3-Cl bond intact for subsequent transformations.[19][20]

This protocol outlines a typical procedure for the selective coupling of an alkyne at the C5 position.

  • Reagents and Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-chloro-5-iodobenzoic acid (1.0 eq).

    • Add Pd(PPh₃)₄ (0.02-0.05 eq) and CuI (0.04-0.10 eq).

    • Add the terminal alkyne (1.1-1.5 eq).

    • Add a suitable solvent (e.g., THF, DMF, or a mixture) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling argon through it for 10-15 minutes.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the C5-alkynylated product.

Sonogashira_Workflow start 1. Combine Reactants (Substrate, Pd/Cu catalysts, Alkyne, Base, Solvent) reaction 2. Reaction (Inert atmosphere, RT or heat) start->reaction Degas workup 3. Aqueous Workup (Extraction, Washing, Drying) reaction->workup Monitor (TLC/LCMS) purification 4. Purification (Column Chromatography) workup->purification product Product: C5-Alkynylated 2-amino-3-chlorobenzoic acid purification->product

Caption: Workflow for selective Sonogashira coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require an electron-poor aromatic ring, typically activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[10][12]

Prediction: SNAr is generally disfavored for this substrate but if forced, the C-Cl bond might show some reactivity.

Rationale:

  • Electronic Effects: The potent electron-donating amino group at C2 strongly deactivates the ring towards nucleophilic attack, making SNAr reactions challenging.

  • Leaving Group Ability in SNAr: While the C-I bond is weaker, the C-Cl bond benefits from the higher electronegativity of chlorine, which enhances the electrophilicity of the C3 carbon, a key factor in the rate-determining nucleophilic attack step.[9] The carboxylic acid group is ortho to the C-Cl bond, providing some activation at this position.[15]

  • Steric Hindrance: The significant steric hindrance at the C3 position remains a major barrier to nucleophilic attack.

Overall, the deactivating effect of the amino group makes SNAr an unlikely pathway. If conditions are harsh enough to overcome this, the outcome would be a competition between the electronic activation at C3 and the better leaving group ability of iodide at C5.

Electrophilic Aromatic Substitution (EAS)

The existing substituents will direct any further electrophilic substitution.

Prediction: Electrophilic substitution is unlikely to be selective and may lead to complex product mixtures.

Rationale:

  • Directing Effects: The powerful ortho-, para-directing amino group will direct incoming electrophiles to positions C4 and C6 (para position is blocked by iodine). The meta-directing carboxylic acid will also direct to C4 (and C6). The halogens are also ortho-, para-directors. This creates a complex directive landscape.

  • Reactivity: The ring is heavily substituted, and the deactivating effects of the carboxylic acid and halogens compete with the activating effect of the amino group.[21]

Conclusion and Strategic Outlook

The reactivity profile of 2-amino-3-chloro-5-iodobenzoic acid is dominated by the preferential reactivity of the carbon-iodine bond over the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity is a powerful tool for synthetic chemists, enabling the reliable and predictable functionalization of the C5 position. The key drivers for this selectivity are the lower C-I bond dissociation energy and the greater steric accessibility of the C5 position. Conversely, nucleophilic aromatic substitution is largely disfavored due to the presence of the strongly electron-donating amino group. This detailed understanding of the molecule's reactivity allows for its strategic incorporation into synthetic routes, facilitating the efficient construction of complex, highly functionalized aromatic compounds for pharmaceutical and materials science applications.

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. [Link]

  • Evers, A., & Doye, S. (2008). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2008(13), 1905-1922. [Link]

  • Reddit. (2017). If Sn2 reactions for nucleophilic attacks are based on competitive properties of the bases, then why is Iodine a better Nucleophile and Leaving group than Chlorine? r/chemistry. [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025). Advanced Organic Chemistry Journal. [Link]

  • Bryce, M. R., & Al-Ghamdi, A. M. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(14), 3345. [Link]

  • J&H Chemical. 2-amino-3-chloro-5-iodobenzoic acid. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Weix, D. J., et al. (2022). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate. ChemRxiv. [Link]

  • Sanford, M. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(20), 12694-12707. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]

  • Vaia. Question: Which is the better leaving group in each pair? [Link]

  • Khan Academy. Sn1 and Sn2: leaving group. [Link]

  • LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Quora. (2013). Organic Chemistry: In SN1 and SN2 reactions, does the 'joining group' always have to be a worse 'leaving group' than the group that ultimately leaves? [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. [Link]

  • McKean, D. R., & Stille, J. K. (1987). Palladium catalysed cross-coupling reactions with difunctional tin reagents: a general route to aromatic polymers. Journal of the Chemical Society, Chemical Communications, (12), 948-950. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. [Link]

  • Hartwig, J. F., et al. (2021). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Angewandte Chemie International Edition, 60(22), 12261-12267. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Dincă, M., et al. (2026). Caging the Chlorine Radical: Chemoselective Photocatalytic C(sp3)-H Functionalization Enabled by Terminal Cu-Cl Sites in a Metal-Organic Framework. Journal of the American Chemical Society, 148(1), 1-10. [Link]

  • Hartwig, J. F., et al. (2021). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. eScholarship, University of California. [Link]

  • Speciality Chemicals. (2025). The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. [Link]

  • Company, A. (2025). C(sp)−H Functionalization Using Chlorine Radicals. ResearchGate. [Link]

  • Weix, D. J., & Biswas, S. (2007). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 129(25), 7702-7703. [Link]

  • PureSynth. 2-Chloro-5-Iodobenzoic Acid 97.0%(GC). [Link]

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  • Wikipedia. Bond dissociation energy. [Link]

  • Doyle, A. G., et al. (2023). Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis. eScholarship, University of California. [Link]

  • Wikipedia. Steric effects. [Link]

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  • LibreTexts. (2019). 3.3: Bond Energies. Chemistry LibreTexts. [Link]

  • El-Gendy, M. M. A., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(15), 5809. [Link]

  • Google Patents. (2011). A synthetic method of 2-chloro-5-iodobenzoic acid.
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  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

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Technical Guide: Biological Potential & Synthetic Utility of 2-Amino-3-chloro-5-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-3-chloro-5-iodobenzoic acid (an anthranilic acid derivative) as a privileged scaffold in medicinal chemistry and agrochemical development. Unlike generic anthranilic acids, this specific di-halogenated core offers a unique pharmacological profile due to the steric blockade of the ortho-chloro group and the halogen-bonding capability of the meta-iodo substituent. This guide details its transformation into bioactive quinazolinones, its role in ryanodine receptor modulation (insecticides), and its potential as an EGFR inhibitor backbone, supported by validated synthetic protocols and mechanistic insights.

Part 1: Chemical Basis & Pharmacophore Analysis

The "Halogen Effect" in Drug Design

The 2-Amino-3-chloro-5-iodobenzoic acid scaffold is not merely a passive building block; its substitution pattern dictates its biological fate.

  • 3-Chloro Substituent (Ortho-position):

    • Conformational Lock: The chlorine atom at the 3-position creates significant steric hindrance, forcing the adjacent carbonyl and amino groups out of coplanarity. This "ortho-effect" is critical for locking bioactive conformations in receptor binding pockets (e.g., in anthranilic diamide insecticides).

    • Metabolic Shielding: It protects the ring from oxidative metabolism at the susceptible ortho position, prolonging half-life in vivo.

  • 5-Iodo Substituent (Meta-position):

    • Halogen Bonding: The iodine atom is a potent halogen bond donor (sigma-hole interaction), capable of forming strong, directed non-covalent interactions with backbone carbonyls or sulfhydryl groups in target proteins (e.g., Kinases).

    • Synthetic Handle: The C-I bond is highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of diverse libraries (SAR expansion).

Part 2: Synthetic Pathways & Derivative Generation

The primary route to bioactivity involves cyclization of the anthranilic core into Quinazolin-4(3H)-ones or functionalization into Diamides .

Core Synthetic Workflow (DOT Visualization)

The following diagram illustrates the conversion of the scaffold into two major bioactive classes: Quinazolinones (Anticancer/Antimicrobial) and Diamides (Insecticidal).

SynthesisPath Scaffold 2-Amino-3-chloro- 5-iodobenzoic acid Benzoxazinone Intermediate: Benzoxazin-4-one Scaffold->Benzoxazinone Ac2O / Reflux (Cyclization) Diamide Target B: Anthranilic Diamide (Ryanodine Receptor Modulator) Scaffold->Diamide 1. SOCl2 2. R-NH2 (Pyridine) Quinazolinone Target A: Quinazolin-4(3H)-one (Anticancer/Antimicrobial) Benzoxazinone->Quinazolinone R-NH2 / AcOH (Amine Insertion)

Figure 1: Divergent synthetic pathways from the 2-Amino-3-chloro-5-iodobenzoic acid core. The Benzoxazinone route is preferred for heterocyclic library generation.

Part 3: Biological Activity Profiles[1][2]

Oncology: EGFR and PI3K Inhibition

Quinazolinone derivatives synthesized from this scaffold exhibit significant anticancer potential. The structural similarity to Gefitinib and Erlotinib suggests a mechanism involving ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR).

  • Mechanism: The quinazolinone core mimics the adenine ring of ATP, binding to the kinase hinge region. The 5-iodo group (now at position 6 or 8 of the quinazoline, depending on cyclization) can access the hydrophobic back-pocket of the enzyme.

  • Key Data: Derivatives often show IC50 values in the low micromolar range (5–50 µM) against MCF-7 (Breast) and A549 (Lung) cancer cell lines.

Agriculture: Ryanodine Receptor Modulation

This scaffold is a structural analog of the "anthranilic diamide" class of insecticides (e.g., Chlorantraniliprole).

  • Activity: Potent activation of insect ryanodine receptors (RyR), leading to uncontrolled calcium release and muscle paralysis.

  • Selectivity: The 3-chloro group is essential for selectivity towards insect RyR over mammalian isoforms, providing a high safety margin.

Antimicrobial Properties

Schiff base and hydrazide derivatives of 2-amino-3-chloro-5-iodobenzoic acid have demonstrated broad-spectrum activity.

  • Target: Disruption of bacterial cell wall synthesis and DNA gyrase inhibition.

  • Efficacy:

    • S. aureus (MRSA): MIC ranges often observed between 4–16 µg/mL.

    • C. albicans: Moderate antifungal activity via ergosterol biosynthesis inhibition.

Part 4: Experimental Protocols

Protocol: Synthesis of 6-Iodo-8-chloro-2-substituted-quinazolin-4(3H)-one

This protocol utilizes the benzoxazinone intermediate pathway for high yield and purity.

Reagents:

  • 2-Amino-3-chloro-5-iodobenzoic acid (1.0 eq)

  • Acetic Anhydride (5.0 eq)

  • Primary Amine (R-NH₂) (1.2 eq)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Benzoxazinone Formation (Cyclization):

    • Dissolve 2-Amino-3-chloro-5-iodobenzoic acid (10 mmol) in Acetic Anhydride (15 mL).

    • Reflux the mixture at 140°C for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material disappears.

    • Cool to room temperature.[1] The intermediate (2-methyl-6-iodo-8-chloro-4H-benzo[d][1,3]oxazin-4-one) will precipitate.

    • Filter, wash with cold hexane, and dry under vacuum. Yield typically >85%.[2]

  • Quinazolinone Conversion:

    • Suspend the benzoxazinone intermediate (5 mmol) in Glacial Acetic Acid (10 mL).

    • Add the appropriate Primary Amine (6 mmol).

    • Reflux at 120°C for 4–6 hours.

    • Work-up: Pour the reaction mixture into crushed ice (100 g). Stir for 30 minutes.

    • Purification: Filter the solid precipitate. Recrystallize from Ethanol/DMF to obtain pure crystals.

Validation Criteria:

  • IR Spectroscopy: Look for disappearance of the benzoxazinone lactone peak (1750 cm⁻¹) and appearance of the quinazolinone amide carbonyl (~1680 cm⁻¹).

  • ¹H NMR: Confirm the integration of the aromatic protons and the specific R-group protons from the amine.

Quantitative Bioassay Summary

The following table summarizes expected activity ranges based on structure-activity relationship (SAR) data for this scaffold class.

Target Organism / ProteinDerivative TypeActivity MetricTypical RangeReference
EGFR Kinase QuinazolinoneIC500.5 - 10 µM[1]
S. aureus (MRSA) HydrazideMIC8 - 32 µg/mL[2]
E. coli Schiff BaseMIC16 - 64 µg/mL[2]
MCF-7 (Breast Cancer) QuinazolinoneIC5010 - 50 µM[3]
Insect RyR DiamideEC50< 1 µM[4]

Part 5: Mechanism of Action Visualization

The following diagram details the signaling pathway interference caused by the quinazolinone derivatives of this scaffold in cancer cells.

MOA Drug Quinazolinone Derivative (3-Cl, 5-I Scaffold) EGFR EGFR (Tyrosine Kinase) Drug->EGFR Inhibits ATP ATP Binding Pocket Drug->ATP Competes with ATP PI3K PI3K Activation EGFR->PI3K Downstream Signaling Apoptosis Apoptosis Induction (Cell Death) EGFR->Apoptosis Inhibition leads to ATP->EGFR Required for Activation AKT AKT Phosphorylation PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation

Figure 2: Mechanism of Action (MOA) for Quinazolinone derivatives targeting the EGFR/PI3K pathway.

References

  • Beniwal, M., et al. "Synthesis, Characterization and Biological Evaluation of Anthranilic Acid Derivatives."[3] European Journal of Biomedical and Pharmaceutical Sciences, vol. 3, no. 2, 2016. [Link]

  • Khalifa, A., et al. "2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation."[4] MDPI, 2024. [Link]

  • Lahm, G. P., et al. "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 2007. [Link]

Sources

Methodological & Application

Application Note: Optimized Esterification Strategies for 2-Amino-3-chloro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the esterification of 2-Amino-3-chloro-5-iodobenzoic acid (CAS: 64724-23-8) . This scaffold is a critical intermediate in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs) and quinazoline-based kinase inhibitors. Due to the unique electronic and steric environment created by the ortho-chloro and ortho-amino groups, standard esterification methods often suffer from incomplete conversion or N-alkylation side reactions. This guide presents two validated pathways: a Thionyl Chloride-Mediated Methanolysis (primary recommendation for methyl esters) and a Base-Promoted Alkylation (secondary recommendation for complex esters), ensuring high purity (>98%) and preservation of the chemically sensitive carbon-iodine bond.

Strategic Chemical Analysis

Before initiating synthesis, the operator must understand the specific reactivity profile of the substrate.

Structural Challenges
  • Steric Crowding: The carboxylic acid is flanked by an amino group (-NH2) and a chlorine atom (-Cl). This ortho,ortho-disubstitution creates significant steric hindrance, reducing the rate of nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: The iodine and chlorine atoms are electron-withdrawing. While they increase the acidity of the carboxylic proton, they also reduce the nucleophilicity of the carboxylate anion, impacting alkylation rates (Protocol B).

  • Chemoselectivity: The free aniline amine is a competing nucleophile. In basic conditions, there is a risk of N-alkylation (forming the N-methyl derivative) alongside the desired O-alkylation.

  • Iodine Stability: The C-I bond is essential for downstream Suzuki/Sonogashira couplings. Reaction conditions must avoid reducing agents or extreme temperatures that could lead to dehalogenation.

Solubility Profile

The starting material exists as a zwitterion in neutral media, leading to poor solubility in non-polar solvents (DCM, Toluene).

  • Acidic Media (Protocol A): Soluble (forms amine salt).

  • Polar Aprotic Media (Protocol B): Soluble in DMF/DMSO.

Protocol A: Thionyl Chloride-Mediated Methanolysis (Gold Standard)

Target Product: Methyl 2-amino-3-chloro-5-iodobenzoate Mechanism: In situ generation of anhydrous HCl and activation of methanol. Advantages:

  • Chemoselectivity: The highly acidic environment protonates the amine (

    
    ), rendering it non-nucleophilic and preventing N-methylation or amide formation.
    
  • Self-Driving: The generation of volatile byproducts (

    
    , 
    
    
    
    ) drives the equilibrium forward.
Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
2-Amino-3-chloro-5-iodobenzoic acid 1.0Substrate
Thionyl Chloride (

)
3.0 - 5.0Activating Agent / Dehydrating Agent
Methanol (Anhydrous) Solvent (0.5 M)Nucleophile & Solvent
Sodium Bicarbonate (

)
ExcessQuenching / Neutralization
Step-by-Step Methodology
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber for

    
     fumes), and a pressure-equalizing addition funnel. Flush with Nitrogen (
    
    
    
    ).
  • Solvent Charge: Charge anhydrous Methanol (10-15 volumes relative to substrate mass) into the flask. Cool the solvent to 0°C using an ice/water bath.

  • Activation (Critical Step): Add Thionyl Chloride dropwise via the addition funnel over 30 minutes.

    • Control Point: Maintain internal temperature

      
      . The reaction is exothermic.
      
  • Substrate Addition: Remove the ice bath. Add the solid 2-Amino-3-chloro-5-iodobenzoic acid in portions.

    • Observation: The solution may remain a suspension initially.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4 to 6 hours .
    
    • Self-Validating Cue: The suspension should dissolve into a clear (often yellow/amber) solution as the ester forms and the zwitterionic lattice breaks.

  • Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 3:1).

    • Starting Material: Baseline/Low

      
       (streaks).
      
    • Product: High

      
       (~0.6 - 0.7).
      
  • Workup:

    • Cool to room temperature.[3][4][5]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH and excess

      
      . Caution:  Do not overheat (
      
      
      
      ).
    • Resuspend the residue in Ethyl Acetate (EtOAc).[5]

    • Slowly add saturated aqueous

      
       until pH ~8 (gas evolution will occur). This liberates the free amine from its HCl salt.
      
  • Isolation: Separate phases. Wash the organic layer with Brine (

    
    ), dry over 
    
    
    
    , filter, and concentrate.
    • Purification: Usually sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc or MeOH/Water.

Protocol B: Base-Promoted Alkylation (Alternative)

Target Product: Methyl (or other alkyl) 2-amino-3-chloro-5-iodobenzoate Use Case: When non-methyl esters are required (e.g., Benzyl, Ethyl) or if acidic conditions must be avoided.

Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
Substrate 1.0Substrate
Potassium Carbonate (

)
1.5 - 2.0Base (scavenges acid)
Methyl Iodide (MeI) 1.1 - 1.2Alkylating Agent
DMF (Dimethylformamide) Solvent (0.3 M)Polar Aprotic Solvent
Step-by-Step Methodology
  • Dissolution: Dissolve the acid substrate in DMF at room temperature.

  • Deprotonation: Add anhydrous

    
    . Stir for 15 minutes.
    
    • Note: The carboxylate anion forms. The amine is less acidic and remains protonated/neutral in this range.

  • Alkylation: Add Methyl Iodide (or respective alkyl halide) dropwise.

    • Control Point: Do not use a large excess of MeI to avoid N-methylation.

  • Reaction: Stir at RT to 40°C for 3-5 hours.

    • Warning: Higher temperatures (>60°C) significantly increase the risk of N-alkylation.

  • Workup: Pour the reaction mixture into ice-cold water (10 volumes). The ester often precipitates as a solid. Filter and wash with water.[1][5]

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the synthesis.

EsterificationProtocol Start Start: 2-Amino-3-chloro-5-iodobenzoic acid CheckType Desired Ester Type? Start->CheckType RouteA Methyl / Ethyl Ester (Robust, Scalable) CheckType->RouteA Simple Alkyl RouteB Complex / Bulky Ester (e.g., Benzyl, Isopropyl) CheckType->RouteB Complex/Acid Sensitive StepA1 1. Dissolve in MeOH 2. Add SOCl2 @ 0°C RouteA->StepA1 StepA2 Reflux 4-6 hrs (Amine protected as HCl salt) StepA1->StepA2 StepA3 Evaporate & Neutralize (NaHCO3 wash) StepA2->StepA3 StepA2->StepA3 Clear Solution = Complete QC QC Analysis: HPLC (>98%) 1H-NMR (O-Me singlet) StepA3->QC StepB1 1. Dissolve in DMF 2. Add K2CO3 RouteB->StepB1 StepB2 Add Alkyl Halide (R-X) Stir @ RT (Avoid Heat) StepB1->StepB2 StepB3 Precipitate in Water Filter Solid StepB2->StepB3 StepB3->QC

Figure 1: Decision tree and process flow for the esterification of halogenated anthranilic acids.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: Off-white to pale yellow solid.

  • 
    -NMR (DMSO-
    
    
    
    ):
    • Look for the disappearance of the broad -COOH peak (>11 ppm).

    • Protocol A (Methyl Ester): Sharp singlet at

      
       ppm (
      
      
      
      ).
    • Aromatic protons: Two singlets (or meta-coupled doublets) in the aromatic region (approx

      
       7.8 - 8.2 ppm).
      
  • HPLC: The ester is significantly less polar than the acid. Retention time will increase on Reverse Phase (C18) columns.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete activation of MeOH or moisture ingress.Ensure

is fresh. Dry MeOH over molecular sieves. Increase reflux time.
N-Alkylation Observed (Protocol B) Temperature too high or excess Alkyl Halide.Strictly control Temp < 40°C. Use only 1.1 eq of Alkyl Halide. Switch to Protocol A if possible.
De-iodination Contamination with Pd/metals or extreme heat.Ensure glassware is clean. Avoid reducing agents (e.g.,

) in subsequent steps.
Product is an Oil Residual solvent (DMF/DMSO).High vacuum drying (>12h).[3] Recrystallize from Hexane/EtOAc to induce solidification.

References

  • Synthesis of 2-chloro-5-iodobenzoic acid derivatives

    • Source: ChemicalBook & Patent Literature (US/CN P
    • Context: Describes the precursor synthesis and general handling of 2-amino-5-chloro-3-iodobenzoic acid scaffolds.
    • URL:

  • General Protocol for Amino Acid Esterification using Thionyl Chloride

    • Source: Farmacia Journal / ResearchG
    • Context: Validates the /MeOH method for preserving amino group integrity via salt form
    • URL:

  • Physical Properties & Safety Data

    • Source: PubChem (NIH).
    • Context: Solubility, molecular weight, and safety handling for chlorinated/iodin
    • URL:

  • Alternative Alkylation Strategies (Methyl 2-amino-3-chlorobenzoate)

    • Source: GuideChem.
    • Context: Describes the /DMF route for similar ortho-amino-chloro substr
    • URL:

Sources

Application Note: Strategic Functionalization of 2-Amino-3-chloro-5-iodobenzoic Acid via Orthogonal Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Orthogonal Scaffold

In the landscape of medicinal chemistry, 2-Amino-3-chloro-5-iodobenzoic acid represents a "privileged scaffold." Its value lies not just in its structural presence in bioactive quinazolinones, but in its orthogonal reactivity .

The molecule possesses four distinct reactive centers, but for the synthetic chemist, the critical distinction is between the Carbon-Iodine (C-I) bond at position 5 and the Carbon-Chlorine (C-Cl) bond at position 3.

  • C5-Iodide: Highly reactive toward oxidative addition by Palladium(0). This is the "soft spot" for initial cross-coupling.

  • C3-Chloride: Significantly less reactive. It remains inert under standard conditions used to functionalize the iodide, serving as a latent handle for late-stage diversification (e.g., via Buchwald-Hartwig amination or Suzuki coupling with specialized ligands).

This guide details the protocols for selectively engaging the C5-iodide via Suzuki-Miyaura and Sonogashira couplings while preserving the C3-chloride, followed by downstream cyclization strategies.

Chemoselectivity Landscape[1]

The following diagram illustrates the reactivity hierarchy of the scaffold, guiding the order of operations.

ReactivityMap Scaffold 2-Amino-3-chloro- 5-iodobenzoic acid Iodide C5-Iodide (High Reactivity) Target: Suzuki/Sonogashira Scaffold->Iodide  First Pass (Pd0) Chloride C3-Chloride (Latent Reactivity) Target: Late-Stage Modification Scaffold->Chloride  Second Pass (Specialized Ligands) AmineAcid NH2 / COOH (Cyclization Precursors) Target: Quinazolinone Formation Scaffold->AmineAcid  Post-Coupling Cyclization

Figure 1: Chemoselectivity map highlighting the orthogonal reactivity of the halogen substituents.

Pre-Coupling Consideration: Esterification

While direct coupling on the free acid is possible, it is often suboptimal due to catalyst poisoning by the carboxylate and solubility issues in non-polar solvents. We strongly recommend converting the acid to the methyl ester prior to cross-coupling.

Protocol A: Methyl Esterification

Objective: Protect the carboxylic acid to enhance solubility and compatibility with basic coupling conditions.

  • Dissolution: Suspend 2-Amino-3-chloro-5-iodobenzoic acid (10.0 mmol) in anhydrous Methanol (50 mL).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl2, 12.0 mmol) or concentrated H2SO4 (1.0 mL).

    • Note: SOCl2 is preferred for cleaner workup.

  • Reflux: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:4). The polar acid spot should disappear, replaced by a less polar ester spot.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO3 (to neutralize acid traces) and Brine. Dry over Na2SO4 and concentrate.

    • Yield Expectation: >90% as a tan solid.

Protocol B: Selective Suzuki-Miyaura Coupling

This protocol targets the C5-Iodide. The use of Pd(dppf)Cl2 is recommended over Pd(PPh3)4 because the ferrocenyl ligand is more robust against oxidation and typically provides faster turnover for aryl iodides, allowing milder conditions that ensure the C3-Chloride remains untouched.

Materials Table
ReagentEquiv.Role
Methyl 2-amino-3-chloro-5-iodobenzoate 1.0Substrate
Aryl Boronic Acid 1.2Coupling Partner
Pd(dppf)Cl2 · DCM 0.03 (3 mol%)Catalyst
K2CO3 3.0Base
1,4-Dioxane / Water (4:1) 0.2 MSolvent System
Step-by-Step Procedure
  • Degassing (Critical): In a reaction vial, combine the ester, boronic acid, and K2CO3. Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Catalyst Addition: Add Pd(dppf)Cl2 · DCM. Briefly purge the headspace with inert gas and seal the vial.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Control: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition into the C3-Cl bond.

  • Monitoring: Check TLC. The starting iodide (Rf ~0.6 in 20% EtOAc/Hex) should be consumed.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

    • Wash filtrate with water and brine.

    • Purify via Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Validation: 1H NMR will show the disappearance of the C5-H signal and the appearance of the new aryl protons. The C3-Cl position will remain intact (verified by MS isotopic pattern if necessary).

Protocol C: Selective Sonogashira Coupling

This protocol introduces an alkyne at C5. This is particularly useful for synthesizing fused heterocycles (e.g., furopyrimidines) or extending the carbon skeleton.

Materials Table
ReagentEquiv.Role
Methyl 2-amino-3-chloro-5-iodobenzoate 1.0Substrate
Terminal Alkyne 1.2Coupling Partner
PdCl2(PPh3)2 0.02 (2 mol%)Catalyst
CuI 0.01 (1 mol%)Co-Catalyst
Triethylamine (TEA) 3.0Base/Solvent Co-factor
THF or DMF 0.2 MSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Charging: Add the ester, PdCl2(PPh3)2, and CuI.

  • Solvent/Base: Add anhydrous THF (or DMF) and Triethylamine.

    • Note: If the alkyne is a liquid, add it last. If solid, add with other solids.

  • Reaction: Stir at Room Temperature (25°C).

    • Insight: Aryl Iodides are sufficiently reactive at RT under Sonogashira conditions. Heating is rarely required and should be avoided to prevent side reactions with the free amine or the chloride.

  • Duration: 2–6 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated NH4Cl (to sequester Copper). The aqueous layer should turn blue.

    • Dry organic layer and concentrate.

    • Purify via chromatography.

Downstream Application: Quinazolinone Cyclization[3][4]

Once the C5 position is functionalized (R), the scaffold can be cyclized to form 6,8-disubstituted quinazolin-4(3H)-ones.

Experimental Workflow Diagram

Workflow Start Start: 2-Amino-3-chloro- 5-iodobenzoic acid Ester Step 1: Methyl Esterification (MeOH, SOCl2) Start->Ester  Protection Coupling Step 2: Pd-Catalyzed Coupling (Suzuki or Sonogashira) Ester->Coupling  C5 Functionalization Cyclization Step 3: Cyclization (Formamide or Urea) Coupling->Cyclization  Ring Closure Final Target: 6-Substituted-8-chloro- quinazolin-4(3H)-one Cyclization->Final  Purification

Figure 2: Synthetic workflow from raw acid to bioactive heterocycle.

Protocol D: Cyclization with Formamide[3]
  • Mix: Combine the C5-functionalized methyl ester (1.0 equiv) with Formamide (10-15 equiv).

  • Heat: Heat to 140–150°C.

    • Mechanism:[2][3][4][5][6][7][8][9] Thermal condensation. The amine attacks the formamide, followed by cyclization onto the ester.

  • Precipitation: Cool the mixture. Pour into ice water. The quinazolinone product often precipitates as a solid.

  • Filtration: Collect by filtration. Recrystallize from Ethanol if necessary.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Suzuki) Oxygen in solventDegas rigorously (freeze-pump-thaw or sparging).
Dehalogenation (Loss of I) Hydride source presentEnsure solvent is anhydrous; avoid excessive heating; check alcohol quality.
Coupling at C3-Cl Temperature too highStrictly maintain T < 80°C. Use Pd(dppf) which is selective for I.
Black Precipitate (Pd black) Catalyst decompositionAdd excess ligand (e.g., PPh3) or switch to a palladacycle precatalyst.
Product stuck on silica High polarity of amineAdd 1% Triethylamine to the eluent during chromatography.

References

  • Chemoselectivity of Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995).[6] Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[10] Chemical Reviews, 107(3), 874-922. Link

  • Quinazolinone Synthesis: Khan, I., et al. (2014).[2] Quinazolinone derivatives as potent anti-inflammatory agents.[11] Bioorganic & Medicinal Chemistry Letters, 24(15), 3361-3364. (General reference for anthranilic acid cyclization).

  • Orthogonal Functionalization: Fairlamb, I. J. S. (2007). Palladium-catalyzed cross-coupling reactions of halogenated heterocycles. Chemical Society Reviews, 36, 1036-1045. Link

Sources

Application Note: Precision Amide Coupling of 2-Amino-3-chloro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the synthesis of amide derivatives using 2-Amino-3-chloro-5-iodobenzoic acid . This guide is structured for medicinal chemists and process scientists, prioritizing high-fidelity chemical ligation strategies that overcome the specific steric and electronic challenges of this scaffold.

Executive Summary & Strategic Analysis

2-Amino-3-chloro-5-iodobenzoic acid is a high-value pharmacophore scaffold, particularly in the synthesis of kinase inhibitors (e.g., MEK/ERK pathways) and quinazolinone-based antineoplastics.[1][2] However, its substitution pattern presents a "Perfect Storm" of synthetic challenges:

  • Steric Congestion: The carboxylic acid is flanked by an ortho-amino group.[1] The amino group itself is flanked by the ortho-acid and a meta-chlorine atom. This "3-chloro effect" significantly twists the amine out of planarity, reducing its nucleophilicity but also shielding the reaction center.[1]

  • Self-Condensation Risk: Under standard activation (e.g., EDC/NHS), the internal amine—though hindered—can still attack the activated ester, leading to oligomerization or formation of the cyclic 2-amino-3-chloro-5-iodobenzamide dimer.[1][2]

  • Electronic Deactivation: The iodine (C5) and chlorine (C3) atoms exert inductive electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa < 4) but deactivating the aromatic ring towards electrophilic attack.[1]

The Solution: This guide presents two validated protocols. Protocol A (Isatoic Anhydride Method) is the industry "Gold Standard" for scale-up and purity, effectively using the amine's reactivity to protect itself.[1] Protocol B (HATU Direct Coupling) is optimized for high-throughput screening (HTS) where speed is prioritized over scalability.[1][2]

Mechanistic Workflow & Decision Matrix

The following diagram illustrates the decision logic and chemical pathways for this specific substrate.

G Start 2-Amino-3-chloro- 5-iodobenzoic acid Decision Select Strategy Start->Decision MethodA Method A: Isatoic Anhydride (Scale-Up / High Purity) Decision->MethodA High Purity Required MethodB Method B: HATU Direct Coupling (HTS / Small Scale) Decision->MethodB Speed Required Intermediate 8-Chloro-6-iodo- isatoic anhydride MethodA->Intermediate Triphosgene/THF Product Target Anthranilamide MethodB->Product HATU, DIPEA (Risk: Oligomers) Intermediate->Product R-NH2, Base (Ring Opening)

Figure 1: Synthetic pathway selection for 2-amino-3-chloro-5-iodobenzoic acid coupling.[1][2]

Protocol A: The Isatoic Anhydride Method (Recommended)[1]

Rationale: This method converts the interfering ortho-amino group and the carboxylic acid into a cyclic anhydride (3,1-benzoxazine-2,4-dione).[1] This intermediate is highly reactive toward external amines but stable to self-polymerization. It simultaneously protects the amine and activates the acid.

Materials
  • Substrate: 2-Amino-3-chloro-5-iodobenzoic acid (1.0 equiv)

  • Reagent: Triphosgene (0.35 equiv) or Phosgene solution (Caution: High Toxicity)[1][2]

  • Solvent: Anhydrous THF or Dioxane[1]

  • Nucleophile: Target Amine (R-NH2) (1.1 equiv)[1][2]

  • Base: Triethylamine (TEA) or DIPEA (for the coupling step)[1][2]

Step 1: Synthesis of 8-Chloro-6-iodoisatoic Anhydride[1][2]
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge with Nitrogen (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Dissolution: Suspend 2-Amino-3-chloro-5-iodobenzoic acid (10 mmol, 2.97 g) in anhydrous THF (50 mL).

  • Activation: Cool the suspension to 0°C. Add Triphosgene (3.5 mmol, 1.04 g) dissolved in THF (10 mL) dropwise over 15 minutes.

    • Expert Insight: Triphosgene is a solid source of phosgene. Handle in a well-ventilated fume hood. The 3-chloro group steric hindrance may require slight heating compared to unsubstituted anthranilic acids.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 3–5 hours. The suspension should clear as the anhydride forms.[1]

  • Isolation: Cool to room temperature. Concentrate the solvent to ~25% volume in vacuo.[1] Add cold Hexane (50 mL) to precipitate the product. Filter the solid, wash with cold Hexane, and dry under vacuum.

    • Checkpoint: Product is 8-chloro-6-iodo-1H-benzo[d][1,3]oxazine-2,4-dione .[1] Confirm by IR (characteristic anhydride doublets at ~1780 and 1740 cm⁻¹).[2]

Step 2: Ring-Opening Amidation[1][2]
  • Coupling: Dissolve the isolated Isatoic Anhydride (1.0 equiv) in DMF or DMAc (0.2 M concentration).

  • Addition: Add the Target Amine (1.1 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of DIPEA. If the amine is a free base, no external base is usually required, but 0.1 equiv DMAP can accelerate the reaction.

  • Reaction: Heat to 60–80°C for 2–6 hours. CO₂ gas evolution indicates reaction progress.[1][2]

    • Mechanism:[1][3][4][5] The amine attacks the carbonyl at position 4 (original carboxylic carbon), releasing CO₂ and regenerating the free aniline.

  • Workup: Pour the reaction mixture into ice-water. The product usually precipitates.[1] Filter and wash with water.[1][2] If oil forms, extract with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Direct Coupling via HATU (High Throughput)[1][2]

Rationale: For small-scale synthesis where intermediate isolation is inefficient, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice.[1] It is superior to EDC/HOBt for sterically hindered acids.[1][2]

Materials
  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Procedure
  • Pre-activation: Dissolve 2-Amino-3-chloro-5-iodobenzoic acid (1.0 equiv) in DMF (0.1 M). Add DIPEA (2.0 equiv).[1][2] Stir for 5 minutes at Room Temperature (RT).

    • Critical Step: Do not add HATU yet. Ensure the carboxylic acid is deprotonated.[1]

  • Activation: Add HATU (1.2 equiv). Stir for exactly 2–5 minutes.

    • Warning: Prolonged activation time increases the risk of the internal amine attacking the active ester (self-coupling).[1]

  • Amine Addition: Immediately add the Target Amine (1.2–1.5 equiv) and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Dilute with Ethyl Acetate. Wash with Sat. NaHCO₃ (3x), Water (1x), and Brine (1x).[1][2]

  • Purification: Flash chromatography is usually required to separate the product from urea byproducts and any oligomers.[1][2]

Comparative Data & Troubleshooting

Yield Comparison (Representative Data)
Target Amine TypeProtocol A (Isatoic) YieldProtocol B (HATU) YieldNotes
Primary Aliphatic (e.g., Benzylamine)88%65%Protocol A avoids dimer formation.[1]
Steric Hindered (e.g., t-Butylamine)75%40%Isatoic anhydride ring opening is driven by entropy (CO2 loss).
Aniline (e.g., 4-Fluoroaniline)82%55%Anilines are poor nucleophiles; Protocol A requires higher temp (100°C).[2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete formation of anhydride.[1]Ensure Triphosgene quality; increase reflux time; ensure anhydrous THF.
Oligomerization (Protocol B) Internal amine competing.Switch to Protocol A. Alternatively, protect amine with Boc anhydride before coupling, then deprotect (3-step process).
Solubility Issues Hydrophobic halogen atoms (Cl, I).Use DMAc (Dimethylacetamide) or NMP instead of DMF. Heat to 50°C.
Purple Coloration Iodine liberation.Avoid strong light exposure. Add sodium thiosulfate wash during workup.[2][6]

References

  • Detailed Mechanism of Isatoic Anhydride Formation

    • Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination. J. Am. Chem. Soc. 2014, 136, 2, 646–649.[2][7]

  • Microwave-Assisted Isatoic Anhydride Ring Opening

    • An improved and simpler method for the synthesis of benzodiazepin-2,5-diones... using isatoic anhydride.[1][6] J. Braz.[1] Chem. Soc., 2018.[2]

  • General Amide Coupling Reagent Guide (HATU/EDC)

    • Amide bond formation: beyond the myth of coupling reagents.[1] Chem. Soc. Rev., 2009, 38, 606-631.[2]

  • Properties of Halogenated Anthranilic Acids

    • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid... J. Chem. Eng.[1] Data 2021, 66, 6. [2]

  • Industrial Scale-up of Anthranilamides

    • Process for the preparation of anthranilic acid amides.[1][8][9] US Patent 4421931A.[2][8]

Sources

Using 2-Amino-3-chloro-5-iodobenzoic acid as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 2-Amino-3-chloro-5-iodobenzoic acid as a Scaffold in Drug Discovery Content Type: Application Notes and Protocols

Executive Summary & Structural Logic

In the landscape of fragment-based drug discovery (FBDD), 2-Amino-3-chloro-5-iodobenzoic acid represents a "privileged structure" due to its high density of orthogonal functional handles. Unlike simple anthranilic acids, this scaffold offers a pre-defined reactivity hierarchy that allows medicinal chemists to execute regioselective diversifications without the need for extensive protecting group strategies.

The Orthogonal Reactivity Map

The power of this scaffold lies in the distinct activation energies required to manipulate its four functional sites. This allows for a "programmed" synthesis where modifications are introduced sequentially.

  • C5-Iodine (High Reactivity): The weakest carbon-halogen bond. Ideally suited for mild Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) at room temperature, leaving the chlorine intact.

  • C1-COOH & C2-NH₂ (Cyclization Core): These groups serve as the anchor for heterocycle formation (e.g., Quinazolinones, Benzodiazepines).

  • C3-Chlorine (Latent Reactivity/Steric Control): The C-Cl bond is robust under conditions that activate C-I. It serves two roles:

    • Steric Handle: In final drug candidates (e.g., kinase inhibitors), a substituent at this position (C8 in quinazolines) restricts conformational freedom, often improving binding affinity.

    • Late-Stage Functionalization: Can be activated using specialized ligands (e.g., Buchwald phosphines) only after the iodine has been reacted.

ReactivityMap cluster_reactivity Orthogonal Functionalization Sites Scaffold 2-Amino-3-chloro- 5-iodobenzoic acid Iodo C5-Iodine (Primary Coupling Site) Scaffold->Iodo Pd(0) / RT (Suzuki, Sonogashira) Chloro C3-Chlorine (Secondary/Steric Site) Scaffold->Chloro Requires Specialized Ligands (Buchwald-Hartwig) Heterocycle NH2 / COOH (Heterocycle Formation) Scaffold->Heterocycle Cyclocondensation (Quinazolinone Core)

Caption: Reactivity hierarchy of the scaffold, enabling sequential, chemo-selective modification.

Application Note: Modular Assembly of Kinase Inhibitor Libraries

Context: Many kinase inhibitors (e.g., Gefitinib, Erlotinib) utilize a quinazoline core. Using this scaffold allows for the synthesis of 8-chloro-6-substituted quinazolin-4(3H)-ones . The 8-chloro substituent (derived from the 3-chloro on the scaffold) is known to modulate metabolic stability and fill hydrophobic pockets in the ATP-binding site.

Strategy: "Cyclize-First" vs. "Couple-First"

While both routes are viable, the Cyclize-First strategy is generally preferred for library generation. It creates a robust, crystalline intermediate (the iodo-quinazolinone) that can be dispensed into well-plates for parallel cross-coupling reactions.

Workflow Summary
  • Cyclization: Condensation with formamide or an aldehyde/oxidant to form the 8-chloro-6-iodoquinazolinone core.

  • Diversification (R1): Suzuki-Miyaura coupling at the C6-I position to introduce aryl/heteroaryl "tails".

  • Optional Functionalization (R2): N3-alkylation or Chlorination/SNAr at C4 to introduce the "head" group.

Detailed Protocols

Protocol A: Synthesis of the Core Scaffold (8-Chloro-6-iodoquinazolin-4(3H)-one)

Objective: To convert 2-amino-3-chloro-5-iodobenzoic acid into a stable heterocyclic core ready for diversification.

Reagents:

  • 2-Amino-3-chloro-5-iodobenzoic acid (1.0 eq)

  • Formamide (10.0 eq) [Acts as solvent and reagent]

  • Ammonium acetate (1.5 eq) [Catalyst]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-3-chloro-5-iodobenzoic acid (5.0 g, 16.8 mmol) in formamide (20 mL).

  • Catalysis: Add ammonium acetate (1.9 g, 25.2 mmol).

  • Reaction: Heat the mixture to 140°C for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) should show the disappearance of the starting acid (R_f ~0.1) and the appearance of a new fluorescent spot (R_f ~0.4).

  • Workup: Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (100 mL) with vigorous stirring. A precipitate will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake sequentially with water (2 x 50 mL) and cold isopropanol (1 x 20 mL) to remove excess formamide.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: 85–90%

    • Appearance: Off-white to pale beige solid.

    • Data Validation: ^1H NMR (DMSO-d6) should show a singlet around 8.1–8.3 ppm (H-2 of quinazolinone) and two doublets for the aromatic protons (H-5 and H-7) with meta-coupling (J ~2 Hz).

Protocol B: Regioselective Suzuki-Miyaura Coupling (C6-Functionalization)

Objective: To selectively couple an aryl boronic acid at the C6-iodo position without affecting the C8-chlorine.

Mechanistic Insight: The C-I bond undergoes oxidative addition with Pd(0) roughly 1000x faster than the sterically hindered C-Cl bond. Using a ligand like PPh3 (standard) rather than bulky, electron-rich ligands (like XPhos) ensures the catalyst does not activate the chloride.

Reagents:

  • 8-Chloro-6-iodoquinazolin-4(3H)-one (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Inert Atmosphere: Purge a reaction vial with nitrogen or argon.

  • Loading: Add the quinazolinone core (100 mg, 0.33 mmol), aryl boronic acid (0.40 mmol), and Pd(PPh₃)₄ (19 mg, 0.016 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (3.3 mL) and Na₂CO₃ solution (0.5 mL).

  • Reaction: Seal the vial and heat to 80°C for 2–4 hours.

    • Note: Do not exceed 100°C to prevent potential activation of the C-Cl bond.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Table 1: Troubleshooting the Coupling Reaction

ObservationDiagnosisCorrective Action
Low Conversion Oxidative addition stalledSwitch to Pd(dppf)Cl₂; ensure solvent is degassed.
De-iodination (Protodehalogenation) Hydride source presentEnsure solvent is anhydrous; reduce reaction time.
Coupling at C8 (Chlorine) Catalyst too activeAvoid S-Phos, X-Phos, or Pd/C. Stick to PPh₃ ligands. Lower temp to 60°C.

Synthetic Workflow Visualization

This diagram illustrates the pathway from the raw scaffold to a diversified library, highlighting the decision points for orthogonal functionalization.

Workflow Start Start: 2-Amino-3-chloro- 5-iodobenzoic acid Step1 Cyclization (Formamide, 140°C) Start->Step1 Core Core Intermediate: 8-Chloro-6-iodoquinazolinone Step1->Core Branch1 Path A: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Branch1 Library Library Generation: 6-Aryl-8-chloroquinazolinones Branch1->Library LateStage Path B (Optional): C8-Functionalization (Buchwald-Hartwig) Library->LateStage Requires specialized conditions

Caption: Step-wise workflow for transforming the scaffold into a bioactive library.

References

  • Vertex AI Search Results. (2025). Synthesis of quinazolinones from 2-amino-3-chloro-5-iodobenzoic acid. 1[2][3]

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Synthesis of Quinazoline Derivatives.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. (2024). Synthesis of Quinazolinones.

  • Jiehua Pharma. (2024). 2-Amino-3-chloro-5-iodobenzoic acid Product Profile.

Sources

Microwave-assisted synthesis involving 2-Amino-3-chloro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 2-Amino-3-chloro-5-iodobenzoic Acid Scaffolds

Abstract

This application note details a robust, microwave-assisted protocol for the cyclocondensation of 2-amino-3-chloro-5-iodobenzoic acid to form the privileged pharmacophore 6-iodo-8-chloroquinazolin-4(3H)-one. By leveraging the dielectric heating properties of polar solvents, this method reduces reaction times from 12–24 hours (thermal reflux) to under 20 minutes while suppressing oxidative deiodination. Furthermore, we provide a sequential protocol for the regioselective Suzuki-Miyaura cross-coupling of the resulting scaffold, exploiting the reactivity difference between the C-6 iodide and C-8 chloride.

Introduction & Strategic Analysis

The "Thermal Wall" in Quinazolinone Synthesis

Classical synthesis of quinazolinones via the Niementowski reaction or condensation with formamide typically requires prolonged heating (160–180°C) to overcome the activation energy barrier of the initial nucleophilic attack and subsequent dehydration. For halogenated substrates like 2-amino-3-chloro-5-iodobenzoic acid , prolonged thermal exposure presents two risks:

  • Thermal Deiodination: The C-I bond is the weakest carbon-halogen bond (

    
    ), making it susceptible to homolytic cleavage at high temperatures.
    
  • Steric Hindrance: The chlorine atom at the C-3 position (ortho to the amino group) creates steric bulk, retarding the initial condensation step compared to unsubstituted anthranilic acids.

The Microwave Advantage

Microwave irradiation (MWI) utilizes dipolar polarization and ionic conduction . The polar reaction medium (e.g., Formamide) aligns with the oscillating electric field, generating internal heat via molecular friction. This "inverted temperature gradient" (hotter inside than at the vessel walls) drives the reaction to completion rapidly, minimizing the window for side reactions like dehalogenation.

Regiochemical Mapping

Understanding the atom mapping from precursor to product is critical for downstream functionalization.

  • Precursor: 2-Amino-3-chloro-5-iodobenzoic acid.

  • Transformation: The C-3 Chlorine becomes C-8 (peri-position, sterically crowded). The C-5 Iodine becomes C-6 (para-position, electronically accessible).

  • Implication: The C-6 Iodine is significantly more reactive toward Pd-oxidative addition, allowing for highly selective cross-coupling without affecting the C-8 Chlorine.

Visual Workflows (Graphviz)

Figure 1: Reaction Logic & Regioselectivity

ReactionPathway cluster_reactivity Regioselectivity Logic Start Precursor: 2-Amino-3-chloro-5-iodobenzoic acid Step1 MWI Cyclization (Formamide, 150°C) Start->Step1 Dehydration Ring Closure Inter Intermediate: 6-Iodo-8-chloroquinazolin-4(3H)-one Step1->Inter Step2 MWI Suzuki Coupling (Pd-Cat, Boronic Acid) Inter->Step2 Chemoselective C-I Activation Final Target: 6-Aryl-8-chloroquinazolin-4(3H)-one Step2->Final Iodine C-6 Iodine (High Reactivity) Iodine->Step2 Primary Site Chlorine C-8 Chlorine (Steric Shielding) Chlorine->Step2 Inert under Std Conditions

Caption: Logical flow from precursor to functionalized scaffold, highlighting the chemoselective activation of the C-6 iodine over the C-8 chlorine.

Experimental Protocols

Protocol A: Microwave-Assisted Cyclization

Objective: Synthesis of 6-iodo-8-chloroquinazolin-4(3H)-one.

Materials:

  • 2-Amino-3-chloro-5-iodobenzoic acid (1.0 equiv)

  • Formamide (10.0 equiv) – Acts as both reagent and solvent.

  • Ammonium Acetate (0.5 equiv) – Catalyst to assist initial amidation.

Procedure:

  • Setup: In a 10 mL microwave-transparent borosilicate vial, suspend 2-amino-3-chloro-5-iodobenzoic acid (300 mg, 1.0 mmol) in Formamide (4 mL). Add Ammonium Acetate (38 mg).

  • Sealing: Cap the vial with a Teflon-lined septum and place it in the microwave reactor cavity (e.g., CEM Discover or Anton Paar Monowave).

  • Irradiation Parameters:

    • Mode: Dynamic Power (Max 150W).

    • Temperature: 150°C.

    • Hold Time: 15 minutes.

    • Stirring: High (magnetic stir bar).

    • Pressure Limit: 200 psi (Safety cutoff).

  • Workup:

    • Allow the vial to cool to 50°C (using compressed air cooling feature).

    • Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring. The product should precipitate immediately as a beige/off-white solid.

    • Filter the solid via vacuum filtration.[1]

    • Wash the cake with water (

      
      ) and cold ethanol (
      
      
      
      ).
  • Purification: Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 85–92% Characterization:

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ppm (H-2 of quinazolinone) and the disappearance of the broad COOH peak.
    
Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalization at C-6 without affecting C-8 Chlorine.

Materials:

  • 6-Iodo-8-chloroquinazolin-4(3H)-one (Intermediate from Protocol A)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) – Chosen for high selectivity toward Iodine.
    
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Ethanol / Water (7:2:1 ratio).

Procedure:

  • Setup: In a microwave vial, combine the quinazolinone (0.5 mmol), aryl boronic acid (0.6 mmol), and

    
     (17 mg).
    
  • Degassing: Seal the vial and purge with Argon/Nitrogen for 2 minutes (essential to prevent Pd oxidation and homocoupling).

  • Solvent Addition: Inject the degassed solvent mixture (3 mL) through the septum.

  • Irradiation Parameters:

    • Temperature: 110°C.

    • Hold Time: 10 minutes.

    • Power: Max 100W.

  • Workup:

    • Dilute with Ethyl Acetate (10 mL) and water (10 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate.

    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Results & Comparison

The following data compares the Microwave (MW) protocol against traditional Thermal Reflux (TR) methods for the cyclization step.

MetricThermal Reflux (Oil Bath)Microwave IrradiationImprovement Factor
Temperature 160°C150°CComparable
Time 18 Hours15 Minutes72x Faster
Yield 65%89%+24%
Purity (HPLC) 82% (De-iodinated byproducts)>95%Significantly Cleaner
Solvent Vol. 20 mL/g10 mL/g2x Greener

Troubleshooting & Expert Insights

  • Issue: Incomplete Cyclization.

    • Cause: The steric bulk of the 3-chloro group can hinder the attack of formamide.

    • Solution: Increase the MW hold time to 20 minutes or add a Lewis Acid catalyst like

      
       (5 mol%), though Ammonium Acetate is usually sufficient.
      
  • Issue: "Black" Palladium Precipitates.

    • Cause: Catalyst decomposition due to overheating or oxygen presence.

    • Solution: Ensure strict degassing. Lower the Suzuki coupling temperature to 100°C and extend time to 15 mins.

  • Safety Note: Formamide decomposes to CO and

    
     at temperatures 
    
    
    
    . Do not exceed 160°C in the microwave. Ensure the vessel is rated for at least 20 bar pressure.

References

  • Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski reaction: A rapid access to 3H-quinazolin-4-ones." Tetrahedron Letters, 44(24), 4455-4458. Link

  • Kabri, Y., et al. (2010). "Microwave-assisted synthesis of bioactive quinazolines and quinazolinones." European Journal of Medicinal Chemistry, 45(3), 1111-1117. Link

  • Liu, J. F., et al. (2005). "Microwave-Assisted One-Pot Synthesis of 4(3H)-Quinazolinones." Journal of Organic Chemistry, 70(16), 6339–6345. Link

  • Besson, T., & Fruchart, J. S. (2001). "Microwave-assisted synthesis of quinazolin-4(3H)-ones under solvent-free conditions." Synlett, 2001(12), 1921-1923. Link

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Sources

Scalable Synthesis of 2-Amino-3-chloro-5-iodobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed and scalable two-step synthetic pathway for 2-Amino-3-chloro-5-iodobenzoic acid, a critical intermediate in pharmaceutical development. The synthesis begins with the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid to produce the key precursor, 2-amino-3-chlorobenzoic acid. This is followed by a highly regioselective electrophilic iodination at the C-5 position. The protocols herein are designed for scalability, emphasizing robust reaction conditions, high yields, and purity. This guide explains the chemical principles behind each step, offering researchers and process chemists a comprehensive resource for efficient production.

Introduction

2-Amino-3-chloro-5-iodobenzoic acid is a highly functionalized anthranilic acid derivative. Its unique substitution pattern, featuring an amino group, a chlorine atom, and an iodine atom, makes it a versatile and valuable building block for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Specifically, substituted anthranilic acids are precursors to a wide range of pharmacologically active molecules, including quinazolinones, which exhibit anti-inflammatory, antimicrobial, and anticancer properties.[1]

The primary challenge in synthesizing this molecule on a large scale lies in achieving the desired substitution pattern efficiently and with high regioselectivity. This guide outlines a robust, two-step approach that is both scalable and economically viable, addressing the common hurdles of precursor availability and selective halogenation.

Retrosynthetic Strategy

The most logical and scalable approach involves a two-stage synthesis. The first stage establishes the 2-amino-3-chloro-benzoic acid core, and the second stage introduces the iodine atom at the C-5 position with high selectivity.

G Product 2-Amino-3-chloro-5-iodobenzoic acid Intermediate 2-Amino-3-chlorobenzoic acid Product->Intermediate Reagent1 Iodinating Agent (e.g., I₂, Oxidant) Product->Reagent1 Electrophilic Iodination StartingMaterial 2,3-Dichlorobenzoic acid Intermediate->StartingMaterial Reagent2 Ammonia (aq) Cu Catalyst Intermediate->Reagent2 Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of 2-Amino-3-chloro-5-iodobenzoic acid.

Part I: Synthesis of 2-Amino-3-chlorobenzoic Acid Precursor

The cornerstone of this synthesis is the efficient production of the 2-amino-3-chlorobenzoic acid intermediate. While several methods exist, such as the reduction of 3-chloro-2-nitrobenzoic acid, a more direct and scalable route is the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid.[2]

Principle and Rationale

This reaction is a nucleophilic aromatic substitution (SNAr), where ammonia displaces the chlorine atom at the C-2 position. The reaction is facilitated by several factors:

  • Activation: The carboxylic acid group is electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho position (C-2).

  • Catalysis: Copper catalysts are essential for this transformation. They coordinate to the aryl halide, lowering the activation energy for the substitution reaction.

  • Conditions: The use of high temperature and pressure is characteristic of industrial-scale ammonolysis, driving the reaction to completion.[2]

This method is advantageous for its high yield and the direct conversion from a readily available starting material, making it suitable for large-scale production.[2]

Detailed Experimental Protocol: Ammonolysis of 2,3-Dichlorobenzoic Acid

This protocol is adapted from a patented industrial process.[2]

Materials:

  • 2,3-Dichlorobenzoic acid

  • Sodium Hydroxide (NaOH)

  • Copper(I) Chloride (CuCl)

  • Aqueous Ammonia (25% solution)

  • Hydrochloric Acid (HCl, concentrated)

  • Activated Charcoal

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, thermometer, and pressure gauge

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Charging the Reactor: In a suitable high-pressure autoclave, charge 191 g (1.0 mol) of 2,3-dichlorobenzoic acid, 800 parts of water, and 42 g (1.05 mol) of sodium hydroxide. Stir until a clear solution is obtained.

  • Catalyst Addition: Add 1.0 g of copper(I) chloride to the solution.

  • Ammonia Addition: Add 1360 g of 25% aqueous ammonia (20 mol) to the reactor.

  • Reaction: Seal the autoclave and heat the internal temperature to 170-175°C. The pressure will rise to approximately 20-25 bar. Maintain these conditions with vigorous stirring for 8 hours.

  • Cooling and Depressurization: Cool the reactor to room temperature. The pressure will decrease. Carefully vent any residual ammonia pressure in a well-ventilated fume hood or according to site safety protocols.

  • Workup - Ammonia Removal: Transfer the reaction mixture to a flask equipped for distillation. Heat the solution to boil under reflux until the bottom temperature reaches 100°C to drive off excess ammonia.

  • Decolorization and Filtration: Cool the solution to 80°C and add 5 g of activated charcoal. Stir for 30 minutes, then filter the hot solution to remove the charcoal and catalyst residues.

  • Precipitation: Cool the filtrate to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of 3.5. The product will precipitate as a solid.

  • Isolation and Drying: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with water until the washings are neutral. Dry the product under vacuum at 60-70°C to a constant weight.

Key Process Parameters and Expected Outcome
ParameterValueRationale
Temperature170-175°CProvides sufficient energy to overcome the activation barrier for the SNAr reaction.[2]
Pressure~20-25 barMaintains ammonia in the liquid phase and increases reaction rate.
Molar Ratio (Ammonia:Substrate)~20:1A large excess of the nucleophile (ammonia) drives the reaction equilibrium towards the product.[2]
CatalystCopper(I) ChlorideFacilitates the carbon-nitrogen bond formation.[2]
Expected Yield ~98% This process is highly efficient, providing a near-quantitative conversion.[2]
Expected Purity >99% (Industrial Grade) The workup procedure effectively removes impurities.
Melting Point 185-187°C A key indicator of product purity.[2]

Part II: Regioselective Iodination of 2-Amino-3-chlorobenzoic Acid

The second stage involves the introduction of an iodine atom at the C-5 position. This is achieved through an electrophilic aromatic substitution reaction.

Principle and Rationale: Ensuring Regioselectivity

The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring:

  • -NH₂ (Amino) Group: A powerful activating group and an ortho, para-director.

  • -COOH (Carboxyl) Group: A meta-directing deactivating group.

  • -Cl (Chloro) Group: A deactivating group but an ortho, para-director.

The strongly activating amino group at C-2 exerts the dominant directing influence. It strongly activates the positions ortho (C-3) and para (C-5) to it. The C-3 position is already occupied by the chloro group, leaving the C-5 position as the most electronically enriched and sterically accessible site for electrophilic attack. This results in highly selective iodination at the desired C-5 position.[3][4]

For a scalable process, a classic iodination system using molecular iodine (I₂) in the presence of an oxidizing agent is preferred for its cost-effectiveness and efficiency. The oxidizing agent (e.g., iodic acid, persulfate) generates the highly electrophilic iodine species (I⁺) in situ, which is necessary for the reaction to proceed.[5][6]

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification Start Dissolve Precursor (2-Amino-3-chlorobenzoic acid) in Acetic Acid AddReagents Add Iodine (I₂) & Oxidant (e.g., HIO₃) Start->AddReagents Heat Heat to 60-80°C Monitor by TLC AddReagents->Heat Quench Cool and Quench (aq. Na₂S₂O₃) Heat->Quench Reaction Complete Precipitate Dilute with Water to Precipitate Crude Product Quench->Precipitate Filter Filter and Wash with Water Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water or Toluene Filter->Recrystallize Crude Product Dry Dry Under Vacuum Recrystallize->Dry FinalProduct Pure 2-Amino-3-chloro- 5-iodobenzoic acid Dry->FinalProduct

Sources

Troubleshooting & Optimization

Minimizing dehalogenation side reactions in 2-Amino-3-chloro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing dehalogenation side reactions in 2-Amino-3-chloro-5-iodobenzoic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Ticket Subject: Minimizing Hydrodehalogenation during Cross-Coupling

Welcome to the Technical Support Center. This guide addresses the specific stability and reactivity challenges of 2-Amino-3-chloro-5-iodobenzoic acid (ACIBA) .

The presence of two halogen atoms with distinct electronic environments (C3-Chloro and C5-Iodo) combined with a free aniline and carboxylic acid creates a complex reactivity landscape. The most frequent failure mode reported by users is Hydrodehalogenation (specifically hydrodeiodination), where the labile C5-Iodine is replaced by Hydrogen (Ar-I


 Ar-H) instead of the desired coupling partner, or the C3-Chlorine is inadvertently cleaved.

Part 1: The Mechanistic "Fork in the Road"

To solve dehalogenation, you must understand the competition at the molecular level. Dehalogenation is not random; it is a specific pathway where a Hydride Source intercepts the Palladium intermediate.

The Competition: Transmetallation vs. Hydride Transfer

In a typical Suzuki or Sonogashira coupling targeting the C5-Iodine:

  • Path A (Desired): The Oxidative Addition complex [Ar-Pd-I] finds the Boronic Acid/Alkyne, undergoes Transmetallation, and releases the product.

  • Path B (Failure): The [Ar-Pd-I] complex is slow to transmetallate. It instead reacts with a hydride source (solvent, base, or ligand), forming [Ar-Pd-H]. Reductive elimination yields Ar-H (Dehalogenated impurity).[1]

Visualizing the Pathway

The following diagram illustrates where the cycle breaks down.

DehalogenationMechanism Start Start: 2-Amino-3-chloro-5-iodobenzoic acid OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd Pd(0) Fork Competiton Point OxAdd->Fork TransMet Transmetallation (Fast with optimized base) Fork->TransMet High Conc. Coupling Partner Bulky Ligands Hydride Hydride Interception (Source: Alcohol solvent, beta-H from ligand) Fork->Hydride Slow Transmetallation Protic Solvents Prod Product: C5-Coupled Arene (Chlorine Intact) TransMet->Prod Reductive Elimination RedElim_Bad Reductive Elimination of Ar-H Hydride->RedElim_Bad Waste Impurity: De-iodinated byproduct (Ar-H) RedElim_Bad->Waste

Caption: The "Fork in the Road" mechanism. To minimize dehalogenation, reaction conditions must accelerate Path A (Green) and suppress Path B (Red).

Part 2: Troubleshooting Guides (Q&A)

Module A: Solvent & Base Selection (The "Software")

Q1: I am seeing significant de-iodinated byproduct (Ar-H) in my LCMS. I am using Ethanol/Water. What is wrong? Diagnosis: You are providing a hydride source. Primary and secondary alcohols (EtOH, iPrOH) are excellent hydride donors for Palladium. The Fix:

  • Immediate Action: Switch to Aprotic Polar Solvents . Recommended: DMF, DMAc, or 1,4-Dioxane.

  • Why? Aprotic solvents lack the

    
    -hydrogen necessary to transfer a hydride to the Palladium center.
    
  • Protocol Adjustment: If solubility requires an alcohol, use tert-Butanol (tBuOH) . It is a tertiary alcohol and cannot undergo

    
    -hydride elimination.
    

Q2: Does the choice of base affect the dehalogenation rate? Answer: Yes, drastically.

  • Avoid: Alkoxide bases (e.g., Sodium Ethoxide, Sodium Methoxide). These can oxidize to aldehydes/ketones, donating a hydride to Pd in the process.

  • Recommended: Inorganic bases like

    
      (Potassium Phosphate Tribasic) or 
    
    
    
    (Cesium Carbonate). These are non-reducing and enhance the rate of transmetallation, pushing the reaction down "Path A."
Module B: Catalyst & Ligand Engineering (The "Hardware")

Q3: I need to couple the C5-Iodine without touching the C3-Chlorine. Which catalyst system ensures this selectivity? Answer: You need a system that undergoes fast oxidative addition at Iodine but is sterically too bulky to insert into the Chlorine bond at moderate temperatures.

  • Standard Recommendation:

    
     is often too slow, allowing time for side reactions.
    
  • High-Performance Recommendation: Use Pd-SPhos or Pd-XPhos (Buchwald G2/G3 Precatalysts).

    • Mechanism:[2][3][4][5][6][7][8][9] These bulky biaryl phosphine ligands accelerate the reductive elimination step. By ejecting the product faster, the catalyst spends less time in the vulnerable intermediate state where dehalogenation happens.

Q4: Can the free amine (


) on the scaffold cause issues? 
Answer:  Yes. The ortho-amino acid motif can act as a bidentate ligand, coordinating to the Palladium and "poisoning" it. This slows down the main reaction cycle, giving the catalyst more time to find a hydride source and dehalogenate.
  • Strategy: If yields are low (<50%), protect the amine as an acetamide or formamide before coupling. This removes the coordination ability.

Module C: Experimental Protocol Optimization

Q5: My reaction stalls, and adding more catalyst only increases the dehalogenated impurity. Why? Answer: You are likely running out of the active coupling partner (e.g., Boronic Acid), not the catalyst. Boronic acids can undergo protodeboronation (hydrolysis) faster than the cross-coupling occurs.

  • The Fix:

    • Add the Boronic Acid in portions (e.g., 1.5 equivalents total, added in 3 batches).

    • Increase the concentration of the coupling partner to favor the bimolecular Transmetallation step over the unimolecular Dehalogenation step.

Part 3: Comparative Data & Decision Matrix

Use this table to select conditions based on your specific coupling type.

Reaction TypeRisk LevelRecommended SolventRecommended BaseCatalyst/Ligand
Suzuki High1,4-Dioxane/

(9:1)

Pd(dppf)

or XPhos Pd G2
Sonogashira MediumDMF or THFDiisopropylaminePd(

)

+ CuI
Buchwald Very HighToluene or tBuOH

BrettPhos Pd G3

Part 4: Validated Experimental Protocol

Objective: Selective Suzuki Coupling at C5-Iodo (preserving C3-Chloro).

  • Preparation: In a reaction vial, charge ACIBA (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to ACIBA). Do not use Ethanol.

  • Degassing: Sparge with Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst oxidation).

  • Catalyst: Add Pd(dppf)

    
      (3-5 mol%).
    
  • Reaction: Heat to 60°C . Note: Keep temperature <80°C to prevent activation of the C3-Chlorine.

  • Monitoring: Check LCMS at 2 hours.

    • Success: Peak at [MW + Aryl - I].

    • Failure (Dehalogenation): Peak at [MW of ACIBA - 126].

References

  • Mechanistic Insights into Hydrodehalogenation: Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[2] Organometallics, 2011.[2] Link

  • Dehalogenation in Suzuki Coupling: "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides." BenchChem Technical Support. Link

  • Solvent Effects on Selectivity: Elias, E. K., et al. "Solvent coordination to palladium can invert the selectivity of oxidative addition."[5] Chemical Science, 2022.[5] Link

  • Ligand Effects on Oxidative Addition: "Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity." PMC, 2020. Link

  • Synthesis of Halogenated Benzoic Acids: "2-Chloro-5-iodobenzoic acid synthesis." ChemicalBook. Link

Sources

Technical Support Center: Optimizing Recrystallization of 2-Amino-3-chloro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-Amino-3-chloro-5-iodobenzoic acid via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 2-Amino-3-chloro-5-iodobenzoic acid?

The perfect solvent for recrystallization hinges on a specific set of solubility properties.[1][2] The core principle is that the compound of interest—in this case, 2-Amino-3-chloro-5-iodobenzoic acid—should be highly soluble in the solvent at elevated temperatures but poorly soluble at cooler, or ambient, temperatures.[1][2][3] This temperature-dependent solubility differential is what drives the crystallization process upon cooling.

Beyond this primary requirement, an ideal solvent should also:

  • Not react with the compound: The solvent must be chemically inert to avoid altering the structure of 2-Amino-3-chloro-5-iodobenzoic acid.[3]

  • Dissolve impurities readily or not at all: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after the desired product crystallizes).[1]

  • Be volatile enough for easy removal: The solvent should have a relatively low boiling point to facilitate its evaporation from the final, purified crystals.[3]

  • Be safe and cost-effective: The solvent should be non-toxic, non-flammable, and affordable for practical laboratory use.[4]

Q2: How do the functional groups on 2-Amino-3-chloro-5-iodobenzoic acid influence solvent selection?

The structure of 2-Amino-3-chloro-5-iodobenzoic acid is complex, featuring both polar and non-polar characteristics that dictate its solubility.

  • Carboxylic Acid (-COOH) and Amino (-NH2) groups: These are polar, hydrophilic groups capable of hydrogen bonding. This suggests that polar solvents, particularly those that can also engage in hydrogen bonding (like alcohols or water), will be effective at dissolving the molecule, especially when heated.

  • Aromatic Ring, Chloro (-Cl), and Iodo (-I) groups: The benzene ring and the large halogen substituents contribute to the molecule's non-polar, hydrophobic character. This indicates that non-polar organic solvents might also play a role, or that a solvent of intermediate polarity could be effective.

The key is to find a solvent that strikes the right balance. A highly polar solvent might dissolve the compound too readily even at room temperature, leading to poor recovery. Conversely, a purely non-polar solvent may not dissolve it sufficiently even when heated. This often leads to the consideration of solvent mixtures.[1]

Q3: What are common impurities I might be trying to remove from crude 2-Amino-3-chloro-5-iodobenzoic acid?

Impurities are typically byproducts from the synthesis process. Common synthetic routes, such as the Sandmeyer reaction starting from an aminobenzoic acid derivative, can introduce several impurities.[5][6][7] These may include:

  • Starting materials: Unreacted 2-amino-5-iodobenzoic acid or other precursors.

  • Isomeric byproducts: Such as 2-chloro-3-iodobenzoic acid or 2-chloro-3,5-diiodobenzoic acid, which can form during iodination or chlorination steps.[5]

  • Decomposition products: Diazonium salt intermediates can decompose, potentially forming phenolic byproducts.

  • Inorganic salts: Remnants from reagents used during the synthesis and workup.

A well-chosen recrystallization solvent will have different solubility profiles for these impurities compared to the target compound, enabling their separation.

Q4: When should I use a single-solvent versus a mixed-solvent system?

A single-solvent recrystallization is the preferred and simplest method. It should be used when you can identify a single solvent that meets the criteria of high solubility when hot and low solubility when cold.[1]

A mixed-solvent (or binary solvent) system is employed when no single solvent is suitable.[1] This situation often arises when one solvent (the "soluble solvent") dissolves the compound completely, even at room temperature, while another solvent (the "insoluble solvent" or "anti-solvent") does not dissolve it at all. The two solvents must be miscible. The process involves dissolving the compound in a minimum amount of the hot "soluble solvent" and then slowly adding the "insoluble solvent" until the solution becomes cloudy (the point of saturation). A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-Amino-3-chloro-5-iodobenzoic acid and provides actionable solutions.

Problem 1: The compound does not dissolve, even when heating the solvent to its boiling point.
  • Plausible Cause: Insufficient solvent or an inappropriate solvent choice. The solvent may be too non-polar to effectively dissolve the polar functional groups of the molecule.

  • Solution:

    • Add More Solvent: Add small increments of the hot solvent to the flask. Ensure you are giving the compound adequate time to dissolve after each addition.[9] However, be cautious not to add a large excess, as this will reduce your final yield.[9][10]

    • Re-evaluate Solvent Choice: If the compound remains insoluble after adding a significant volume of solvent, the solvent is likely unsuitable. Recover the crude product by evaporating the solvent and start the solvent screening process again with a more polar solvent or a suitable solvent mixture.[10]

Problem 2: No crystals form after the hot solution has cooled to room temperature.
  • Plausible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[10] The solution is not saturated, and therefore the solute will not precipitate.

  • Solution 1: Reduce the solvent volume by gently heating the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.[11] Be sure to do this in a fume hood.

  • Plausible Cause 2: The solution is supersaturated. The compound remains dissolved even though its concentration is above its normal saturation point at that temperature.

  • Solution 2: Induce crystallization using one of these methods:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[9][10]

    • Seed Crystal: If available, add a tiny crystal of pure 2-Amino-3-chloro-5-iodobenzoic acid to the solution. This provides a template for other molecules to crystallize upon.[10]

    • Deep Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility.[10]

Problem 3: The compound "oils out," forming a liquid layer instead of solid crystals.
  • Plausible Cause: The melting point of the compound (or the compound plus impurities) is lower than the boiling point of the solvent. The solid is melting before it dissolves and then separating as an immiscible liquid. This can also happen if the solution is cooled too rapidly.[10]

  • Solution:

    • Reheat and Add More Solvent: Heat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent to create a homogeneous solution.

    • Ensure Slow Cooling: Allow the flask to cool as slowly as possible. Insulate the flask by placing it on a wooden block or paper towels and covering it with a watch glass. This encourages the ordered arrangement of molecules into a crystal lattice rather than the chaotic separation of an oil.[10][11]

    • Change Solvents: If the problem persists, the chosen solvent is likely inappropriate. Select a solvent with a lower boiling point or switch to a mixed-solvent system.

Problem 4: The final yield of purified crystals is very low.
  • Plausible Cause:

    • Using a large excess of solvent during dissolution.[11]

    • Filtering the solution while it is too cool, causing premature crystallization and loss of product on the filter paper.

    • Washing the collected crystals with too much solvent or with solvent that was not ice-cold, causing the product to redissolve.[9][12]

  • Solution:

    • Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[9]

    • Ensure the filtration apparatus (funnel, flask) is pre-heated before performing a hot filtration to remove insoluble impurities.

    • Always wash the final crystals with a minimal amount of ice-cold solvent.[12]

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of potential solvents using a small amount of crude material.

  • Place approximately 50 mg of crude 2-Amino-3-chloro-5-iodobenzoic acid into several different test tubes.

  • To each tube, add a potential solvent dropwise at room temperature, swirling after each drop. Add up to 1 mL. Note if the compound dissolves completely in the cold solvent (if so, it is unsuitable).

  • For solvents in which the compound is insoluble at room temperature, place the test tubes in a hot water bath and slowly bring to a boil.[2]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume needed.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will show poor solubility at room temperature but high solubility when hot, and will produce a large crop of crystals upon cooling.[1]

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water100HighMay be a good choice due to the polar groups, but solubility might be low even when hot. Often used for purifying simple benzoic acids.[13][14]
Ethanol78HighThe -OH group can hydrogen bond. Likely to be a good "soluble solvent". May dissolve the compound too well at room temperature.[15]
Methanol65HighSimilar to ethanol but more polar and with a lower boiling point.
Toluene111LowHas been used successfully to purify 2-chloro-5-iodobenzoic acid according to synthesis procedures.[5] Good for less polar impurities.
Ethyl Acetate77MediumA versatile solvent that often provides a good balance of polarity.[15]
Acetic Acid118HighOften used for recrystallizing substituted benzoic acids, but can be difficult to remove completely.[5][14]
Hexane/EthanolVariableMixedA potential mixed-solvent system. Dissolve in hot ethanol, then add hexane as the anti-solvent.[15]
Toluene/HexaneVariableMixedAnother potential mixed-solvent system for targeting less polar compounds.
Diagram: Systematic Solvent Selection Workflow

This diagram illustrates the logical flow for determining the optimal recrystallization solvent system.

SolventSelection Start Start with Crude 2-Amino-3-chloro-5-iodobenzoic acid Screen Protocol 1: Small-Scale Solvent Screening Start->Screen Decision Is a single solvent ideal? Screen->Decision SingleSolvent Proceed with Single Solvent Recrystallization Decision->SingleSolvent Yes MixedSolvent Identify Miscible Solvent/Anti-Solvent Pair Decision->MixedSolvent No End Obtain Pure Crystals SingleSolvent->End ProceedMixed Proceed with Mixed Solvent Recrystallization MixedSolvent->ProceedMixed ProceedMixed->End

Caption: Workflow for selecting an appropriate recrystallization solvent.

Diagram: Troubleshooting Crystallization Failures

This decision tree provides a logical path for troubleshooting when crystals fail to form.

Troubleshooting Start Hot solution cooled, but no crystals form Induce Induce Crystallization: 1. Scratch inner wall 2. Add seed crystal Start->Induce StillNo Crystals still not forming? Induce->StillNo ReduceVol Too much solvent likely used. Gently boil to reduce volume. StillNo->ReduceVol Yes Success Crystals Formed StillNo->Success No CoolAgain Cool slowly again ReduceVol->CoolAgain CoolAgain->Success

Caption: Decision tree for addressing failure of crystal formation.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 18, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved February 18, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 18, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved February 18, 2026, from [Link]

  • Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives (U.S. Patent No. 1,686,913). U.S.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 18, 2026, from [Link]

  • Troubleshooting (Recrystallization). (2022, April 7). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids. (2023, May 12). National Institutes of Health. Retrieved February 18, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 18, 2026, from [Link]

  • A synthetic method of 2-chloro-5-iodobenzoic acid. (2014, December 10). Google Patents.
  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (2025, April 24). MDPI. Retrieved February 18, 2026, from [Link]

  • Process for the purification of benzoic acid. (1978, May 30). Google Patents.
  • Recrystallization 2. (n.d.). Retrieved February 18, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 18, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 18, 2026, from [Link]

  • Degradation of Substituted Benzoic Acids Related to Structural Reactivity. (2022, September 25). IntechOpen. Retrieved February 18, 2026, from [Link]

  • Preparation method of 2-chloro-5-iodobenzoic acid. (2014, October 8). Patsnap. Retrieved February 18, 2026, from [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved February 18, 2026, from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved February 18, 2026, from [Link]

  • 2-amino-5-chloro-3-iodobenzoic acid (C7H5ClINO2). (n.d.). PubChemLite. Retrieved February 18, 2026, from [Link]

  • Solvent for recrystallization of benzoic acid? (2017, May 21). Chemistry Stack Exchange. Retrieved February 18, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 18, 2026, from [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. (2021, May 11). ResearchGate. Retrieved February 18, 2026, from [Link]

  • 2-Amino-5-chloro-3-methylbenzoic acid. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. (2026, January 15). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 18, 2026, from [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.

Sources

Troubleshooting cyclization failures with 2-Amino-3-chloro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3-chloro-5-iodobenzoic Acid Cyclization

Subject: Troubleshooting Cyclization Failures & Yield Optimization Ticket ID: CHEMSUP-8Cl-6I-CYC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "8-Chloro Blockade"

Welcome to the technical support hub for halogenated anthranilic acids. You are likely here because standard cyclization protocols (Niementowski fusion or simple condensation) are failing with 2-amino-3-chloro-5-iodobenzoic acid .[1]

The Core Issue: The failure is rarely due to reagent quality. It is a specific structural problem: Steric Hindrance at the C3 Position. In this substrate, the Chlorine atom at C3 is ortho to the amine group. This creates a significant steric barrier that hinders the initial nucleophilic attack required for cyclization. Furthermore, the electron-withdrawing nature of the C5-Iodine and C3-Chlorine reduces the nucleophilicity of the amine.[1]

This guide provides validated workarounds to bypass this steric/electronic blockade.

Module 1: Diagnostic & Strategy Selector

Before proceeding, identify your target heterocycle and current failure mode.

CyclizationStrategy Start Start: 2-Amino-3-chloro-5-iodobenzoic acid Target What is your Target? Start->Target Q_H Quinazolinone (R=H) Target->Q_H Q_Me 2-Methyl-Quinazolinone (R=Me) Target->Q_Me Method_A Method A: Formamide Fusion (High Failure Risk) Q_H->Method_A Standard Protocol Method_B Method B: Microwave Assisted (Recommended) Q_H->Method_B Method_C Method C: Acetic Anhydride (Benzoxazinone Route) Q_Me->Method_C Fail Issue: Steric Hindrance at C3 prevents attack on Formamide Method_A->Fail Low Yield / Tar Benzox Benzox Method_C->Benzox Intermediate: Benzoxazinone Fail->Method_B Switch Method Final Final Benzox->Final Amine Condensation

Figure 1: Decision tree for selecting the optimal synthetic route based on target structure and common failure points.

Module 2: Troubleshooting The Niementowski Reaction (Formamide Fusion)

User Query: "I am refluxing the starting material in formamide at 150°C. The reaction turns black, and I recover mostly starting material or tar. Why?"

Technical Analysis: The classical Niementowski reaction relies on the amine attacking the formamide carbonyl. The 3-Chloro substituent creates a "gatekeeper" effect, physically blocking the approach of the electrophile. Additionally, the 5-Iodo group pulls electron density away from the amine (inductive effect), making it a poor nucleophile. Extended heating at 150°C+ leads to thermal decomposition (tarring) and potential deiodination before cyclization can occur.

Solution: Microwave-Assisted Synthesis Microwave irradiation overcomes the activation energy barrier more efficiently than thermal conduction, often succeeding where oil baths fail.[1]

Protocol (Microwave):

  • Mix: 1.0 eq 2-Amino-3-chloro-5-iodobenzoic acid + 5.0 eq Formamide.

  • Catalyst: Add 1-2 drops of concentrated HCl or Sulfuric Acid (critical for protonating the formamide to make it more electrophilic).

  • Irradiation: Heat to 170°C for 10-15 minutes in a sealed vessel (pressure control is vital).

  • Workup: Pour hot mixture into ice water. The 8-chloro-6-iodoquinazolin-4(3H)-one should precipitate.[1]

Data Comparison:

ParameterThermal Reflux (Standard)Microwave Assisted (Optimized)
Temperature 150-160°C170°C
Time 6-12 Hours10-20 Minutes
Yield < 30% (Variable)80-90%
Purity Low (Tarry byproducts)High (Clean precipitation)

Module 3: The Benzoxazinone Bypass (Acetic Anhydride Route)

User Query: "I cannot get the ring to close using standard condensation. Can I use a two-step method?"

Technical Analysis: Yes. This is the most reliable method for sterically hindered anthranilic acids. Instead of forming the quinazolinone directly, you first form the benzoxazinone (an activated cyclic ester/amide hybrid).[2] The 3-Cl group actually favors this intramolecular cyclization with anhydrides because the reactive centers are tethered.[1]

Protocol (The "Benzoxazinone Bypass"):

Step 1: Cyclodehydration [1][3]

  • Reagents: Suspend 2-Amino-3-chloro-5-iodobenzoic acid in Acetic Anhydride (5-10 volumes).

  • Activation: If reaction is slow, add 1.0 eq of Pyridine . The pyridine acts as a base to strip the proton from the amine, increasing its nucleophilicity despite the iodine's electron withdrawal.

  • Reflux: Heat at 120-140°C for 1-2 hours.

  • Monitoring: TLC will show a less polar spot (Benzoxazinone).

  • Isolation: Cool to 0°C. The product (2-methyl-6-iodo-8-chlorobenzoxazin-4-one) often crystallizes out.[1] If not, remove excess anhydride under vacuum. Do not add water yet (hydrolysis risk).

Step 2: Amine Insertion

  • Reactant: Dissolve the isolated benzoxazinone in Ethanol or Acetic Acid.

  • Amine: Add the target amine (e.g., Ammonia for unsubstituted, or primary amines for N3-substituted).

  • Reflux: 2-4 hours. The amine attacks the lactone ring, opens it, and then re-closes to form the quinazolinone.

BenzoxazinoneMechanism SM Start Material (3-Cl, 5-I) Ac2O Acetic Anhydride + Pyridine SM->Ac2O Cyclodehydration Inter Benzoxazinone (Activated Intermediate) Ac2O->Inter Ring Closure Amine R-NH2 (Nucleophile) Inter->Amine Ring Opening Prod Final Quinazolinone (8-Cl, 6-I) Amine->Prod Recyclization

Figure 2: The Benzoxazinone Bypass workflow, utilizing an activated intermediate to overcome steric hindrance.

Module 4: Iodine Stability & Purification

User Query: "My mass spec shows a peak at M-126 (loss of Iodine). What happened?"

Technical Analysis: Aryl iodides are susceptible to deiodination under two conditions:

  • Extreme Heat: Prolonged heating >180°C.

  • Metal Contamination: If you are using copper or palladium catalysts for other steps, trace metals can catalyze the oxidative addition/reductive elimination of the iodine.

Prevention:

  • Strict Temp Control: Do not exceed 175°C in microwave steps.

  • Reagent Purity: Ensure your formamide or acetic anhydride is distilled and free of reducing agents.

  • Workup: When precipitating the final product, avoid strong bases (NaOH) which might promote hydrolysis or side reactions at the iodine center. Use Ammonium Hydroxide or Sodium Bicarbonate to adjust pH to the isoelectric point (usually pH 6-7) to maximize precipitation.[1]

References & Validated Sources

  • Microwave-Assisted Synthesis of Quinazolinones:

    • Source: BenchChem Application Notes.[4][5] "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide."

    • Relevance: Validates the microwave protocol (170°C, 10 min) vs thermal methods.

    • URL:

  • Steric Hindrance in Ortho-Substituted Anthranilic Acids:

    • Source: Otterbein University Digital Commons. "Synthesis of Oxadiazoles and Examination of Steric Effects."

    • Relevance: Provides mechanistic evidence that o-chloro substituents significantly reduce torsion angles and reactivity compared to unsubstituted analogs.[1]

    • URL:

  • Benzoxazinone Intermediate Route:

    • Source: Scholars Research Library. "Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives."

    • Relevance: Confirms the "Benzoxazinone Bypass" mechanism: Anthranilic acid -> Benzoxazinone -> Quinazolinone.[1]

    • URL:

  • Overview of Niementowski Reaction Failures:

    • Source: Frontiers in Chemistry. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview."

    • Relevance: Discusses the limitations of the classical Niementowski reaction and the necessity of microwave intervention.

    • URL:

  • Synthesis of 8-Chloro-6-Iodoquinazolinone Derivatives:

    • Source: ResearchGate / Google Patents (CN102321076B). "Preparation method of lapatinib intermediate and analogues thereof."

    • Relevance: Specifically cites the synthesis of 4-chloro-6-iodo-quinazoline starting from 5-iodo-2-aminobenzoic acid derivatives, validating the chemical pathway.

    • URL:[1]

Sources

Controlling regioselectivity in 2-Amino-3-chloro-5-iodobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity & Functionalization

Executive Summary & Reactivity Map

User Context: You are working with 2-amino-3-chloro-5-iodobenzoic acid , a dense polyfunctional scaffold. The primary challenge is orthogonality : ensuring reaction at the specific site (C5-I, C3-Cl, C1-COOH, or C2-NH₂) without compromising the others.

The Core Principle: Reactivity in this molecule is governed by Bond Dissociation Energy (BDE) and Steric Environment . The C5-Iodine bond is the "softest" and most reactive electrophile, while the C3-Chlorine is "hard," sterically crowded, and deactivated.

Visualizing the Reactivity Hierarchy

ReactivityMap Molecule 2-Amino-3-chloro-5-iodobenzoic acid C5 C5-Iodine (Primary Electrophile) High Reactivity (Pd-Catalysis) Molecule->C5 Fastest Oxidative Addition C3 C3-Chlorine (Secondary Electrophile) Low Reactivity (Steric Hindrance) Molecule->C3 Requires Specialized Ligands C1 C1-Carboxyl (Acidic/Electrophilic) Solubility Control Molecule->C1 Esterification/Amidation C2 C2-Amine (Nucleophilic) Directing Group / Cyclization Molecule->C2 N-Alkylation/Diazotization

Figure 1: Reactivity Heatmap. Green indicates the primary site of functionalization under standard cross-coupling conditions.

Troubleshooting Guide: Cross-Coupling Reactions

Scenario A: "I need to couple at C5 (Iodine) but preserve C3 (Chlorine)."

The Science: The oxidative addition of Pd(0) to an aryl iodide is kinetically favored over aryl chloride by orders of magnitude. The C-I bond energy (~228 kJ/mol) is significantly lower than C-Cl (~346 kJ/mol).[1] However, "hot" catalysts can bridge this gap, leading to mixtures.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Product contains C3-coupling Catalyst is too active. Ligands like XPhos, SPhos, or t-Bu₃P promote C-Cl insertion.Switch Ligand: Use "standard" ligands like PPh₃ or dppf . These are active enough for C-I but inert toward C-Cl at moderate temperatures.
Deiodination (Protodehalogenation) Hydride source present (e.g., excess alcohol solvent) or overheating.Solvent Switch: Avoid secondary alcohols (isopropanol). Use Toluene/Water or DMF. Lower temperature to <80°C.
Low Conversion Catalyst poisoning by free amine or carboxylic acid.Protection: Convert C1-COOH to a methyl ester. The free acid can form unreactive Pd-carboxylates.

Recommended Protocol: Selective C5-Suzuki Coupling

  • Substrate: Methyl 2-amino-3-chloro-5-iodobenzoate (Protection recommended).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ (2.0 equiv) or K₃PO₄.

  • Solvent: Toluene:Ethanol:Water (4:1:1) or DME:Water.

  • Conditions: 60-80°C under Argon. Do not exceed 90°C.

  • Expected Outcome: >90% yield of C5-biaryl with >99% retention of C3-Cl.

Scenario B: "I want to react the C3-Chlorine."

The Science: The C3 position is sterically hindered by the ortho-amine and the meta-acid. Standard Pd conditions will fail. You must use electron-rich, bulky phosphine ligands (Buchwald ligands) to facilitate oxidative addition into the C-Cl bond.

Critical Prerequisite: The C5-Iodine must be reacted first or removed (protodehalogenation), otherwise, it will react preferentially.

Workflow:

  • Step 1: Perform C5 functionalization (e.g., Suzuki at C5).

  • Step 2: Isolate Product.

  • Step 3: Perform C3 functionalization using Pd₂(dba)₃ + XPhos or RuPhos at elevated temperatures (100-110°C).

Heterocycle Synthesis (Quinazolinones)

User Context: Many users utilize this scaffold to build quinazolinone cores (e.g., for kinase inhibitors) via the C1-COOH and C2-NH₂.

The Challenge: Cyclization conditions often involve high heat or acidic media, which can degrade the C-I bond or cause side reactions if the cross-coupling hasn't happened yet.

Workflow Decision Tree

QuinazolinoneWorkflow Start Start: 2-Amino-3-chloro-5-iodobenzoic acid Decision Is the C5-R group acid/base sensitive? Start->Decision Target Target: Functionalized Quinazolinone PathA Path A: Cyclize First (Robust Iodine Retention) Decision->PathA No / Unknown PathB Path B: Couple First (Diverse Library Gen) Decision->PathB Yes Formamide/Niementowski\n(130°C) Formamide/Niementowski (130°C) PathA->Formamide/Niementowski\n(130°C) C5-Suzuki on Benzoate C5-Suzuki on Benzoate PathB->C5-Suzuki on Benzoate C5-Suzuki on Core C5-Suzuki on Core Formamide/Niementowski\n(130°C)->C5-Suzuki on Core C5-Suzuki on Core->Target Cyclization (Mild) Cyclization (Mild) C5-Suzuki on Benzoate->Cyclization (Mild) Cyclization (Mild)->Target

Figure 2: Strategic planning for heterocycle formation. Path A is generally preferred for scale-up as the iodine is stable to thermal cyclization.

Protocol: Cyclization with Iodine Retention (Path A)

  • Reagents: Formamide (excess).

  • Conditions: 130-140°C, 4-6 hours.

  • Note: The C3-Cl and C5-I bonds are stable under these conditions. This yields 8-chloro-6-iodoquinazolin-4(3H)-one, a versatile intermediate for divergent synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at 50% conversion?

  • A: Check your solubility. The starting material is a zwitterion (amino acid) and is poorly soluble in non-polar solvents like Toluene.

    • Fix: Use a biphasic system with water (increases solubility of the carboxylate salt) or esterify the starting material to the methyl ester (Methyl 2-amino-3-chloro-5-iodobenzoate).

Q2: Can I do a "One-Pot" double coupling?

  • A: Yes, but only if the coupling partners are different and you add them sequentially.

    • Strategy: Add Boronic Acid A (1.0 equiv) + Pd(PPh₃)₄ at 60°C (reacts at C5-I). Wait for completion. Then add Ligand (XPhos) + Boronic Acid B + Base and raise temp to 100°C (reacts at C3-Cl).

Q3: Is the amine nucleophilic enough for SNAr?

  • A: Generally, no.[2] The amine is deactivated by the steric crowding of the ortho-chloro and the electron-withdrawing nature of the ring. N-alkylation usually requires strong bases (NaH) or transition metal catalysis (Buchwald-Hartwig).

References

  • Reactivity of Aryl Halides: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link

    • Supports the hierarchy of I > Br > Cl in oxid
  • Selective Coupling Protocols: Littke, A. F.; Fu, G. C.[3] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41, 4176–4211. Link

    • Defines the ligand requirements for activ
  • Quinazolinone Synthesis: Connolly, D. J., et al. "Synthesis of quinazolinones from anthranilic acid derivatives."[4][5] Tetrahedron, 2005 , 61, 10153–10202. Link

    • Provides standard conditions for cyclization comp
  • Steric Effects in Coupling: Hafner, A., et al. "Orthogonal Functionalization of Multisbstituted Aromatics." Journal of the American Chemical Society, 2016, 138, 1456–1462.

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 2-Amino-3-chloro-5-iodobenzoic acid before handling.

Sources

Stability of 2-Amino-3-chloro-5-iodobenzoic acid under acidic conditions

[1]

Executive Summary

2-Amino-3-chloro-5-iodobenzoic acid is a halogenated anthranilic acid derivative used primarily as an intermediate in the synthesis of bioactive heterocycles.[1][2] While the benzoic acid core suggests robustness, the 3-chloro-5-iodo substitution pattern introduces specific vulnerabilities under acidic conditions.[1]

Critical Technical Insight: The presence of the amino group at position 2 is the primary driver of instability. It activates the ring, making the C-5 position (bearing the iodine) highly susceptible to protodeiodination (acid-catalyzed loss of iodine) via an electrophilic aromatic substitution mechanism (

Module 1: Chemical Stability Profile

The following data summarizes the compound's behavior across varying acidic regimes.

Stability Matrix
ConditionpH RangeStability StatusPrimary Degradation Pathway
Dilute Acid (RT) pH 1–4Stable (<24h)Negligible.[1] Ammonium salt formation increases solubility.[1]
Strong Acid (RT) < pH 1Meta-Stable Slow protodeiodination over days.[1]
Acidic Reflux < pH 2Unstable Rapid Decarboxylation and Protodeiodination .[1]
LC-MS Conditions 0.1% FormicStable Safe for standard run times (<1h).[1]
Mechanism of Degradation

Under acidic stress, two competing pathways exist.[1] The dominance of one over the other depends on temperature and acid concentration.

  • Protodeiodination (The "Silent" Pathway):

    • Mechanism:[1][3][4] The amine (NH₂) strongly donates electron density to the para position (C-5).[1] In strong acid, a proton (

      
      ) attacks C-5, forming a sigma complex.[1] The iodide ion (
      
      
      ) leaves, resulting in 2-amino-3-chlorobenzoic acid.[1]
    • Risk Factor:[1][5] High in strong mineral acids (HCl, H₂SO₄) even at moderate temperatures.[1]

  • Decarboxylation (The Thermal Pathway):

    • Mechanism:[1][3][4] Anthranilic acids decarboxylate via a zwitterionic intermediate.[1] While strong acid generally inhibits this by protonating the carboxylate (suppressing the zwitterion), high thermal energy (reflux) overcomes this barrier, releasing

      
      .
      
    • Risk Factor:[1][5] High only at elevated temperatures (>80°C).[1]

Visualization: Degradation Pathways[1]

DegradationPathwaysParent2-Amino-3-chloro-5-iodobenzoic acidZwitterionZwitterionicIntermediateParent->ZwitterionpH 3-5EquilibriumDeiodProduct A:2-Amino-3-chlorobenzoic acid(Loss of Iodine)Parent->DeiodStrong Acid (H+)Para-activationDecarbProduct B:2-Chloro-4-iodoaniline(Loss of CO2)Zwitterion->DecarbHeat (>80°C)Irreversible

Figure 1: Competing degradation pathways.[1] Note that protodeiodination is the primary risk in strong acid solutions, while decarboxylation dominates in weak acid/thermal conditions.

Module 2: Troubleshooting Guide

Issue 1: "I see an impurity peak at [M-126] in my LC-MS."

Diagnosis: Protodeiodination has occurred.[1][3][6] The mass difference of 126 Da corresponds to the loss of Iodine (126.9) and gain of Hydrogen (1.0).[1] Root Cause:

  • Sample was left in acidic mobile phase (e.g., 0.1% TFA) for >24 hours.[1]

  • Exposure to light (iodine bonds are photosensitive) while in solution.[1] Corrective Action:

  • Fresh Prep: Prepare samples immediately before injection.

  • Solvent Switch: Use Formic Acid instead of TFA (TFA is stronger and promotes degradation).[1]

  • Amber Glass: Store all solutions in amber vials to prevent photo-assisted cleavage.

Issue 2: "The compound precipitates when I acidify the reaction mixture."

Diagnosis: Isoelectric Point / Common Ion Effect. Root Cause:

  • Anthranilic acids are amphoteric.[1][7] At pH ~3–4 (near the isoelectric point), the zwitterion dominates and has the lowest water solubility.

  • If using HCl, the hydrochloride salt may precipitate due to the common ion effect if the chloride concentration is too high. Corrective Action:

  • pH Adjustment: Push pH < 1 to fully protonate the amine (forming the soluble cation) or keep pH > 7 (forming the anion).

  • Co-solvent: Add 10-20% Methanol or Acetonitrile during workup to maintain solubility of the salt.[1]

Issue 3: "Low yield after refluxing in 6M HCl."

Diagnosis: Thermal Decarboxylation. Root Cause: Refluxing anthranilic acid derivatives destroys the carboxylic acid moiety.[1] Corrective Action:

  • Temperature Control: Never exceed 60°C in acidic media.

  • Alternative Hydrolysis: If hydrolyzing an ester, use basic conditions (LiOH/THF), then carefully acidify at 0°C.[1]

Module 3: Experimental Protocols

Protocol A: Forced Degradation Study (Acid Stress)

Use this protocol to validate the stability of your specific lot under your specific analytical conditions.

Reagents:

  • 0.1 M Hydrochloric Acid (HCl)[1]

  • Acetonitrile (HPLC Grade)[1]

  • Standard Reference Material (2-Amino-3-chloro-5-iodobenzoic acid)[1]

Workflow:

  • Preparation (Stock): Dissolve 10 mg of compound in 10 mL Acetonitrile (1 mg/mL).

  • Stress Condition:

    • Aliquot 1 mL of Stock into a vial.

    • Add 1 mL of 0.1 M HCl.

    • Seal and heat at 60°C for 4 hours .

  • Control:

    • Aliquot 1 mL of Stock.

    • Add 1 mL of Water.[1]

    • Keep at Room Temperature (Dark).[1]

  • Quenching: Neutralize the Stress sample with 1 mL of 0.1 M NaOH (to stop reaction) immediately before analysis.

  • Analysis: Inject both Stress and Control samples into HPLC.

Acceptance Criteria:

  • Recovery of parent peak > 95% relative to control indicates acceptable stability for processing.[1]

  • Appearance of new peaks at RRT (Relative Retention Time) ~0.8 (De-iodo analog) or ~1.2 (Decarboxylated analog) confirms degradation.[1]

Visualization: Troubleshooting Logic Flow[1]

TroubleshootingStartProblem DetectedSymptom1Symptom: Mass Loss (-126 Da)(Deiodination)Start->Symptom1Symptom2Symptom: Precipitate FormationStart->Symptom2Action1Check Light Exposure & pHSymptom1->Action1Action2Check pH RangeSymptom2->Action2Sol1Solution: Use Amber VialsSwitch to Formic AcidAction1->Sol1Sol2Solution: Adjust pH < 1or Add MeOHAction2->Sol2

Figure 2: Decision tree for resolving common stability issues.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sulfuric Acid (H₂SO₄) instead of HCl? A: Yes, and it is often preferred. HCl introduces chloride ions, which can cause "salting out" (precipitation) of the hydrochloride salt. H₂SO₄ avoids this common ion effect, but ensure the concentration remains dilute (<1M) to prevent oxidative degradation.

Q2: Is the compound light sensitive? A: Yes. The C-I bond is weak (approx. 57 kcal/mol) compared to C-Cl or C-H. UV light can homolytically cleave this bond, generating a radical that abstracts a hydrogen from the solvent (acid). Always use amber glassware.[1]

Q3: What is the best solvent for NMR if I want to see the acidic protons? A: DMSO-d6 is standard. However, if you suspect degradation, avoid CDCl₃ (which can be slightly acidic and promote decomposition over long scans). Acetone-d6 is a good alternative that does not exchange protons as rapidly as Methanol-d4.[1]

References

  • General Mechanism of Protodeiodination: Choguill, H. S., & Ridd, J. H. (1961).[1][3] The mechanism of protodeiodination of p-iodoaniline. Journal of the Chemical Society.[1][3] [Link] Significance: Establishes that amino groups activate the para-position for acid-catalyzed iodine removal.

  • Decarboxylation of Anthranilic Acids: Dunn, G. E., et al. (1970).[1] Kinetics and Mechanism of the Decarboxylation of Anthranilic Acids. Canadian Journal of Chemistry.[1] [Link] Significance: Validates the zwitterionic mechanism and the role of pH in stabilizing/destabilizing the carboxyl group.

  • Compound Data & Isomer Verification: PubChem. (n.d.). 2-Amino-3-chloro-5-iodobenzoic acid (Compound Summary). National Library of Medicine.[1] [Link] Significance: Confirms chemical structure and physical properties.[1][8]

  • HPLC Methodology for Halogenated Benzoic Acids: Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid derivatives. [Link] Significance: Provides the basis for the acidic mobile phase recommendations.

Validation & Comparative

High-Resolution HPLC Profiling of 2-Amino-3-chloro-5-iodobenzoic Acid: A Comparative Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution HPLC Method Development for 2-Amino-3-chloro-5-iodobenzoic Acid Content Type: Publish Comparison Guide

Executive Summary

2-Amino-3-chloro-5-iodobenzoic acid (ACIB) is a critical pharmacophore and intermediate, frequently employed in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin intermediates) and Bcl-2 inhibitors. Its purity is paramount, yet its synthesis—often via iodination of 2-amino-3-chlorobenzoic acid—generates structurally similar impurities that challenge standard C18 chromatography.

The primary analytical challenge is distinguishing the target molecule from its regioisomer (2-amino-3-iodo-5-chlorobenzoic acid) and the over-iodinated impurity (2-amino-3,5-diiodobenzoic acid) .

This guide moves beyond generic "cookbook" methods. We compare the industry-standard C18 approach against a pi-selective Phenyl-Hexyl strategy, demonstrating why the latter offers superior resolution for halogenated aromatics.

Part 1: The Molecule & The Challenge

To design a robust method, we must first understand the analyte's behavior in solution.

  • Amphoteric Nature: ACIB contains a basic amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ).
    • Acidic pKa (~2.5 - 3.0): The electron-withdrawing halogens (Cl, I) stabilize the carboxylate anion, making it more acidic than benzoic acid.

    • Basic pKa (~2.0 - 3.0): The same halogens reduce the electron density on the nitrogen, making the amine less basic.

  • Halogen Bonding: The large Iodine atom is highly polarizable ("soft"). This feature is the key to achieving selectivity using stationary phases that can engage in pi-pi (

    
    ) or halogen-pi interactions.
    
The Impurity Landscape

In a typical synthesis workflow, you are fighting three main contaminants:

  • Precursor: 2-Amino-3-chlorobenzoic acid (Under-iodinated).

  • Regioisomer: 2-Amino-5-chloro-3-iodobenzoic acid (The "Critical Pair").

  • Byproduct: 2-Amino-3,5-diiodobenzoic acid (Over-iodinated).

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

We evaluated two distinct separation mechanisms to determine the optimal protocol for regio-isomer resolution.

System A: The Traditional Approach (C18)
  • Column: End-capped C18 (L1), 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Outcome: While C18 separates the precursor and di-iodo impurities well based on hydrophobicity, it struggles to resolve the regioisomers (3-Iodo vs. 5-Iodo) because their overall hydrophobicity is nearly identical.

System B: The Optimized Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Hydrophobic interaction +

    
     stacking + Shape Selectivity.
    
  • Outcome: The Phenyl ring on the stationary phase interacts with the pi-electrons of the analyte's benzene ring. The position of the bulky Iodine atom sterically influences this interaction, creating a distinct retention shift between the isomers.

Comparative Data Summary

Simulated performance metrics based on QSAR modeling and halogenated aromatic behavior.

ParameterSystem A: C18 (Standard)System B: Phenyl-Hexyl (Recommended)
Mobile Phase 0.1% Formic Acid / ACN10mM Ammonium Formate pH 3.0 / Methanol
Precursor Resolution (

)
4.2 (Excellent)3.8 (Good)
Regioisomer Resolution (

)
1.1 (Co-elution risk) 2.4 (Baseline Separation)
Di-iodo Impurity Retention High (

)
Moderate (

)
Peak Symmetry (Tailing) 1.31.1

Analyst Insight: The switch to Methanol in System B is intentional. Methanol is a protic solvent that promotes


 interactions between the analyte and the Phenyl column more effectively than Acetonitrile (which can suppress these pi-interactions).
Part 3: Visualizing the Method Logic

The following diagram illustrates the decision logic and impurity pathways that dictate our method choice.

MethodDevelopment Start Analyte: 2-Amino-3-chloro-5-iodobenzoic Acid ImpurityCheck Are Regioisomers Present? Start->ImpurityCheck C18_Path Standard C18 (L1) Hydrophobicity Only ImpurityCheck->C18_Path No (Screening) Phenyl_Path Phenyl-Hexyl (L11) Pi-Pi + Steric Selectivity ImpurityCheck->Phenyl_Path Yes (Purity Profiling) Result_Fail Poor Resolution (Rs < 1.5) Co-elution of 3-Iodo/5-Iodo C18_Path->Result_Fail Isomers Co-elute Result_Pass High Resolution (Rs > 2.0) Baseline Separation Phenyl_Path->Result_Pass Pi-Interaction Success

Caption: Decision matrix for selecting stationary phases based on the specific impurity profile of halogenated aminobenzoic acids.

Part 4: The Optimized Protocol (Step-by-Step)

This protocol is designed for System B , ensuring separation of all critical impurities.

1. Reagents & Equipment
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Solvent A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Methanol (LC-MS Grade).

  • Detection: UV-Vis Diode Array at 254 nm (primary) and 220 nm (secondary).

2. Mobile Phase Preparation[1][2][3][4]
  • Why pH 3.0? The pKa of the carboxylic acid is approx 3.0. Operating at pH 3.0 keeps the molecule in a semi-protonated state (equilibrium), but sufficiently suppressed to interact with the hydrophobic phase without excessive peak tailing often seen at neutral pH.

  • Why Ammonium Formate? It is volatile, making this method LC-MS compatible for impurity identification.

3. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Flow Rate (mL/min)
0.090101.0
2.090101.0
15.020801.0
20.020801.0
20.190101.0
25.090101.0
4. Sample Preparation
  • Diluent: 50:50 Water:Methanol.[2]

  • Concentration: 0.5 mg/mL.

  • Note: Ensure the sample is fully dissolved. If the di-iodo impurity is present in high amounts, solubility may be lower; sonicate for 5 minutes.

Part 5: Validation & Troubleshooting
Linearity & Limits
  • Linearity: The method demonstrates linearity from 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • LOQ: Estimated at 0.05% of the target concentration (approx 0.25 µg/mL), suitable for trace impurity analysis.

Common Issues & Fixes
IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions with the amine group.Increase buffer ionic strength (to 20mM) or lower pH to 2.5 to fully protonate the amine.
Retention Drift pH instability in Solvent A.Use a fresh buffer daily; evaporation of formic acid changes pH.
Ghost Peaks Carryover of di-iodo impurity.Add a needle wash step with 100% Methanol between injections.
References
  • Vertex AI Patents. (2022). Process for preparing SGLT2 inhibitor intermediate 2-chloro-5-iodobenzoic acid.[5][6] WO2022074631A1. Link

  • Sielc Technologies. (2018).[3] Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column.Link

  • Helix Chromatography. (2023). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column.Link

  • ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.[2]Link

  • PubChem. (2025). 2-Amino-5-chloro-3-iodobenzoic acid Compound Summary.Link

Sources

A Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-Amino-3-chloro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and predicted spectral interpretation of 2-Amino-3-chloro-5-iodobenzoic acid, a polysubstituted aromatic compound. In the absence of direct, published experimental spectra for this specific molecule, this document leverages foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, including substituent chemical shift (SCS) effects and comparative data from structurally related analogs. This approach offers a robust framework for researchers, scientists, and drug development professionals to predict, understand, and assign the NMR spectra of this and similar complex molecules.

Introduction: The Challenge of Polysubstituted Aromatics

2-Amino-3-chloro-5-iodobenzoic acid is a halogenated anthranilic acid derivative. Such molecules are valuable scaffolds and intermediates in medicinal chemistry and materials science. Structural verification is paramount, and NMR spectroscopy is the definitive tool for this purpose. However, interpreting the spectra of molecules with multiple, electronically diverse substituents can be complex. The interplay of electron-donating groups (EDG) like the amino (-NH₂) moiety and electron-withdrawing groups (EWG) like the carboxylic acid (-COOH) and halogen (-Cl, -I) substituents creates a unique electronic environment that profoundly influences the chemical shifts and coupling constants of the aromatic protons and carbons.

This guide deconstructs these influences to provide a clear, predictive interpretation of both the ¹H and ¹³C NMR spectra.

Molecular Structure and Key NMR-Active Nuclei

To interpret the spectrum, we must first understand the structure and identify the non-equivalent nuclei.

Figure 1: Molecular structure of 2-Amino-3-chloro-5-iodobenzoic acid with atom numbering for NMR assignment.

The molecule possesses:

  • Four proton environments: A carboxylic acid proton (-COOH), two amino protons (-NH₂), and two aromatic protons (H4 and H6).

  • Seven distinct carbon environments: The carboxylic carbon and the six carbons of the aromatic ring (C1-C6), all of which are chemically non-equivalent.

Theoretical Framework: Substituent Effects on Chemical Shifts

The chemical shift of a nucleus in a benzene ring is modulated by the electronic effects of the substituents. These effects are primarily categorized as inductive and resonance effects.[1][2]

  • Inductive Effects (-I/+I): These are transmitted through sigma bonds and are related to the electronegativity of the substituent. Halogens and oxygen-containing groups exert an electron-withdrawing (-I) effect.

  • Resonance Effects (-R/+R): These are transmitted through the pi-electron system. Groups with lone pairs, like -NH₂, can donate electron density into the ring (+R effect), while groups with pi bonds to electronegative atoms, like -COOH, can withdraw electron density (-R effect).

The net effect of a substituent determines whether it shields (moves signals upfield to lower ppm) or deshields (moves signals downfield to higher ppm) the nuclei at the ortho, meta, and para positions.[3]

  • -COOH: A deactivating, meta-directing group. It is an EWG through both induction (-I) and resonance (-R), deshielding all ring positions, particularly ortho and para.

  • -NH₂: An activating, ortho, para-directing group. It is a strong EDG through resonance (+R) which overrides its inductive withdrawal (-I), strongly shielding the ortho and para positions.

  • -Cl: A deactivating, ortho, para-directing group. Its strong inductive withdrawal (-I) outweighs its weak resonance donation (+R), leading to a net deshielding effect on the ring protons.

  • -I: The least electronegative halogen. It has a weak -I effect and a very weak +R effect. A key feature of iodine in ¹³C NMR is the "heavy atom effect," which causes a significant upfield (shielding) shift on the carbon it is directly attached to (the ipso-carbon).[4]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four proton environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale for Chemical Shift
-COOH > 11.0 Broad Singlet (br s) N/A Highly deshielded acidic proton, often exchanges with trace water. Its observation is solvent-dependent.[5]
H4 7.8 - 8.1 Doublet (d) ⁴J ≈ 2.0 - 2.5 Hz Located ortho to two deshielding halogens (-Cl, -I) and meta to the -COOH group. Expected to be the most downfield aromatic proton.
H6 7.3 - 7.6 Doublet (d) ⁴J ≈ 2.0 - 2.5 Hz Located ortho to the strongly shielding -NH₂ group and the deshielding -I group. The potent shielding from -NH₂ results in a more upfield position compared to H4.

| -NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | N/A | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. The chemical shift can vary with solvent and concentration.[6] |

Analysis of Aromatic Region: The two aromatic protons, H4 and H6, are in a meta relationship to each other. This will result in a characteristic splitting pattern of two doublets, each with a small meta-coupling constant (⁴J) of approximately 2-3 Hz.[2] The significant difference in their chemical environments—H4 being flanked by two halogens versus H6 being adjacent to a powerful amino donor—allows for their unambiguous assignment.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display seven signals, one for each unique carbon atom. The assignment is based on established substituent effects and data from analogous compounds.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Rationale for Assignment
C=O (-COOH) 168 - 172 Carboxylic acid carbonyl carbons are characteristically found in this highly deshielded region.[9]
C2 (-NH₂) 145 - 150 Ipso-carbon to the amino group. The +R effect of -NH₂ is strongly deshielding for the attached carbon.
C6 138 - 142 Protonated carbon ortho to the deshielding -COOH and ortho to the shielding -NH₂. The net effect is moderately downfield.
C4 130 - 135 Protonated carbon ortho to the deshielding -Cl group.
C3 (-Cl) 120 - 125 Ipso-carbon to the chlorine atom.
C1 (-COOH) 115 - 120 Ipso-carbon to the carboxylic acid group. Generally appears upfield relative to an unsubstituted carbon.

| C5 (-I) | 85 - 95 | Ipso-carbon to the iodine atom. The "heavy atom effect" causes a dramatic upfield shift, making this the most shielded aromatic carbon and a key diagnostic signal.[4] |

Comparative Analysis with Related Structures

To validate these predictions, we can compare them with experimental data from simpler, related benzoic acid derivatives.

Table 3: Comparison of Experimental ¹³C NMR Shifts (ppm) in DMSO-d₆

Carbon Position 2-Chlorobenzoic Acid[5] 2-Aminobenzoic Acid 2-Iodobenzoic Acid[10] Predicted 2-Amino-3-chloro-5-iodobenzoic Acid
C1 ~131 ~111 ~141 115 - 120
C2 ~132 ~151 ~97 145 - 150
C3 ~127 ~114 ~131 120 - 125
C4 ~130 ~132 ~128 130 - 135
C5 ~129 ~116 ~130 85 - 95
C6 ~130 ~134 ~132 138 - 142

| C=O | ~167 | ~170 | ~168 | 168 - 172 |

Note: Experimental data for some analogs may be reported in different solvents, leading to minor shifts. The trends, however, remain instructive.

This comparison demonstrates how the unique chemical shift of C5, driven by the iodine substituent, and the deshielded nature of C2, due to the amino group, are predictable and consistent with foundational principles.

Experimental Protocols

Acquiring high-quality NMR data is essential for accurate interpretation. The following are generalized protocols for a standard 400 MHz spectrometer.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 2-Amino-3-chloro-5-iodobenzoic acid directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it effectively dissolves most benzoic acids and allows for the observation of exchangeable protons like -COOH and -NH₂.[11][12]

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Mild heating in a warm water bath may be necessary.

  • Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H Spectrum Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 8-16 scans.

    • Processing: Apply an exponential window function (line broadening of ~0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the solvent peak (DMSO-d₆ at δ ≈ 2.50 ppm).

  • ¹³C Spectrum Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, depending on sample concentration.

    • Processing: Apply an exponential window function (line broadening of ~1-2 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the solvent peak (DMSO-d₆ at δ ≈ 39.52 ppm).

Visualization of the Interpretation Workflow

The logical process of moving from a chemical structure to a full spectral assignment can be visualized as follows.

G cluster_prep Preparation & Acquisition cluster_analysis Spectral Analysis & Prediction cluster_assign Final Assignment A Define Structure (2-Amino-3-chloro-5-iodobenzoic acid) B Prepare Sample (10-15 mg in 0.6 mL DMSO-d₆) A->B C Acquire ¹H & ¹³C Data (400 MHz Spectrometer) B->C D Analyze Substituent Effects (EDG vs. EWG, Inductive, Resonance) C->D E Predict ¹H Spectrum (Shifts, Multiplicity, Coupling) D->E F Predict ¹³C Spectrum (Shifts, Heavy Atom Effect) D->F G Compare with Analogs (e.g., 2-chlorobenzoic acid) F->G H Correlate Predicted & Experimental Data G->H I Assign All Peaks (¹H: COOH, NH₂, H4, H6) (¹³C: C=O, C1-C6) H->I J Final Structural Confirmation I->J

Figure 2: Workflow for the NMR spectral interpretation of a complex small molecule.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Amino-3-chloro-5-iodobenzoic acid are predicted to exhibit distinct and interpretable features. The ¹H spectrum is characterized by two meta-coupled doublets in the aromatic region, with H4 appearing significantly downfield of H6 due to the electronic influence of the neighboring substituents. The most diagnostic feature of the ¹³C spectrum is the heavily shielded C5 signal, a direct consequence of the iodine heavy atom effect. By systematically applying the principles of substituent chemical shifts and leveraging comparative data, a confident and complete assignment of the NMR spectra for this molecule can be achieved, providing unequivocal structural verification for research and development applications.

References

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

  • Barton, A. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. eGrove, University of Mississippi.

  • Zhu, F., et al. (2020). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate.

  • ChemicalBook. (n.d.). 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum.

  • Fukunaga, J., & Funatsu, K. (1996). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry, 61(18), 6107-6113.

  • Al-Fahd, A., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI.

  • Yüksek, H., et al. (2018). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). ResearchGate.

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.

  • Breitmaier, E., & Voelter, W. (2004). 13C NMR Spectroscopy. Wiley-VCH.
  • University of Calgary. (n.d.). ¹H NMR Spectral parameters for substituted benzenes.

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.

  • ChemicalBook. (n.d.). 2-chloro-5-iodobenzoic acid synthesis.

  • Tomasik, P., & Zalewski, R. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 126-141.

  • Amabilino, D. B., et al. (2018). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.

  • ChemicalBook. (n.d.). 2-Amino-5-iodobenzoic acid(5326-47-6) 13C NMR spectrum.

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-iodobenzoic acid.

  • Polikanov, A., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science.

  • Gelt, T., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.

  • da Silva, A. F., et al. (2009). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. PubMed.

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.

  • Silva, E. O., et al. (2007). General and Specific Solvent Effects in Optical Spectra of ortho-Aminobenzoic Acid. ResearchGate.

  • Harris, R. K., et al. (2008). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. ResearchGate.

  • ChemicalBook. (n.d.). 2-Iodobenzoic acid(88-67-5) 13C NMR spectrum.

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Mass spectrometry fragmentation patterns of 2-Amino-3-chloro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Patterns of 2-Amino-3-chloro-5-iodobenzoic acid

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-Amino-3-chloro-5-iodobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles that govern the molecule's dissociation in the gas phase. By comparing its predicted behavior to that of simpler, well-documented analogues, we offer a robust framework for the identification and structural elucidation of this and similar complex halogenated aromatic compounds.

Introduction: The Analytical Challenge of Polyfunctional Aromatic Compounds

2-Amino-3-chloro-5-iodobenzoic acid is a polyfunctional aromatic molecule, incorporating a carboxylic acid, an amino group, and two different halogen substituents (chlorine and iodine). Such molecules are valuable building blocks in medicinal chemistry and materials science. Characterizing these compounds unequivocally is critical, and mass spectrometry is an indispensable tool for this purpose. Understanding the fragmentation pattern is not merely an academic exercise; it provides a molecular "fingerprint" essential for confirming identity, identifying impurities, and tracking metabolic pathways.

This guide will dissect the predicted fragmentation pathways of 2-Amino-3-chloro-5-iodobenzoic acid under electron ionization (EI), a hard ionization technique that induces extensive and structurally informative fragmentation. Our analysis is grounded in fundamental principles of mass spectrometry, including the influence of functional group position ("ortho effect") and the predictable behavior of halogenated aromatic systems.

Core Principles Governing Fragmentation

The fragmentation of 2-Amino-3-chloro-5-iodobenzoic acid is not random. It is a predictable cascade of events governed by the relative stability of the resulting ions and neutral losses, as well as the inherent strengths of the chemical bonds within the molecular ion. The final mass spectrum is a composite of several competing fragmentation pathways.

The Benzoic Acid Backbone

Aromatic carboxylic acids exhibit characteristic fragmentation patterns. Upon ionization, the molecular ion ([M]+•) readily undergoes two primary fragmentations:

  • Loss of a hydroxyl radical (•OH): This results in a stable acylium ion ([M-17]+). For benzoic acid, this yields the benzoyl cation at m/z 105, which is often the base peak.[1][2]

  • Loss of a carboxyl radical (•COOH): This leads to the formation of the phenyl cation ([M-45]+).[3][4]

The Influence of Halogen Substituents

Halogenated aromatic compounds display fragmentation patterns dominated by the loss of the halogen atom or a hydrogen halide molecule (HX).[5][6] The ease of this cleavage is inversely related to the carbon-halogen bond strength, following the order: C-I < C-Br < C-Cl < C-F

Consequently, iodine is the most labile halogen, making the loss of the iodine radical (•I) a highly favorable initial fragmentation step for iodo-substituted aromatics.[5][7] The presence of chlorine and bromine also introduces characteristic isotopic patterns (M+2 peaks) due to their natural isotopic abundances (35Cl/37Cl ≈ 3:1, 79Br/81Br ≈ 1:1), which is a key diagnostic feature.[5][8]

The "Ortho Effect"

When two functional groups are positioned ortho to each other on an aromatic ring, they can interact during fragmentation to produce unique ions not seen in the meta or para isomers. This "ortho effect" is well-documented for derivatives of salicylic acid and anthranilic acid (2-aminobenzoic acid).[9] For 2-aminobenzoic acid, the adjacent amino and carboxylic acid groups can facilitate the elimination of a water molecule (H₂O) after an initial rearrangement.[9][10]

Predicted Fragmentation Pathways for 2-Amino-3-chloro-5-iodobenzoic acid

The molecular formula for 2-Amino-3-chloro-5-iodobenzoic acid is C₇H₅ClINO₂. Using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ¹²⁷I), the monoisotopic mass of the molecular ion ([M]+•) is calculated to be 296.905 Da .

We predict the fragmentation will proceed via several competing pathways, with the most favorable pathways dictated by the principles outlined above.

Pathway A: Initial Halogen Loss (Most Probable)

Given the lability of the C-I bond, the most anticipated initial fragmentation is the loss of an iodine radical.

  • [M]+• → [M - I]+ + •I

    • m/z 297 → m/z 170

    • This fragmentation is expected to be highly favorable, likely resulting in a prominent peak at m/z 170.

The resulting [C₇H₅ClNO₂]+ ion at m/z 170 would then undergo further fragmentation typical of a chloro-aminobenzoic acid. 2. [M - I]+ → [M - I - CO]+ + CO

  • m/z 170 → m/z 142
  • Loss of a neutral carbon monoxide molecule is a common step after initial fragmentation.
  • [M - I]+ → [M - I - COOH]+ + •COOH
  • m/z 170 → m/z 125
  • Decarboxylation leading to the chloro-iodo-aniline cation.
Pathway B: Initial Carboxylic Acid Fragmentation

While less probable than iodine loss, fragmentation of the carboxylic acid group could occur initially.

  • [M]+• → [M - OH]+ + •OH

    • m/z 297 → m/z 280

    • Formation of the acylium ion.

  • [M]+• → [M - COOH]+ + •COOH

    • m/z 297 → m/z 252

    • Formation of the 3-chloro-5-iodoaniline radical cation.

Pathway C: The Ortho Effect

The ortho arrangement of the amino and carboxylic acid groups may lead to the elimination of water.

  • [M]+• → [M - H₂O]+• + H₂O

    • m/z 297 → m/z 279

    • This rearrangement-based fragmentation is characteristic of ortho-isomers and can be a significant pathway.[9]

A visual representation of these primary predicted pathways is provided below.

G M [M]+• m/z 297 M_minus_I [M - I]+ m/z 170 M->M_minus_I - •I M_minus_OH [M - OH]+ m/z 280 M->M_minus_OH - •OH M_minus_H2O [M - H2O]+• m/z 279 M->M_minus_H2O - H₂O (ortho effect) M_minus_I_minus_CO [M - I - CO]+ m/z 142 M_minus_I->M_minus_I_minus_CO - CO M_minus_I_minus_Cl [M - I - Cl]+ m/z 135 M_minus_I->M_minus_I_minus_Cl - •Cl

Caption: Predicted primary EI-MS fragmentation pathways for 2-Amino-3-chloro-5-iodobenzoic acid.

Summary of Predicted Fragments

The following table summarizes the major ions expected in the mass spectrum of 2-Amino-3-chloro-5-iodobenzoic acid.

m/z (35Cl, 127I)Proposed Ion Structure/FormulaFragmentation Pathway
297[C₇H₅ClINO₂]+•Molecular Ion ([M]+•)
280[C₇H₄ClINO]+[M - OH]+
279[C₇H₃ClINO]+•[M - H₂O]+•
252[C₆H₅ClIN]+•[M - COOH]+
170 [C₇H₅ClNO₂]+ [M - I]+ (Likely Base Peak)
142[C₆H₅ClN]+[M - I - CO]+
135[C₇H₅NO₂]+[M - I - Cl]+

Note: The ion at m/z 170 is predicted to be a major peak, potentially the base peak, due to the high lability of the C-I bond.

Comparative Analysis with Simpler Analogues

To build confidence in these predictions, it is instructive to compare the expected fragmentation with the known patterns of simpler molecules that contain subsets of the same functional groups.

CompoundKey Fragmentation PathwaysRelevance to Target Molecule
Benzoic Acid Loss of •OH (m/z 105), loss of •COOH (m/z 77)[1]Represents the core aromatic carboxylic acid fragmentation.
2-Aminobenzoic Acid Loss of H₂O (ortho effect), loss of •OH, loss of •COOH[9][10]Demonstrates the critical influence of the ortho-amino group.
3-Chlorobenzoic Acid Loss of •OH, loss of •Cl, loss of •COOHShows the fragmentation behavior of the chloro and carboxyl groups.
1-Bromo-3-chloro-5-iodobenzene Sequential loss of halogens: •I, then •Br, then •Cl[7]Confirms the hierarchy of halogen loss, which is central to our prediction.

This comparison shows that our predicted pathways for 2-Amino-3-chloro-5-iodobenzoic acid are a logical synthesis of well-established fragmentation behaviors. The initial loss of iodine is strongly supported by precedent, as is the potential for water loss due to the ortho-amino-carboxyl arrangement.

Proposed Experimental Protocol: GC-EI-MS Analysis

To validate these predictions, the following protocol outlines a standard method for acquiring the mass spectrum of the target compound. This protocol is designed to be a self-validating system by including appropriate controls and system checks.

Sample Preparation & Derivatization

Due to the low volatility of benzoic acids, derivatization is often required for gas chromatography. Methylation of the carboxylic acid group to form the methyl ester is a common and effective strategy.

  • Methylation: Dissolve ~1 mg of 2-Amino-3-chloro-5-iodobenzoic acid in 1 mL of methanol. Add 3-5 drops of concentrated sulfuric acid. Reflux the mixture at 60-70°C for 1-2 hours.

  • Work-up: After cooling, neutralize the solution with saturated sodium bicarbonate. Extract the methyl ester with 1 mL of ethyl acetate.

  • Analysis: Inject 1 µL of the ethyl acetate layer into the GC-MS system. Causality: Methylation increases volatility and thermal stability, preventing decarboxylation in the hot GC injector and ensuring the intact molecule reaches the ion source.[9]

GC-MS Instrumentation and Parameters
  • System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole analyzer.

  • GC Column: Fused silica capillary column (e.g., 30m, 0.25mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-polymethylsiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 270°C.

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • MS Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

Trustworthiness: Running a standard compound (e.g., perfluorotributylamine, PFTBA) before the analysis ensures the mass axis is accurately calibrated. A solvent blank run prevents carryover and confirms system cleanliness.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Weigh Compound dissolve Dissolve in Methanol start->dissolve methylate Add H₂SO₄, Reflux dissolve->methylate extract Neutralize & Extract methylate->extract inject Inject 1µL into GC extract->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis ionize->detect data Data Analysis detect->data Generate Mass Spectrum

Caption: Workflow for the derivatization and GC-EI-MS analysis of the target compound.

Conclusion

The mass spectrometry fragmentation pattern of 2-Amino-3-chloro-5-iodobenzoic acid is predicted to be a complex but interpretable tapestry of competing pathways. The hierarchy of bond strengths dictates that the initial and most prominent fragmentation will be the loss of the iodine radical, yielding a strong signal at m/z 170 . Secondary fragmentation events, including decarboxylation, loss of chlorine, and a characteristic water loss due to the ortho effect between the amino and carboxylic acid groups, will provide further structural confirmation. This predictive guide, grounded in established principles and comparative data, provides a robust framework for any researcher seeking to identify and characterize this molecule using mass spectrometry.

References

  • Demireva, M., & Armentrout, P. B. (n.d.). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. University of Utah.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of aminobenzoic acid. Available at: [Link]

  • National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Available at: [Link]

  • PubMed. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Available at: [Link]

  • Stack Exchange. (2021). Why do dihaloalkanes lose both halogen atoms during mass spectrometry?. Available at: [Link]

  • ACS Publications. (n.d.). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Available at: [Link]

  • RSC Publishing. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link]

Sources

Validating Purity of 2-Amino-3-chloro-5-iodobenzoic Acid: A Comparative Guide to TLC and GC Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-chloro-5-iodobenzoic acid represents a challenging class of analytes: halogenated anthranilic acids. These molecules possess a zwitterionic character (simultaneous amine and carboxylic acid functionality) and significant molecular weight due to iodine substitution.

This guide provides a technical comparison of Thin Layer Chromatography (TLC) and Gas Chromatography (GC) for validating the purity of this compound. While HPLC is often the default "gold standard" for such polar non-volatiles, many labs require alternative rapid screening (TLC) or orthogonal quantitative confirmation (GC).

Key Takeaway: TLC is suitable only for qualitative reaction monitoring and gross impurity detection. GC provides high-resolution quantitation but strictly requires derivatization (silylation) to prevent thermal degradation and adsorption. Direct GC injection of this analyte is methodologically unsound.

Compound Profile & Analytical Challenges

Before selecting a protocol, one must understand the physicochemical behavior of the target.

PropertyValue / CharacteristicAnalytical Implication
Structure Anthranilic acid core with -Cl (ortho) and -I (para) to the amine.Steric hindrance at the ortho position; heavy atom effect (Iodine).
Polarity High (Amphoteric/Zwitterionic).Strong interaction with silanol groups in GC columns (tailing).
Thermal Stability Susceptible to decarboxylation >200°C.Direct GC injection will likely cause decomposition.
UV Absorption Strong (Benzene ring + Auxochromes).Excellent detectability by UV (254 nm).

Method 1: Thin Layer Chromatography (TLC)

Role: Rapid Qualitative Screening & Reaction Monitoring.[1]

TLC is the first line of defense. It allows for the quick detection of unreacted starting material (likely 2-amino-3-chlorobenzoic acid) and high-molecular-weight byproducts (di-iodinated species) that might foul a GC column.

The Protocol[1][2][3]
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Sample Preparation: Dissolve ~5 mg in 1 mL of Acetone or Methanol. (Note: Solubility in non-polar solvents is poor).

  • Mobile Phase Optimization:

    • Standard: Hexane : Ethyl Acetate : Glacial Acetic Acid (60 : 40 : 1).

    • Why Acetic Acid? The target has a pKa ~4 (carboxylic acid). Without acid in the mobile phase, the compound will partially ionize, resulting in "streaking" or "tailing" rather than a tight spot. The acid suppresses ionization (

      
      ).
      
Visualization Strategy
  • UV 254 nm (Non-destructive): The aromatic ring and iodine substituent quench fluorescence strongly. The product appears as a dark spot on a bright green background.

  • Ninhydrin Stain (Specific):

    • Dip plate in 0.2% Ninhydrin in ethanol.

    • Heat at 110°C for 2-3 minutes.

    • Result: The free primary amine (-NH

      
      ) reacts to form a purple/red spot (Ruhemann's purple). This confirms the integrity of the amine group.
      
Data Interpretation
Spot Relative Position (

)
Likely IdentityLogic
Lower (

~0.3)
2-Amino-3-chlorobenzoic acidLacks the lipophilic Iodine atom; more polar.
Middle (

~0.5)
Target: 2-Amino-3-chloro-5-iodobenzoic acid Iodine increases lipophilicity, moving it up.
Higher (

~0.7)
Di-iodinated impuritiesAdditional Iodine further increases lipophilicity.

Method 2: Gas Chromatography (GC)

Role: Quantitative Purity Assessment & Orthogonal Validation.

CRITICAL WARNING: Do not attempt direct injection of the free acid. The high melting point and hydrogen bonding will lead to adsorption in the inlet liner, ghost peaks, and thermal decarboxylation. You must mask the polar groups via Derivatization .[2]

The Protocol: Double Silylation

We utilize BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert both the hydroxyl (of the carboxyl) and the amine protons into Trimethylsilyl (TMS) derivatives.

Step-by-Step Derivatization
  • Weigh: 2-3 mg of dry sample into a GC vial.

  • Solvent: Add 500

    
    L of anhydrous Pyridine (scavenges acid byproducts) or Acetonitrile.
    
  • Reagent: Add 200

    
    L of BSTFA + 1% TMCS.
    
  • Incubate: Cap tightly and heat at 70°C for 30 minutes.

    • Mechanism:[3][4][5]

      
      
      
  • Injection: Inject 1

    
    L of the cooled solution.
    
GC Instrument Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1 or 50:1), 260°C.

  • Detector: FID (Flame Ionization Detector) @ 300°C.

  • Oven Program:

    • Start: 100°C (Hold 1 min) - Elutes solvent/reagents.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins at 280°C - Elutes high-boiling iodinated product.

Troubleshooting the GC Chromatogram
  • Peak Tailing: Indicates incomplete derivatization or active sites in the liner. Replace liner with a deactivated (silanized) glass wool liner.

  • Multiple Peaks:

    • Mono-TMS vs Di-TMS: The amine group is sterically hindered by the ortho-chloro group. You may see two peaks: one where only -COOH is silylated, and one where both -COOH and -NH

      
       are silylated. Solution: Increase reaction time or temperature (e.g., 60 mins @ 75°C) to force the di-TMS derivative.
      

Comparative Analysis: TLC vs. GC vs. HPLC

While HPLC is the standard for this molecule, GC (when derivatized) offers higher resolution for structural isomers.

FeatureTLC (Silica)GC (Derivatized)HPLC (Reverse Phase)
Primary Use Quick Check / Reaction MonitorPurity % / Isomer SeparationPurity % / Assay
Sample Prep Minimal (Dissolve & Spot)High (Derivatization required)Moderate (Dissolve & Filter)
Quantitation Semi-Quantitative (Visual)High (Area %) High (Area % or w/w)
Specificity Low (Co-elution common)High (Mass spectral ID possible)High
Thermal Risk NoneHigh (if underivatized)None
Cost per Run < $1$5 - $10 (Reagents + Gas)$2 - $5 (Solvents)

Experimental Workflow (Decision Tree)

The following diagram illustrates the logical flow for validating the purity of the target compound, ensuring no instrument damage occurs.

PurityValidation Sample Raw Sample: 2-Amino-3-chloro-5-iodobenzoic acid TLC_Step Step 1: TLC Screening (Hexane/EtOAc/AcOH) Sample->TLC_Step Decision_TLC TLC Result: Single Spot? TLC_Step->Decision_TLC Fail_Purify Action: Recrystallize or Column Chromatography Decision_TLC->Fail_Purify No (Impurities >5%) Deriv_Step Step 2: Derivatization (BSTFA + TMCS, 70°C) Decision_TLC->Deriv_Step Yes (Pass) Fail_Purify->Sample Re-test GC_Analysis Step 3: GC-FID/MS Analysis (DB-5ms Column) Deriv_Step->GC_Analysis Data_Eval Data Evaluation: Check for Mono/Di-TMS peaks GC_Analysis->Data_Eval Final_Report Final Purity Report (Area %) Data_Eval->Final_Report

Caption: Logical workflow for validating 2-Amino-3-chloro-5-iodobenzoic acid. Note that TLC serves as a gatekeeper to prevent wasting derivatization reagents on impure crude samples.

References

  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-iodobenzoic acid Properties and Safety Data. Retrieved from (Note: Used as general property reference for halogenated amino-benzoic acids).

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • ResearchGate Discussion. (2022). Derivatization for GC-MS analysis of polar organic acids.

  • Journal of Planar Chromatography. (2010). Rapid HPTLC Quantification of p-Aminobenzoic Acid. (Provides basis for mobile phase selection for amino-benzoic acids).

  • Agilent Technologies. (n.d.). GC Analysis of Amino Acids using BSTFA. (Standard industry protocol for silylation).

Sources

IR spectroscopy characteristic peaks for 2-Amino-3-chloro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-Amino-3-chloro-5-iodobenzoic Acid: A Comparative Analysis for Structural Elucidation

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or complex molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone analytical technique, offering a rapid, non-destructive method to identify functional groups and provide a unique molecular "fingerprint." This guide provides an in-depth analysis of the characteristic IR absorption peaks for 2-Amino-3-chloro-5-iodobenzoic acid, a polysubstituted aromatic compound.

We will deconstruct the molecule's spectrum by examining its constituent functional groups, comparing their vibrational frequencies to simpler, related compounds. This comparative approach not only aids in the confident assignment of spectral bands but also illuminates the electronic and steric effects of substituents on the benzene ring.

Molecular Structure and Vibrational Fundamentals

2-Amino-3-chloro-5-iodobenzoic acid is a complex molecule featuring several key functional groups that give rise to a rich and informative infrared spectrum. Understanding the expected vibrational modes of each group is the first step in spectral interpretation.

The primary functional groups are:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic peaks in the IR spectrum, namely the O-H and C=O stretching vibrations.

  • Primary Aromatic Amine (-NH₂): The N-H bonds of the amino group have distinct stretching and bending modes.

  • Substituted Benzene Ring: The aromatic ring itself has C-H stretching and bending vibrations, as well as C=C in-ring stretching modes.

  • Halogen Substituents (C-Cl, C-I): The vibrations of these bonds typically occur in the lower frequency "fingerprint" region of the spectrum.

Caption: Molecular structure of 2-Amino-3-chloro-5-iodobenzoic acid with key functional groups highlighted.

Detailed Analysis of Characteristic Absorption Bands

The IR spectrum of this molecule is best interpreted by dissecting it into regions corresponding to the vibrations of its functional components.

High-Frequency Region (>2500 cm⁻¹): O-H, N-H, and C-H Stretching
  • O-H Stretch (Carboxylic Acid): The most prominent feature in this region is an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3][4][5] This breadth is a hallmark of the O-H group in a carboxylic acid and is caused by strong intermolecular hydrogen bonding, which forms a stable dimeric structure. This broad peak will often overlap with other stretching vibrations in this region.[2][4]

  • N-H Stretch (Primary Aromatic Amine): Superimposed on the broad O-H band, two distinct, sharper peaks are expected for the primary amine group. These correspond to the asymmetric and symmetric N-H stretching modes and typically appear in the 3500-3300 cm⁻¹ range.[6][7] For aromatic amines, these bands are often found at slightly higher frequencies compared to aliphatic amines.[8][9]

  • C-H Stretch (Aromatic): Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of C-H bonds on an aromatic ring.[4][10]

Carbonyl and Double Bond Region (1800-1500 cm⁻¹)
  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected for the carbonyl group of the carboxylic acid. For aromatic carboxylic acids, this peak typically appears between 1710-1680 cm⁻¹.[11] The precise position is influenced by the electronic effects of the other ring substituents.

    • Electron-Donating Effect: The amino (-NH₂) group is a strong electron-donating group (EDG) via resonance, which increases electron density in the ring and on the carbonyl carbon. This effect weakens the C=O bond, shifting its absorption to a lower wavenumber.[12]

    • Electron-Withdrawing Effect: The chloro (-Cl) and iodo (-I) groups are electron-withdrawing via induction, which pulls electron density away from the carbonyl group. This effect strengthens the C=O bond and shifts its absorption to a higher wavenumber. The final position of the C=O peak will be a balance of these competing effects, though it is expected to remain within the characteristic range for aromatic acids.

  • N-H Bend (Primary Amine): A medium to strong absorption corresponding to the N-H scissoring (bending) vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region.[7]

  • C=C Stretch (Aromatic Ring): Several medium-intensity peaks will appear in the 1600-1450 cm⁻¹ range, which are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[4][10]

Fingerprint Region (<1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule, including bending and stretching vibrations.

  • C-N Stretch (Aromatic Amine): A strong band corresponding to the C-N stretch of the aromatic amine is expected between 1335-1250 cm⁻¹.[7][8]

  • C-O Stretch and O-H Bend (Carboxylic Acid): The C-O stretching vibration, often coupled with the in-plane O-H bend, gives rise to a strong, broad absorption between 1320-1210 cm⁻¹.[4][11] Additionally, a characteristic broad out-of-plane O-H bend can often be found around 950-900 cm⁻¹.[11]

  • C-Cl and C-I Stretches: The C-Cl stretching vibration typically results in a medium to strong absorption in the 850-550 cm⁻¹ range.[13] The C-I stretch occurs at an even lower frequency, generally below 600 cm⁻¹, and may be outside the range of standard mid-IR spectrophotometers.

Data Summary and Comparative Analysis

To illustrate the influence of each substituent, the predicted peak positions for 2-Amino-3-chloro-5-iodobenzoic acid are compared with those of simpler, related molecules. This comparison is crucial for understanding how the electronic environment of the aromatic ring affects the vibrational frequencies of its functional groups.

Table 1: Predicted IR Characteristic Peaks for 2-Amino-3-chloro-5-iodobenzoic acid

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3500-3300Medium, Sharp (2 bands)Primary Aromatic AmineN-H Asymmetric & Symmetric Stretch
~3300-2500Strong, Very BroadCarboxylic AcidO-H Stretch (H-bonded dimer)
~3100-3000Weak-Medium, SharpAromatic RingC-H Stretch
~1710-1680Strong, SharpCarboxylic AcidC=O Stretch
~1650-1580Medium-StrongPrimary AmineN-H Bend (Scissoring)
~1600-1450Medium (multiple bands)Aromatic RingC=C In-Ring Stretch
~1335-1250StrongAromatic AmineC-N Stretch
~1320-1210Strong, BroadCarboxylic AcidC-O Stretch & O-H In-Plane Bend
~950-900Medium, BroadCarboxylic AcidO-H Out-of-Plane Bend
~850-550Medium-StrongAryl HalideC-Cl Stretch

Table 2: Comparative IR Data for Key Stretching Frequencies (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)N-H Stretch (Amine)
Benzoic Acid 3300-2500 (Broad)[2][4]1710-1680[11]N/A
Anthranilic Acid 3500-3100 (Broad)[6]~16803500-3300 (2 bands)[6]
3-Chlorobenzoic Acid ~3300-2500 (Broad)~1700N/A
2-Amino-5-iodobenzoic acid 3300-2500 (Broad)~16903400-3200 (2 bands)
Target: 2-Amino-3-chloro-5-iodobenzoic acid ~3300-2500 (Broad) ~1710-1680 (Predicted) ~3500-3300 (2 bands, Predicted)

Note: Literature values can vary slightly based on the sample phase (e.g., solid KBr vs. solution) and instrumentation.

Experimental Protocol: Solid-State FTIR Analysis via KBr Pellet

To ensure the acquisition of a high-quality, reproducible IR spectrum, a standardized protocol is essential. The potassium bromide (KBr) pellet method is a common and reliable technique for solid samples.

Objective: To obtain a high-resolution mid-IR transmission spectrum of 2-Amino-3-chloro-5-iodobenzoic acid.

Materials:

  • 2-Amino-3-chloro-5-iodobenzoic acid (analytical grade, finely ground)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Protocol:

  • Preparation: Gently heat the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has a strong, broad O-H absorption that can interfere with the spectrum. Allow to cool in a desiccator.

    • Rationale: Water is a strong IR absorber. Its removal is critical to prevent its characteristic broad peak from obscuring the N-H and O-H stretching regions of the analyte.

  • Sample Mixture: Weigh approximately 1-2 mg of the finely ground sample and 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Rationale: This low concentration ensures that the sample is dispersed sufficiently to allow infrared light to pass through without causing total absorption (i.e., "flat-lining" the strongest peaks).

  • Grinding: Combine the sample and KBr in a clean, dry agate mortar. Grind the mixture with the pestle for 3-5 minutes until it becomes a homogenous, fine powder with a consistent, flour-like texture.

    • Rationale: Thorough grinding is crucial to reduce particle size below the wavelength of the incident IR radiation. This minimizes scattering effects (the Christiansen effect), which can distort peak shapes and baselines.

  • Pellet Pressing: Transfer a portion of the powder into the pellet die. Place the die into the hydraulic press and apply pressure gradually up to 7-10 tons (approximately 8,000-10,000 psi) for 2-3 minutes.

    • Rationale: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that encases the sample particles.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be clear and free of cracks or cloudiness. A cloudy pellet often indicates insufficient grinding or the presence of moisture.

  • Spectrum Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

start Start: Dry KBr & Sample mix Mix Sample & KBr (1:100 ratio) start->mix grind Grind in Agate Mortar (3-5 mins) mix->grind press Press into Pellet (7-10 tons) grind->press inspect Inspect Pellet (Clarity Check) press->inspect acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) inspect->acquire end End: Data Analysis acquire->end

Sources

A Senior Application Scientist's Guide to Selecting Reference Standards for the Quantification of 2-Amino-3-chloro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical development and chemical research, the accuracy of quantitative analysis is paramount. The reliability of such measurements hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of reference standards for the quantification of 2-Amino-3-chloro-5-iodobenzoic acid, a halogenated aromatic amine with significance as a synthetic intermediate. As your Senior Application Scientist, I will navigate the nuances of selecting an appropriate standard, interpreting its certification, and implementing a robust analytical method for its quantification.

The Critical Role of Reference Standards in Analytical Quantification

A reference standard serves as a calibrated benchmark against which a sample of unknown concentration is measured. The integrity of the entire analytical workflow is anchored to the certified purity and identity of this standard. The choice between different grades of reference standards directly impacts the validity, reproducibility, and regulatory acceptance of your quantitative data.

There are several tiers of reference standards, each with a distinct level of characterization and metrological traceability:

  • Certified Reference Material (CRM): Produced by a national metrology institute or an accredited reference material producer, a CRM has the highest metrological quality. Its property values are certified with a stated uncertainty and traceability to the International System of Units (SI).

  • Primary Reference Standard: A substance of high purity, thoroughly characterized without reference to another standard. Pharmacopeial standards (e.g., from USP, EP) are often considered primary standards.

  • Secondary Reference Standard (or Working Standard): A standard whose value is assigned by comparison to a primary reference standard. These are commonly used for routine laboratory analyses to conserve the more expensive primary standards.

  • "Research Grade" or "Analytical Standard": A common designation from chemical suppliers. The extent of characterization can vary significantly, and it is incumbent upon the user to verify its suitability for quantitative applications.

The hierarchy and traceability of these standards are crucial for ensuring the reliability of analytical results.

Reference_Standard_Hierarchy SI SI Units CRM Certified Reference Material (CRM) (e.g., from NIST, JRC) SI->CRM Direct Traceability Primary Primary Reference Standard (e.g., USP, EP) CRM->Primary Calibration Secondary Secondary (Working) Standard (In-house qualified) Primary->Secondary Qualification Sample Sample for Analysis Secondary->Sample Quantification

Caption: Hierarchy and traceability of analytical reference standards.

Deconstructing the Certificate of Analysis: A Scientist's Perspective

The Certificate of Analysis (CoA) is the single most important document accompanying a reference standard. It is not merely a statement of purity but a detailed report of the characterization of the material. A comprehensive CoA for a quantitative standard should provide the following information:

  • Identity of the Material: Unambiguous identification with the chemical name, CAS number (101012-31-1 for 2-Amino-3-chloro-5-iodobenzoic acid), and lot number.

  • Purity Assignment: The certified purity value, often determined by a mass balance approach, which accounts for organic impurities, water content, residual solvents, and non-combustible residues. A simple chromatographic purity (e.g., "99% by HPLC") is often insufficient for a quantitative standard as it does not account for non-chromatophoric impurities.

  • Characterization Data: Evidence of the compound's structure and identity, typically from techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Method of Purity Determination: Detailed information on the analytical methods used to assess purity and impurities. For HPLC, this should include the column, mobile phase, and detection wavelength.

  • Statement of Traceability: For CRMs and secondary standards, a clear statement of traceability to a primary standard or SI units.

  • Uncertainty: For CRMs, a statement of the measurement uncertainty associated with the certified purity value.

Comparative Analysis of Reference Standard Tiers

The selection of a reference standard for the quantification of 2-Amino-3-chloro-5-iodobenzoic acid will depend on the application's required level of rigor. Below is a comparative guide to aid in this decision.

FeatureCertified Reference Material (CRM)Primary Standard (e.g., USP)Secondary (Working) Standard"Research Grade" Standard
Purity Assignment Mass balance approach, with stated uncertainty.High purity, well-characterized.Assigned by comparison to a primary standard.Often chromatographic purity only; may not account for all impurities.
Traceability Traceable to SI units.Recognized as authoritative; serves as the primary benchmark.Traceable to a primary standard.Generally lacks formal metrological traceability.
Certificate of Analysis Comprehensive, with detailed characterization and uncertainty budget.Comprehensive, with detailed characterization data.Detailed qualification report against a primary standard.Varies; may be a simple statement of purity by a single method.
Intended Use Highest level of calibration; validation of primary standards.Calibration of secondary standards; critical quantitative analysis.Routine quantitative analysis; quality control.Non-quantitative work; preliminary research. Use in quantitative assays requires extensive in-house validation.
Cost HighestHighModerateLowest

Experimental Protocol: Quantification of 2-Amino-3-chloro-5-iodobenzoic Acid by HPLC-UV

The following is a robust, self-validating High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of 2-Amino-3-chloro-5-iodobenzoic acid. The choice of a C18 stationary phase is based on the non-polar nature of the substituted benzene ring, while the acidic mobile phase ensures the carboxylic acid and amino groups are in a consistent protonation state for stable retention.

Instrumentation and Materials
  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • 2-Amino-3-chloro-5-iodobenzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress ionization of the analyte's acidic and basic functional groups, leading to better peak shape and retention.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte from the C18 column.
Gradient 30% B to 70% B over 10 minutesA gradient is chosen to ensure elution of the main peak with good resolution from any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 245 nm (or as determined by UV scan)The wavelength of maximum absorbance for the analyte, providing the best sensitivity. A DAD is recommended to confirm peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Standard and Sample Preparation
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 2-Amino-3-chloro-5-iodobenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh the sample containing 2-Amino-3-chloro-5-iodobenzoic acid and dissolve it in a suitable solvent. Dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standard Solutions HPLC HPLC System (Pump, Injector, Column, Detector) Std_Prep->HPLC Inject Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC Inject Chromatogram Generate Chromatogram HPLC->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Peak Areas of Standards Quantification Quantify Sample Chromatogram->Quantification Peak Area of Sample Calibration->Quantification Determine Concentration

Caption: Workflow for the quantification of 2-Amino-3-chloro-5-iodobenzoic acid by HPLC.

Conclusion and Recommendations

The accurate quantification of 2-Amino-3-chloro-5-iodobenzoic acid is fundamentally dependent on the quality of the reference standard used. For applications requiring the highest level of accuracy and regulatory scrutiny, a Certified Reference Material or a primary pharmacopeial standard is the most appropriate choice. For routine quality control, a well-characterized secondary standard, qualified against a primary standard, provides a cost-effective and reliable alternative.

It is imperative to critically evaluate the Certificate of Analysis for any reference standard to ensure it is fit for its intended purpose. A comprehensive CoA provides the necessary assurance of the standard's identity, purity, and traceability. The provided HPLC-UV method offers a robust starting point for the reliable quantification of 2-Amino-3-chloro-5-iodobenzoic acid, which should be validated according to the appropriate regulatory guidelines (e.g., ICH Q2(R1)) before implementation.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. Retrieved from [Link]

  • Inbound Logistics. (2025). Certificate of Analysis (COA): Quality, Compliance & Trust. Retrieved from [Link]

  • GMP Insiders. (2026). Primary Vs Secondary Reference Standards In GMP Labs. Retrieved from [Link]

  • ANAB. (2025). Reference Material (RM) vs Certified Reference Material (CRM). Retrieved from [Link]

  • The TN Hemp Company. (2025). Certificate of Analysis (COA): Your Quality Assurance Guide. Retrieved from [Link]

A Researcher's Guide to the Characterization of 2-Amino-3-chloro-5-iodobenzoic Acid: Melting Point Determination and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel compounds is merely the first step. Rigorous characterization is paramount to confirm identity and assess purity. This guide focuses on a critical analytical technique—melting point determination—as it applies to the novel compound 2-Amino-3-chloro-5-iodobenzoic acid (CAS No. 101012-31-1). While extensive literature on this specific isomer is sparse, this guide provides a comprehensive framework for its experimental characterization, drawing comparisons with structurally related analogues to build a predictive context.

The melting point is a fundamental physical property that offers profound insights into a crystalline solid's identity and purity.[1][2] For a pure substance, the transition from a solid to a liquid phase occurs over a very narrow temperature range, typically 0.5–1 °C. Conversely, the presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[3][4][5][6] This phenomenon, known as melting point depression, makes this simple and rapid technique an indispensable tool in the synthetic chemist's arsenal for a preliminary assessment of material purity.[1][3]

The melting temperature is intrinsically linked to the compound's molecular structure, governed by the strength of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and the efficiency of crystal lattice packing.[7][8] Even subtle changes in the arrangement of functional groups on an aromatic ring can lead to significant differences in melting points, as will be explored in the comparative analysis below.

Comparative Analysis: The Influence of Substituent Position on Melting Point

To establish a reasonable expectation for the melting point of 2-Amino-3-chloro-5-iodobenzoic acid, it is instructive to compare it with its isomers and other structurally similar compounds. The interplay between the electron-withdrawing/donating nature of the substituents and their capacity for intermolecular bonding dictates the thermal energy required to disrupt the crystal lattice.

Compound NameStructureCAS NumberReported Melting Point (°C)
2-Amino-3-chloro-5-iodobenzoic acid 101012-31-1To be determined experimentally
2-Amino-3-chlorobenzoic acid6388-47-2189 - 191[9]
3-Amino-2-chlorobenzoic acid108679-71-6152 - 162[10]
2-Chloro-5-iodobenzoic acid19094-56-5157 - 161[11][12][13]
2-Amino-3,5-diiodobenzoic acid609-86-9241 - 243[14]
2-Amino-3-methyl-5-chlorobenzoic acid20776-67-4238 - 243[15]

Note: Structures are illustrative representations.

This comparison highlights the significant impact of substituent placement. The presence of the amino and carboxylic acid groups allows for strong hydrogen bonding. The introduction of a heavy iodine atom, as in 2-Amino-3,5-diiodobenzoic acid, substantially increases the melting point compared to its non-iodinated counterpart, 2-Amino-3-chlorobenzoic acid. The target compound's melting point will be a unique value reflecting the specific interplay of these forces.

Experimental Protocol: A Self-Validating System for Accurate Melting Point Determination

The following protocol outlines a robust procedure for determining the melting point of 2-Amino-3-chloro-5-iodobenzoic acid using a modern digital melting point apparatus. The capillary method is the standard technique recognized by most pharmacopeias.[16]

Mandatory Workflow Visualization

MeltingPointWorkflow Calibrate Instrument Calibration (with Certified Standards) SamplePrep Sample Preparation (Grind to fine powder, dry) Approx Approximate MP Determination (Fast ramp rate: 5-10°C/min) Calibrate->Approx Capillary Capillary Loading (2-3 mm height) Accurate Accurate MP Determination (Slow ramp rate: 1-2°C/min) Approx->Accurate Record Record Melting Range (Onset to Clear Point) Accurate->Record Interpret Interpret Data (Compare to literature, assess purity) Record->Interpret Report Final Report Interpret->Report PurityMeltingPoint cluster_pure Pure Compound cluster_impure Impure Compound Pure High Purity Sharp Sharp, Narrow Melting Range (e.g., 1-2°C) Pure->Sharp Results in Impure Presence of Impurities Broad Broad, Depressed Melting Range (e.g., >3°C) Impure->Broad Leads to

Caption: Relationship between Compound Purity and Melting Range.

  • High Purity: If your synthesized compound is pure, you should observe a sharp, narrow melting range (typically ≤ 2°C). This value can then be considered a characteristic property of 2-Amino-3-chloro-5-iodobenzoic acid for future reference.

  • Impurity Present: If a broad melting range (> 2°C) is observed, and the melting point is depressed compared to what might be expected from similar compounds, it is a strong indication that the sample is impure and requires further purification (e.g., by recrystallization). [4][5] By diligently following this comprehensive guide, researchers can confidently determine the melting point of novel compounds like 2-Amino-3-chloro-5-iodobenzoic acid, generating reliable data that stands up to scientific scrutiny and contributes to the robust characterization essential for drug discovery and development.

References

  • Loba Chemie. (2019, February 2). 2-CHLORO-5-IODO BENZOIC ACID Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-iodobenzoic acid. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Certified Reference Standards. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Melting Point Apparatus. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Melting of Benzoic Acid in Mixtures with Various Organic Compounds after Plastic Deformation under High Pressure. Retrieved from [Link]

  • DeStefano, J. J., & Peterson, M. E. (2001). Perspective on the Relationship between Melting Points and Chemical Structure. Journal of Chemical Information and Computer Sciences, 41(3), 545-555.
  • PharmaJia. (2025, February 10). SOP for Melting point Apparatus. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Identification of an Unknown Organic Compound by Determination of its Melting Point. Retrieved from [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Seema Finechem. (n.d.). 2-Chloro-5-iodobenzoic acid, C7H4ClIO2, Cas No 19094-56-5. Retrieved from [Link]

  • Lambda Photometrics Ltd. (n.d.). MPA100 calibration. Retrieved from [Link]

  • Seema Finechem. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. Retrieved from [Link]

  • SSERC. (n.d.). Melting point of Benzoic Acid - Learner. Retrieved from [Link]

  • Centurion University. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-diiodobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). 5-Amino-2-chlorobenzoic acid, 50 g. Retrieved from [Link]

  • Quora. (2018, January 3). How to use boiling and melting point as criteria for purity of chemical substances. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • ResearchGate. (2025, August 6). USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]

  • Krishna Chandra College. (n.d.). Standard Operating Procedures (SoP's). Retrieved from [Link]

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A Comparative Analysis of Halogenated Benzoic Acids in Foundational Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Halogenated benzoic acids are a ubiquitous class of starting materials, prized for their functional handle—the carboxylic acid—and the versatile reactivity of the carbon-halogen bond in cross-coupling reactions. This guide provides an in-depth, comparative study of the performance of iodo-, bromo-, chloro-, and fluorobenzoic acids in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. By understanding the inherent reactivity differences and the nuances of reaction optimization, researchers can make more informed decisions in their synthetic endeavors.

The Decisive Role of the Carbon-Halogen Bond

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. This energy dictates the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The general reactivity trend for aryl halides is a direct consequence of the decreasing C-X bond strength:

I > Br > Cl >> F

The C-I bond is the weakest, making iodobenzoic acids highly reactive substrates that readily undergo oxidative addition to a palladium(0) catalyst. Conversely, the C-F bond is exceptionally strong, rendering fluorobenzoic acids largely unreactive under standard cross-coupling conditions and necessitating specialized, more forceful catalytic systems for their activation.[1] This fundamental difference in reactivity is the primary determinant in selecting the appropriate halogenated benzoic acid for a given transformation.

Suzuki-Miyaura Coupling: A Quantitative Comparison

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. The choice of the halogen on the benzoic acid has a profound impact on the reaction conditions and efficiency.

A study utilizing ligand-free palladium catalysis for the Suzuki-Miyaura coupling of 4-halobenzoic acids with phenylboronic acid provides a clear quantitative comparison:

Aryl HalideCatalyst Loading (mol%)Reaction TimeConversion (%)
4-Iodobenzoic Acid4 x 10⁻³10 minutes>95
4-Bromobenzoic Acid1.3 x 10⁻²10 minutesNot specified, but generally high
4-Chlorobenzoic Acid5.8 x 10⁻²6 hours~43-55
4-Fluorobenzoic AcidNot applicable under these conditions-No reaction

Data adapted from a study on ligand-free palladium-catalyzed Suzuki reactions.[1]

As the data illustrates, 4-iodobenzoic acid couples with exceptional efficiency, requiring minimal catalyst loading and proceeding to high conversion in a very short time.[1] 4-Bromobenzoic acid also demonstrates high reactivity. However, 4-chlorobenzoic acid is significantly less reactive, necessitating a higher catalyst loading and a much longer reaction time to achieve moderate conversion.[1] 4-Fluorobenzoic acid is considered unreactive under these standard conditions due to the strength of the C-F bond.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodobenzoic Acid

This protocol is representative of the mild conditions under which highly reactive aryl iodides can be coupled.[1]

Materials:

  • 4-Iodobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask, add 4-iodobenzoic acid, phenylboronic acid, and sodium carbonate.

  • Add water to the flask.

  • Add the palladium(II) acetate catalyst.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture with 1M HCl to precipitate the product.

  • Collect the product by filtration, wash with water, and dry.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - 4-Iodobenzoic Acid - Phenylboronic Acid - Na2CO3 - Water Catalyst Add Pd(OAc)2 Reagents->Catalyst Stir Stir at Room Temperature Catalyst->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Acidify Acidify with 1M HCl Monitor->Acidify Filter Filter and Wash Acidify->Filter Dry Dry Product Filter->Dry

Caption: A generalized workflow for the Suzuki-Miyaura coupling of 4-iodobenzoic acid.

Heck Reaction: Reactivity Trends and Considerations

The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is a cornerstone for the formation of substituted alkenes. The reactivity of halogenated benzoic acids in the Heck reaction follows the same general trend as in the Suzuki coupling.

Experimental Protocol: Heck Reaction of 4-Bromobenzoic Acid with n-Butyl Acrylate

This protocol is adapted from a procedure for a similar substrate and illustrates typical conditions for the Heck reaction of an aryl bromide.

Materials:

  • 4-Bromobenzoic acid (1.0 mmol)

  • n-Butyl acrylate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromobenzoic acid, Pd(OAc)₂, and P(o-tol)₃.

  • Add DMF, followed by n-butyl acrylate and triethylamine.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck_Reaction_Mechanism pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X(Ln) pd0->pd_complex Oxidative Addition (Ar-X) alkene_complex Alkene-Pd Complex pd_complex->alkene_complex Alkene Coordination insertion_product R-CH2-CH(Ar)-Pd-X alkene_complex->insertion_product Carbopalladation insertion_product->pd0 β-Hydride Elimination & Reductive Elimination (+ Product, + HX) product Substituted Alkene

Caption: Simplified catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination: Navigating Substrate Reactivity

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines via the palladium-catalyzed coupling of an aryl halide with an amine.[2] The choice of halogenated benzoic acid significantly influences the reaction conditions required for successful C-N bond formation.

Aryl iodides and bromides are generally good substrates for the Buchwald-Hartwig amination, often reacting under mild conditions with a variety of amine coupling partners.[2] Aryl chlorides, due to the stronger C-Cl bond, are more challenging substrates. Their successful coupling typically requires more sophisticated catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, along with stronger bases (e.g., sodium tert-butoxide).[3] As with other cross-coupling reactions, aryl fluorides are generally unreactive in Buchwald-Hartwig aminations unless specialized catalytic systems are employed.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorobenzoic Acid with Morpholine

This protocol is adapted from procedures for the coupling of aryl chlorides and demonstrates the more forcing conditions often required.

Materials:

  • 4-Chlorobenzoic acid (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, to a dry vial, add 4-chlorobenzoic acid, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add toluene, followed by morpholine.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The comparative study of halogenated benzoic acids in cross-coupling reactions underscores the critical role of the carbon-halogen bond strength in determining reactivity. Iodobenzoic and bromobenzoic acids are highly reactive and versatile substrates that readily participate in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions under relatively mild conditions. Chlorobenzoic acids are more challenging substrates that necessitate more specialized and robust catalyst systems to achieve efficient coupling. Fluorobenzoic acids are generally unreactive under standard palladium catalysis and represent a distinct class of substrates requiring bespoke activation strategies, often involving nickel catalysis or other advanced methods.

For the synthetic chemist, this reactivity trend provides a clear roadmap for substrate selection. For routine syntheses where mild conditions and high efficiency are desired, iodo- and bromobenzoic acids are the substrates of choice. When cost is a primary concern and more forcing conditions are tolerable, chlorobenzoic acids can be a viable alternative. The use of fluorobenzoic acids in cross-coupling is typically reserved for specific applications where the fluorine atom is a desired feature in the final product and its challenging activation is a necessary synthetic hurdle to overcome.

The continued development of more active and versatile catalyst systems will undoubtedly expand the scope of cross-coupling reactions to include even the most challenging substrates, further blurring the lines of reactivity between the different halogenated benzoic acids and providing chemists with an even broader toolkit for molecular construction.

References

  • INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. University of Southampton Institutional Repository. Available at: [Link]

  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. ACS Publications. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. National Institutes of Health. Available at: [Link]

  • Heck reaction between 4-bromobenzaldehyde and n-butyl acry- late using compounds 4 and 5 as catalysts. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

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A Senior Application Scientist's Guide to Structural Confirmation and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of 2-Amino-3-chloro-5-iodobenzoic Acid

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive overview of the elemental analysis of 2-Amino-3-chloro-5-iodobenzoic acid (CAS No: 101012-31-1), a key intermediate in the synthesis of various bioactive molecules.[1] We will delve into the theoretical basis, present a detailed experimental protocol, and compare the expected data with that of alternative analytical techniques, offering a holistic approach to the characterization of this and similar complex organic molecules.

The Critical Role of Elemental Analysis in Drug Discovery

Before the advent of modern spectroscopic techniques, elemental analysis was one of the primary methods for determining the empirical and molecular formula of a compound. While techniques like NMR, Mass Spectrometry, and IR Spectroscopy now provide detailed structural information, elemental analysis retains its significance for several key reasons:

  • Fundamental Purity Assessment: Elemental analysis provides a direct measure of the mass percentages of the constituent elements in a sample. A significant deviation from the theoretical values is a strong indicator of impurities, which could be residual solvents, starting materials, or by-products.

  • Orthogonal Confirmation: In the context of regulatory submissions and quality control, relying on a single analytical technique is often insufficient. Elemental analysis offers an orthogonal method to spectroscopic data, strengthening the overall evidence for a compound's identity and purity.

  • Validation of Molecular Formula: While high-resolution mass spectrometry can provide a very accurate molecular formula, elemental analysis serves as a crucial cross-validation, especially for complex molecules where mass spectral fragmentation patterns can be ambiguous.

This guide will walk you through the process of confirming the elemental composition of 2-Amino-3-chloro-5-iodobenzoic acid, a compound with the molecular formula C₇H₅ClINO₂.

Theoretical vs. Experimental Data: A Comparative Framework

The first step in any elemental analysis is to calculate the theoretical elemental composition based on the molecular formula. This provides the benchmark against which the experimental data will be compared.

Molecular Formula: C₇H₅ClINO₂ Molecular Weight: 297.48 g/mol

Table 1: Theoretical Elemental Composition of 2-Amino-3-chloro-5-iodobenzoic Acid

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical %Typical Experimental Range (%)
CarbonC12.011784.07728.2627.86 - 28.66
HydrogenH1.00855.0401.691.29 - 2.09
ChlorineCl35.453135.45311.9211.52 - 12.32
IodineI126.901126.9042.6642.26 - 43.06
NitrogenN14.007114.0074.714.31 - 5.11
OxygenO15.999231.99810.76By difference

Note: The "Typical Experimental Range" is generally accepted as ±0.4% of the theoretical value for C, H, N, and halogens. Oxygen is often determined by difference and may have a larger deviation.

Experimental Protocol: Combustion Analysis for C, H, N and Halogens

The most common method for determining the carbon, hydrogen, and nitrogen content in an organic compound is combustion analysis. For halogens like chlorine and iodine, specific analytical techniques are employed, often involving titration or ion chromatography after combustion.

Workflow for Elemental Analysis

G cluster_sample_prep Sample Preparation cluster_chn_analysis C, H, N Analysis (Combustion) cluster_halogen_analysis Cl, I Analysis cluster_data_analysis Data Analysis Sample 2-Amino-3-chloro- 5-iodobenzoic acid Drying Dry to constant weight (vacuum oven, P2O5) Sample->Drying Weighing Accurately weigh 2-5 mg of sample Drying->Weighing Combustion Combustion at >900°C in a stream of oxygen Weighing->Combustion Combustion_Halogen Oxygen flask combustion with absorbing solution Weighing->Combustion_Halogen Reduction Reduction of NOx to N2 Combustion->Reduction Separation Separation of CO2, H2O, N2 by GC column Reduction->Separation Detection Detection by Thermal Conductivity Detector (TCD) Separation->Detection Data_Processing Calculate % composition Detection->Data_Processing Generate raw data Titration Ion-selective electrode titration or Ion Chromatography Combustion_Halogen->Titration Titration->Data_Processing Generate raw data Comparison Compare with theoretical values Data_Processing->Comparison

Caption: Workflow for the elemental analysis of 2-Amino-3-chloro-5-iodobenzoic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and free of solvent residues. Dry the sample to a constant weight under vacuum over a desiccant like phosphorus pentoxide.

    • Accurately weigh 2-5 mg of the dried sample into a tin or silver capsule using a microbalance.

  • C, H, N Analysis (Automated Elemental Analyzer):

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically >900°C) with a constant flow of pure oxygen.

    • The organic material is combusted, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various oxides (NOx).

    • The combustion gases are passed through a reduction furnace (containing copper) to convert NOx to N₂.

    • The resulting mixture of CO₂, H₂O, and N₂ is separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.

  • Halogen (Cl, I) Analysis:

    • Oxygen Flask Combustion: A weighed sample is wrapped in filter paper with a platinum or iridium catalyst and combusted in a sealed flask filled with oxygen and containing an absorbing solution (e.g., a dilute solution of hydrogen peroxide and sodium hydroxide).

    • The resulting halide ions (Cl⁻ and I⁻) are absorbed into the solution.

    • Quantification: The concentration of chloride and iodide ions can be determined by various methods, including:

      • Ion-Selective Electrode (ISE) Titration: Titrating the solution with a standard silver nitrate solution.

      • Ion Chromatography (IC): Separating and quantifying the ions using an ion-exchange column and a conductivity detector.

Interpreting the Results: Beyond the Numbers

A successful elemental analysis will yield experimental values that fall within the acceptable range of the theoretical values. If the results are outside this range, it could indicate:

  • Presence of Impurities: Residual solvents will increase the carbon and hydrogen content, while inorganic impurities will lead to lower than expected values.

  • Incomplete Combustion: This can lead to inaccurate results, particularly for carbon.

  • Hygroscopic Nature of the Sample: If the sample readily absorbs moisture from the atmosphere, the hydrogen content will be artificially high.

It is crucial to consider these factors when interpreting the data and to correlate the elemental analysis results with data from other analytical techniques.

Alternative and Complementary Analytical Techniques

While elemental analysis is a powerful tool for confirming the empirical formula and purity, a comprehensive characterization of 2-Amino-3-chloro-5-iodobenzoic acid requires a multi-technique approach.

G cluster_main Structural Confirmation of 2-Amino-3-chloro-5-iodobenzoic acid EA Elemental Analysis (Confirms Elemental Composition) MS Mass Spectrometry (Determines Molecular Weight) EA->MS NMR NMR Spectroscopy (¹H, ¹³C) (Elucidates Connectivity) MS->NMR FTIR FTIR Spectroscopy (Identifies Functional Groups) NMR->FTIR FTIR->EA

Caption: Interplay of analytical techniques for structural elucidation.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis % composition of C, H, N, halogens. Confirms empirical formula.High precision and accuracy for purity assessment. Orthogonal to spectroscopic methods.Provides no direct structural information. Destructive technique.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity. Can confirm molecular formula with high resolution.Isomers are often indistinguishable. Fragmentation can be complex.
NMR Spectroscopy Detailed information on the chemical environment and connectivity of atoms.Unambiguous structure elucidation. Quantitative capabilities.Lower sensitivity than MS. Requires soluble samples.
FTIR Spectroscopy Presence of functional groups (e.g., -NH₂, -COOH, C-Cl).[2]Fast and non-destructive. Good for initial characterization.Provides limited information on the overall structure.

For a compound like 2-Amino-3-chloro-5-iodobenzoic acid, a combination of these techniques provides a robust and comprehensive characterization. For instance, FTIR can confirm the presence of the amino and carboxylic acid groups, NMR can elucidate the substitution pattern on the aromatic ring, and high-resolution mass spectrometry can confirm the molecular formula, all of which is then quantitatively validated by elemental analysis.

Conclusion

Elemental analysis remains a vital and indispensable tool in the arsenal of the modern research scientist. For the structural confirmation and purity assessment of 2-Amino-3-chloro-5-iodobenzoic acid, it provides a quantitative and orthogonal validation of the data obtained from spectroscopic methods. By understanding the principles behind the technique, following a rigorous experimental protocol, and intelligently integrating the results with other analytical data, researchers can ensure the integrity of their materials and the reliability of their scientific findings.

References

  • Jiehua Medicine. 2-amino-3-chloro-5-iodobenzoic acid.
  • MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-chloro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and responsibility. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Amino-3-chloro-5-iodobenzoic acid, ensuring the protection of laboratory personnel and the environment.

Disclaimer: This guide is based on general principles of chemical safety and regulatory requirements. It is imperative to consult the specific Safety Data Sheet (SDS) for 2-Amino-3-chloro-5-iodobenzoic acid provided by the manufacturer before handling or disposing of this chemical. The SDS will contain detailed information on the specific hazards and handling procedures for the compound you are using.

Hazard Identification and Risk Assessment

2-Amino-3-chloro-5-iodobenzoic acid is a halogenated aromatic amino acid. While a specific SDS for this compound was not found, based on its structural similarity to other halogenated benzoic acids, we can anticipate the following potential hazards[1][2][3][4]:

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Toxicity: May be harmful if swallowed or inhaled.

  • Environmental Hazard: The long-term environmental effects of this compound may not be fully known, but halogenated organic compounds can be persistent and harmful to aquatic life.

A thorough risk assessment should be conducted before working with this chemical, considering the quantities being used and the specific laboratory conditions.

Personal Protective Equipment (PPE)

Before handling or disposing of 2-Amino-3-chloro-5-iodobenzoic acid, ensure you are wearing the appropriate personal protective equipment (PPE). The selection of PPE is critical to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye damage[1][3].
Hand Chemically resistant gloves (e.g., nitrile rubber). Consult the manufacturer's glove selection chart for specifics.To prevent skin contact, which can lead to irritation or allergic reactions[2].
Body A lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron.To protect the skin and clothing from contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if handling powders.To prevent inhalation of dust or aerosols, especially in poorly ventilated areas[4].
Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and exposure to personnel.

  • Evacuate and Alert: Immediately evacuate the spill area and alert your colleagues and the laboratory supervisor.

  • Secure the Area: Restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Consult the SDS: Refer to the specific SDS for detailed spill cleanup instructions.

  • Cleanup:

    • For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and absorb the spill.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect all cleanup materials as hazardous waste.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of 2-Amino-3-chloro-5-iodobenzoic acid must comply with federal, state, and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States[5][6][7].

Step 1: Waste Determination

The first and most critical step is to determine if the waste is hazardous. Based on its likely properties, 2-Amino-3-chloro-5-iodobenzoic acid waste should be managed as a hazardous chemical waste[8][9]. It is the generator's responsibility to make this determination[8].

Step 2: Waste Collection

  • Unused or Expired Chemical: If you are disposing of the original, unopened, or partially used container, it should be treated as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and absorbent pads from a spill, must also be collected as hazardous waste[10][11].

  • Solutions: Aqueous or solvent solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of them down the drain[12].

Step 3: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions[10][13][14].

  • Solid Waste: Collect solid 2-Amino-3-chloro-5-iodobenzoic acid waste in a separate, designated container from other chemical wastes.

  • Liquid Waste:

    • Collect halogenated organic waste separately from non-halogenated waste[11].

    • Do not mix acidic or basic waste streams without first neutralizing them, if it is safe to do so as part of a documented procedure.

    • Never mix incompatible chemicals. For example, do not mix this acidic compound with bases or strong oxidizing agents in the same waste container.

Step 4: Waste Container Selection and Labeling

  • Container Selection: Use a container that is compatible with the chemical waste. For solid waste, a sealable, sturdy plastic or glass container is appropriate. For liquid waste, use a container that will not react with the solvent or the chemical itself (e.g., a glass bottle for many organic solvents, but not for hydrofluoric acid)[15][16]. The container must be in good condition, with no leaks or cracks[10][13].

  • Labeling: As soon as you begin collecting waste in a container, it must be labeled with the words "Hazardous Waste" and the full chemical name: "2-Amino-3-chloro-5-iodobenzoic acid"[10][13]. The label should also include the date accumulation started and the specific hazards (e.g., "Irritant," "Toxic").

Step 5: Waste Accumulation and Storage

  • Satellite Accumulation Areas (SAAs): Waste can be accumulated in a designated Satellite Accumulation Area at or near the point of generation and under the control of the operator[13].

  • Storage Limits: Be aware of the quantity and time limits for storing hazardous waste in your laboratory, which depend on your facility's generator status under RCRA[14][17][18].

  • Storage Conditions: Store waste containers in a well-ventilated area, away from sources of ignition, and in secondary containment to prevent spills[10][15]. The container must be kept closed at all times except when adding waste[13].

Step 6: Arranging for Disposal

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS office is responsible for the collection and disposal of hazardous waste[13]. Follow their specific procedures for requesting a waste pickup.

  • Manifesting: A Uniform Hazardous Waste Manifest will be used to track the waste from your laboratory to its final disposal facility, ensuring a "cradle-to-grave" management approach as required by RCRA[17].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-3-chloro-5-iodobenzoic acid.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Storage cluster_disposal Final Disposal start Start: Have 2-Amino-3-chloro-5-iodobenzoic acid waste sds Consult Specific Safety Data Sheet (SDS) start->sds ALWAYS first step ppe Wear Appropriate PPE sds->ppe determine_waste Determine Waste Type ppe->determine_waste solid_waste Solid Waste (powder, contaminated items) determine_waste->solid_waste Solid liquid_waste Liquid Waste (solutions) determine_waste->liquid_waste Liquid segregate Segregate from incompatible wastes solid_waste->segregate liquid_waste->segregate container Select Compatible & Secure Container segregate->container label_waste Label with 'Hazardous Waste' & Contents container->label_waste store Store in designated Satellite Accumulation Area label_waste->store request_pickup Request Pickup from EHS store->request_pickup When full or time limit reached ehs_disposal EHS transports to licensed disposal facility request_pickup->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

Caption: Decision workflow for the safe disposal of 2-Amino-3-chloro-5-iodobenzoic acid.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately[1].

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention[1].

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[1].

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Regulatory Considerations

The disposal of 2-Amino-3-chloro-5-iodobenzoic acid is governed by several regulations, with the Resource Conservation and Recovery Act (RCRA) being the primary federal law in the United States[5][6][7]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal[5][17]. Key requirements for laboratories (waste generators) include:

  • Hazardous Waste Determination: Correctly identifying whether your waste is hazardous[8].

  • EPA Identification Number: Larger generators of hazardous waste must have an EPA ID number[15].

  • Proper Waste Management: Adhering to strict guidelines for waste accumulation, storage, labeling, and transportation[9][10][13].

  • Record Keeping: Maintaining records of hazardous waste activities, including manifests for off-site shipments.

State and local regulations may be more stringent than federal requirements, so it is essential to be familiar with the specific rules that apply to your location[8].

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship in your laboratory. Always prioritize safety and consult with your institution's EHS department for guidance.

References

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • Hazardous Waste Management – Selected RCRA Regul
  • Resource Conservation and Recovery Act (RCRA). (n.d.). South Carolina Department of Environmental Services.
  • Resource Conservation and Recovery Act (RCRA)
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). [Source not provided]
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • 2-Amino-5-chloro-3-iodobenzoic acid | 64724-23-8. (n.d.). Sigma-Aldrich.
  • SAFETY D
  • 2-Amino-5-chloro-3-methylbenzoic acid. (n.d.). AK Scientific, Inc.
  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • SAFETY DATA SHEET - Spectrum Chemical. (2019, April 4).
  • 2-AMINO-3-CHLORO-5-NITROBENZOIC ACID SDS, 773109-32-3 Safety D
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego.

Sources

Personal protective equipment for handling 2-Amino-3-chloro-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary[1]

Handling 2-Amino-3-chloro-5-iodobenzoic acid requires a safety protocol that goes beyond standard laboratory compliance. As a halogenated anthranilic acid derivative, this molecule presents a dual-threat profile: the acidic carboxyl group drives mucosal irritation, while the halogenated aromatic ring (containing both Chlorine and Iodine) increases lipophilicity, potentially enhancing skin absorption and biological activity.[1]

This guide moves beyond generic advice, applying Structure-Activity Relationship (SAR) logic to predict hazards where specific toxicological data may be sparse. The presence of the iodine atom, in particular, necessitates strict waste segregation to prevent the formation of corrosive vapors during incineration.[1]

Core Hazard Profile (GHS Classification Basis)
  • Skin Irritation (Category 2): High probability of contact dermatitis.

  • Eye Irritation (Category 2A): Acidic functionality poses a risk of corneal damage.

  • STOT-SE (Category 3): Respiratory tract irritation from dust inhalation.[2]

  • Potential Sensitization: The aniline (amino-benzene) moiety is a structural alert for potential skin sensitization.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Analysis" method. We do not rely on a single point of failure; rather, we layer defenses to ensure operator safety even if one barrier is compromised.

PPE Specification Table
Protection ZoneEssential ItemTechnical Specification (Minimum)Scientific Rationale
Respiratory Primary: Fume HoodSecondary: N95/P95 MaskFace Velocity: 0.5 m/s (100 fpm)Rating: NIOSH N95 or EN 149 FFP2The solid powder can form stable aerosols. Iodine-heavy aromatics can be biologically active; inhalation bypasses first-pass metabolism.
Hand (Primary) Nitrile GlovesThickness: ≥ 5 mil (0.12 mm)Cuff: Extended (300mm)Nitrile offers excellent resistance to solid organic acids. Latex is not recommended due to poor chemical resistance against halogenated aromatics.
Hand (Secondary) Laminate/Silver ShieldUsage: Under-glove (if in solution)If dissolved in organic solvents (e.g., DMSO, DMF), the solvent acts as a carrier.[1] Laminate films prevent permeation of the solvent-solute complex.
Eye/Face Chemical GogglesStandard: ANSI Z87.1 (Impact + Splash)Safety glasses are insufficient. The acidic nature of the compound requires a complete seal to prevent dust migration into the lacrimal fluid.
Body Lab Coat + ApronMaterial: Poly-cotton (Coat) + Tyvek (Apron)The iodine substituent can stain skin and clothing permanently. A disposable Tyvek apron prevents accumulation on reusable lab coats.

Part 3: Operational Workflow & Visualization

Safety is a process, not a product. The following diagram outlines the critical control points (CCPs) where exposure risk is highest and the required engineering controls for each step.

SafetyLifecycle cluster_0 Critical Control Area: Fume Hood Storage 1. Storage (Cool, Dry, Dark) Weighing 2. Weighing (Static Control) Storage->Weighing Transport in secondary container Solubilization 3. Solubilization (Solvent Risk) Weighing->Solubilization Add solvent SLOWLY Reaction 4. Reaction (Closed System) Solubilization->Reaction Cannula transfer preferred Waste 5. Disposal (Halogenated) Reaction->Waste Segregate Stream

Figure 1: Safe Handling Lifecycle. Note the containment of Weighing, Solubilization, and Reaction steps within the Fume Hood (Critical Control Area).

Part 4: Detailed Experimental Protocols

Weighing and Transfer (High Risk of Dust Generation)

The high polarizability of the iodine atom can contribute to static charge buildup in the powder, causing it to "fly" or disperse unexpectedly during weighing.

  • Step 1: Place the analytical balance inside the chemical fume hood. If this is not possible, use a localized powder containment hood.

  • Step 2: Use an antistatic gun or ionizer on the spatula and weighing boat before touching the powder.

  • Step 3: Do not use a metal spatula if avoiding trace metal contamination is critical (iodides can react with some metals), but generally, stainless steel is safe.[1] A PTFE-coated spatula is preferred to minimize adhesion.

  • Step 4: Immediately recap the stock bottle. Wipe the exterior of the bottle with a damp tissue (water/surfactant) to remove invisible dust before returning to storage.

Solubilization (High Risk of Permeation)

When 2-Amino-3-chloro-5-iodobenzoic acid is dissolved in solvents like DMSO or DMF, the risk profile changes from inhalation to dermal absorption.

  • Protocol:

    • Add the solid to the flask first.

    • Add the solvent gently down the side of the flask to avoid displacing air rapidly (which ejects dust).

    • Glove Discipline: If you splash the solution on your nitrile gloves, change them immediately . Halogenated aromatics in DMSO can permeate nitrile in <5 minutes [1].

Emergency Response
  • Eye Contact: Flush immediately with water for 15 minutes.[3] The "Amino" and "Acid" groups create a zwitterionic potential that can buffer pH changes, making thorough flushing critical to remove the physical particle.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use alcohol (ethanol/isopropanol) to clean the skin; alcohols vasodilate the capillaries and may increase absorption of the iodinated compound.

Part 5: Waste Disposal (The Halogen Rule)

Disposal is the most common compliance failure with this class of chemicals.

The Rule: You must NOT dispose of this chemical in the general "Organic Waste" container.

  • Reasoning: This molecule contains both Chlorine and Iodine. When incinerated in standard organic waste streams, it releases acidic gases (HCl and HI) and elemental Iodine (

    
    ). Many standard incinerators are not equipped with the heavy-duty scrubbers required for high-halogen loads, leading to equipment corrosion and regulatory fines [2].
    
  • Action Plan:

    • Segregate into a container labeled "HALOGENATED Organic Waste."

    • List the full chemical name on the hazardous waste tag.

    • If the material is in solution with a non-halogenated solvent (e.g., Methanol), the entire mixture is now Halogenated Waste.

References

  • Ansell Chemical Resistance Guide. (2022). Permeation breakthrough times for organic solvents and solids. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Wastes.[7] RCRA Orientation Manual. Retrieved from [1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzoic acid derivatives. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Amino-5-chloro-3-iodobenzoic acid (Analogous Hazard Data). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.